molecular formula C9H20N2O3 B1603124 tert-Butyl 4-aminobutoxycarbamate CAS No. 203435-53-4

tert-Butyl 4-aminobutoxycarbamate

Cat. No.: B1603124
CAS No.: 203435-53-4
M. Wt: 204.27 g/mol
InChI Key: ULZGCGDOIRDAKD-UHFFFAOYSA-N
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Description

Tert-Butyl 4-aminobutoxycarbamate is a useful research compound. Its molecular formula is C9H20N2O3 and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-aminobutoxycarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-aminobutoxycarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-aminobutoxy)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-13-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZGCGDOIRDAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630922
Record name tert-Butyl (4-aminobutoxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203435-53-4
Record name tert-Butyl (4-aminobutoxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 4-aminobutoxycarbamate CAS 203435-53-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 203435-53-4 | Heterobifunctional Aminooxy Linker [1][2][3][4]

Executive Summary

tert-Butyl 4-aminobutoxycarbamate (CAS 203435-53-4) is a specialized heterobifunctional linker widely utilized in bioconjugation, proteolysis targeting chimera (PROTAC) design, and peptide macrocyclization.[1][2][5] Its core utility lies in its dual functionality: it possesses a primary amine (


) for standard amide coupling and a Boc-protected aminooxy group (

).[2]

Upon deprotection, the unmasked aminooxy moiety (


) exhibits enhanced nucleophilicity toward aldehydes and ketones (the "alpha-effect"), facilitating the formation of stable oxime linkages under physiological conditions.[2] This compound serves as a critical bridge in synthesizing oxime-linked antibody-drug conjugates (ADCs) and stabilizing peptide secondary structures.
Chemical Identity & Structural Analysis[2][6][7][8]
PropertySpecification
Chemical Name tert-Butyl 4-aminobutoxycarbamate
Synonyms N-Boc-O-(4-aminobutyl)hydroxylamine; 4-(Boc-aminooxy)butylamine
CAS Number 203435-53-4
Molecular Formula

Molecular Weight 204.27 g/mol
SMILES CC(C)(C)OC(=O)NOCCCCN
Functional Groups Primary Amine (Free), N-Alkoxycarbamate (Boc-protected)
Structural Reactivity Map

The molecule is designed with orthogonality in mind. The primary amine is available for immediate reaction with activated esters (e.g., NHS-esters), while the aminooxy group remains latent until acidolytic removal of the Boc group.

ChemicalStructure cluster_0 tert-Butyl 4-aminobutoxycarbamate Boc Boc Group (Acid Labile Protection) Aminooxy Aminooxy Nitrogen (Latent Nucleophile) Boc->Aminooxy Protects Target2 Reacts with: Aldehydes/Ketones (After Deprotection) Boc->Target2 Requires TFA/HCl Linker Butyl Spacer (C4 Hydrophobic Chain) Aminooxy->Linker Ether Linkage Amine Primary Amine (Active Nucleophile) Linker->Amine Covalent Bond Target1 Reacts with: NHS Esters, Carboxylates Amine->Target1

Figure 1: Functional group topology and orthogonal reactivity profile.

Physicochemical Properties[1][9]
  • Physical State: Typically a clear, viscous oil or low-melting solid at room temperature.[2]

  • Solubility: Highly soluble in organic solvents such as Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO. Limited solubility in water due to the hydrophobic Boc and butyl chain, but water solubility increases significantly upon Boc-deprotection (formation of the protonated bis-ammonium species).[2]

  • Stability:

    • Acid Sensitivity: The Boc group is cleaved by Trifluoroacetic acid (TFA) or HCl in dioxane.

    • Thermal Stability: Stable at room temperature; however, storage at 2–8°C is recommended to prevent slow oxidation of the amine.

Synthesis & Manufacturing Protocol

The synthesis of tert-Butyl 4-aminobutoxycarbamate is typically achieved via a two-step sequence involving O-alkylation of N-Boc-hydroxylamine followed by reduction. The following protocol is adapted from high-yield methodologies (e.g., Chem. Commun., 2011).

Step-by-Step Methodology
  • O-Alkylation (Formation of Azide Intermediate):

    • Reagents: 1-Azido-4-bromobutane (1.0 eq), N-Boc-hydroxylamine (1.5 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 eq).[2]

    • Solvent: Acetonitrile (MeCN).

    • Conditions: Stir at 50°C for 24 hours under inert atmosphere (Argon/Nitrogen).

    • Mechanism: DBU deprotonates the N-Boc-hydroxylamine, which then performs an

      
       attack on the alkyl bromide.[2]
      
    • Workup: Dilute with Ethyl Acetate, wash with brine, dry over

      
      . Purify via silica flash chromatography (Hexanes:EtOAc).
      
  • Staudinger Reduction (Azide to Amine):

    • Reagents: Azide intermediate (from Step 1), Triphenylphosphine (

      
      , 1.3 eq), Water (Excess).
      
    • Solvent: THF (Tetrahydrofuran).

    • Conditions: Stir at Room Temperature (RT) for 12–16 hours.

    • Mechanism:

      
       attacks the azide to form a phosphazide, which hydrolyzes to release the primary amine and triphenylphosphine oxide (
      
      
      
      ).
    • Purification: Column chromatography (DCM:MeOH) to yield the pure amine as a clear oil.

Synthesis Start Start: 1-Azido-4-bromobutane Reagent1 + N-Boc-hydroxylamine + DBU (Base) Start->Reagent1 Inter Intermediate: tert-Butyl 4-azidobutoxycarbamate Reagent1->Inter SN2 Alkylation (50°C, MeCN) Reagent2 + PPh3 / H2O (Staudinger Reduction) Inter->Reagent2 Product Product: tert-Butyl 4-aminobutoxycarbamate Reagent2->Product Reduction (RT, THF)

Figure 2: Synthetic route via Staudinger reduction of an azido-intermediate.

Applications in Drug Development[10][11][12][13]
4.1. Oxime Ligation & Bioconjugation

The primary utility of CAS 203435-53-4 is in generating Oxime-linked conjugates .[2] Oximes are thermodynamically stable and kinetically inert compared to hydrazones, making them ideal for in vivo applications.

  • Workflow:

    • Coupling: The free amine of the linker reacts with a carboxylic acid on the Payload (Drug/Peptide) using EDC/NHS.

    • Deprotection: The Boc group is removed (e.g., 50% TFA/DCM) to reveal the Aminooxy group (

      
      ).
      
    • Ligation: The Aminooxy group reacts with an aldehyde- or ketone-tagged Biomolecule (e.g., Glycan, Protein) to form the Oxime bond (

      
      ).[2]
      
4.2. Peptide Macrocyclization

As demonstrated in research by the University of Rochester (Touti et al., 2011), this linker enables the cyclization of peptides via an "Oxime/Intein-mediated" ligation. The linker bridges the N- and C-termini, stabilizing the peptide conformation which can improve metabolic stability and binding affinity.[2]

4.3. PROTAC Linker Design

In PROTACs, the length and composition of the linker are critical for ternary complex formation. The butyl ether chain provides a hydrophobic spacer of defined length (~6–8 Å), while the oxime capability allows for modular assembly of PROTAC libraries (e.g., clicking different E3 ligase ligands onto a target protein ligand).

Conjugation Payload Drug Payload (COOH) Conjugate1 Intermediate (Drug-Linker-NH-Boc) Payload->Conjugate1 Amide Coupling (EDC/NHS) Linker Linker (NH2-Linker-NH-Boc) Linker->Conjugate1 Active Activated Linker (Drug-Linker-O-NH2) Conjugate1->Active TFA Deprotection Deprot Acid Treatment (-Boc) Final Final Conjugate (Oxime Bond) Active->Final Oxime Ligation (pH 4.5 - 6.0) Target Target Protein (Aldehyde Tag) Target->Final

Figure 3: Bioconjugation workflow for generating oxime-linked therapeutics.

Handling & Storage
  • Storage Conditions: Store at -20°C or 2–8°C under an inert atmosphere (Nitrogen/Argon). The compound is hygroscopic; protect from moisture.

  • Safety Precautions:

    • Wear standard PPE (gloves, lab coat, safety glasses).

    • Avoid inhalation; handle in a fume hood.

    • Emergency: In case of skin contact, wash immediately with soap and water.

References
  • Touti, F., et al. (2011). Diverse Organo-Peptide Macrocycles via a Fast and Catalyst-Free Oxime/Intein-Mediated Dual Ligation. Chemical Communications , 47(14), 3981-3983.

    • Key citation for synthesis (Compound 11)
  • PubChem Database. tert-butyl N-(4-aminobutyl)carbamate (Related Structure).

    • Used for structural verification of the butyl-carbamate backbone.[2]

  • ChemicalBook & BLD Pharm Catalogs. Product Entry: CAS 203435-53-4.[1][2]

    • Verification of commercial availability and physical specific

Sources

A Comprehensive Technical Guide to Boc-Aminooxybutylamine: Structure, Synthesis, and Applications in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of tert-butyl (4-(aminooxy)butyl)carbamate, commonly known as Boc-aminooxybutylamine. This heterobifunctional linker is a cornerstone in modern bioconjugation, drug development, and proteomics. Its unique architecture, featuring a chemoselective aminooxy group and a latent primary amine protected by a tert-butyloxycarbonyl (Boc) group, offers a powerful platform for the sequential or orthogonal assembly of complex biomolecular architectures. We will explore its fundamental physicochemical properties, outline a robust synthetic strategy, and detail its reaction mechanisms. Furthermore, this guide provides field-proven experimental protocols and discusses its critical role in high-impact applications such as the construction of Antibody-Drug Conjugates (ADCs).

Introduction to Bifunctional Linkers in Bioconjugation

Bioconjugation, the science of covalently linking two molecules where at least one is a biomolecule, has revolutionized therapeutic and diagnostic sciences.[1] At the heart of this discipline lies the linker, a molecular bridge that connects the components of the final conjugate.[2][3] The evolution of linker technology has moved from simple spacers to sophisticated, functional molecules that dictate the stability, release kinetics, and overall efficacy of the conjugate.[2]

Boc-aminooxybutylamine emerges as a key player in this field. It is a heterobifunctional linker designed for controlled, stepwise conjugations. Its power lies in two distinct functionalities:

  • The Aminooxy Group (-O-NH₂): This moiety participates in "click" chemistry, reacting with aldehydes or ketones under mild, aqueous conditions to form a highly stable oxime bond.[4][5] This reaction is bioorthogonal, meaning it proceeds with high specificity without interfering with native biological processes.[6]

  • The Boc-Protected Amine (-NH-Boc): The primary amine is temporarily masked by an acid-labile Boc group. This strategy prevents the amine from undergoing unwanted reactions, preserving it as a latent functional handle. Upon completion of the initial oxime ligation, the Boc group can be selectively removed to reveal the primary amine for a subsequent, orthogonal conjugation step.[7][8]

This dual functionality allows researchers to construct complex molecules, such as ADCs, with precise control over stoichiometry and architecture.[9][10]

Physicochemical Properties of Boc-Aminooxybutylamine

A thorough understanding of the molecule's fundamental properties is essential for its effective use in experimental design.

Chemical Structure

The structure consists of a four-carbon butyl chain separating the two functional groups.

Chemical structure of Boc-aminooxybutylamine

Figure 1: 2D structure of tert-butyl (4-(aminooxy)butyl)carbamate.

Molecular Information

The key quantitative data for Boc-aminooxybutylamine are summarized below. While a specific CAS number for this exact structure was not found in the search results, properties are derived from its constituent parts and similar known compounds like N-Boc-1,4-butanediamine.[11]

PropertyValueSource
IUPAC Name tert-butyl (4-(aminooxy)butyl)carbamateDerived
Molecular Formula C₉H₂₀N₂O₃Derived
Molecular Weight 204.27 g/mol Calculated
Appearance Typically a solid or oilInferred
Solubility Soluble in organic solvents (DCM, DMF, DMSO)Inferred

Synthesis and Purification

While Boc-aminooxybutylamine is commercially available, understanding its synthesis provides insight into its purity and handling. The synthesis leverages standard protection-alkylation-deprotection strategies common in organic chemistry.

Synthetic Strategy

A common and logical approach involves a two-step process starting from a commercially available Boc-protected aminobutanol or aminobutyl bromide and N-hydroxyphthalimide.

  • Alkylation: N-hydroxyphthalimide is O-alkylated with a Boc-protected 4-bromobutane (tert-butyl (4-bromobutyl)carbamate).[12] This step introduces the butyl chain and the protected amine.

  • Phthalimide Deprotection: The phthalimide group is removed, typically via hydrazinolysis (reacting with hydrazine), to release the free aminooxy group while leaving the acid-labile Boc group intact.

This strategy ensures the selective formation of the desired product. Purification is typically achieved using column chromatography on silica gel.

Core Functionality and Reaction Mechanisms

The utility of Boc-aminooxybutylamine is entirely dependent on the distinct reactivity of its two terminal groups.

The Aminooxy Group: Chemoselective Oxime Ligation

The reaction between an aminooxy group and an aldehyde or ketone is a cornerstone of bioorthogonal chemistry.[13] It proceeds via a two-step mechanism: nucleophilic attack to form a tetrahedral intermediate, followed by dehydration to yield the stable oxime.[6]

The reaction is most efficient in a slightly acidic environment (pH 4-5) where the carbonyl is activated by protonation, yet the aminooxy group remains sufficiently nucleophilic.[6] However, for applications involving sensitive biomolecules that cannot tolerate low pH, the reaction can be significantly accelerated at neutral pH (6.5-7.5) by using a nucleophilic catalyst, such as aniline or its derivatives (e.g., p-phenylenediamine).[14][15]

The resulting oxime linkage is exceptionally stable compared to analogous imine or hydrazone bonds, with hydrolysis rates up to 1000-fold lower than simple hydrazones under physiological conditions.[16][17][18] This hydrolytic stability is critical for in vivo applications where the integrity of the conjugate must be maintained over extended periods.[16][19]

Diagram 1: Oxime Ligation Mechanism. The reaction of an aldehyde with Boc-aminooxybutylamine forms a stable oxime bond.

The Boc-Protected Amine: A Latent Handle for Orthogonal Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its robustness under many conditions (e.g., basic, nucleophilic) and its clean, quantitative removal under acidic conditions.[7][8]

Deprotection is typically achieved using a strong acid like trifluoroacetic acid (TFA), often in a non-nucleophilic solvent such as dichloromethane (DCM).[7][20] The mechanism involves protonation of the Boc carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid intermediate.[8] This process efficiently liberates the primary amine, which can then be used in a second conjugation step, for example, by reacting it with an N-hydroxysuccinimide (NHS) ester.

Boc_Deprotection Boc_Amine R-NH-Boc Protonated [Protonated Intermediate] Boc_Amine->Protonated + H⁺ plus1 + Boc_Amine->plus1 TFA TFA (H⁺) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated->Carbamic_Acid - C(CH₃)₃⁺ Free_Amine R-NH₃⁺ Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Isobutylene Isobutylene plus1->TFA

Diagram 2: Boc Deprotection Mechanism. Acid-catalyzed removal of the Boc group regenerates the free amine.

Applications and Experimental Workflows

The unique properties of Boc-aminooxybutylamine make it a versatile tool for researchers in drug development and diagnostics.

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[9][10] The linker connecting the antibody and drug is critical to the ADC's success.[2] Boc-aminooxybutylamine is an ideal candidate for constructing complex ADCs. A typical workflow involves:

  • Antibody Modification: An aldehyde or ketone handle is introduced onto the antibody, often by oxidizing a carbohydrate moiety or by incorporating an unnatural amino acid.

  • First Ligation: The modified antibody is reacted with the aminooxy group of Boc-aminooxybutylamine.

  • Boc Deprotection: The Boc group on the now antibody-linked linker is removed with TFA.

  • Second Ligation: The newly exposed amine is reacted with an activated form of the cytotoxic drug (e.g., a drug-NHS ester) to complete the ADC assembly.

ADC_Workflow Ab_CHO 1. Aldehyde-Tagged Antibody Step1 2. Oxime Ligation Ab_CHO->Step1 Linker Boc-aminooxybutylamine Linker->Step1 Ab_Linker 3. Antibody-Linker Conjugate (Boc-protected) Step1->Ab_Linker Step2 4. Boc Deprotection (TFA) Ab_Linker->Step2 Ab_Linker_NH2 5. Deprotected Antibody-Linker Step2->Ab_Linker_NH2 Step3 6. Amide Bond Formation Ab_Linker_NH2->Step3 Drug Activated Drug (e.g., Drug-NHS) Drug->Step3 ADC 7. Final ADC Step3->ADC

Diagram 3: Conceptual Workflow for ADC Synthesis. A stepwise approach using Boc-aminooxybutylamine ensures a precisely constructed ADC.

Detailed Experimental Protocol: Protein Labeling via Oxime Ligation

This protocol describes a general method for labeling a protein containing an aldehyde group with Boc-aminooxybutylamine at a neutral pH using an aniline-based catalyst.

  • Materials:

    • Aldehyde-tagged protein (e.g., 5 mg/mL solution).

    • Boc-aminooxybutylamine (100 mM stock in DMSO).

    • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0.

    • Catalyst: p-Phenylenediamine (pPDA) (500 mM stock in Reaction Buffer, freshly prepared).

    • Desalting column (e.g., PD-10) for purification.

  • Protocol:

    • Protein Preparation: Ensure the aldehyde-tagged protein is buffer-exchanged into the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Reagent Addition: To 1 mL of the protein solution, add 10 µL of the 100 mM Boc-aminooxybutylamine stock solution (for a ~10-fold molar excess, adjust as needed based on protein MW). Mix gently.

    • Catalyst Addition: Add 20 µL of the 500 mM pPDA catalyst stock solution to achieve a final catalyst concentration of 10 mM.[14]

    • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The progress can be monitored by mass spectrometry (LC-MS) to confirm the mass shift corresponding to the addition of the linker.

    • Purification: Upon completion, purify the protein-linker conjugate from excess reagents and catalyst using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Validation: Confirm successful conjugation and purity via LC-MS and SDS-PAGE analysis.

Detailed Experimental Protocol: On-Conjugate Boc Deprotection

This protocol describes the removal of the Boc group from the purified protein-linker conjugate.

  • Materials:

    • Purified protein-linker conjugate from the previous step.

    • Deprotection Solution: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger to quench the tert-butyl cations generated.

    • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

    • Desalting column.

  • Protocol:

    • Lyophilization: Lyophilize the purified protein-linker conjugate to a dry powder.

    • Deprotection: Resuspend the lyophilized protein in the cold (0 °C) Deprotection Solution. Use a minimal volume (e.g., 100-200 µL per mg of protein).

    • Incubation: Incubate the reaction on ice for 30-60 minutes. The reaction is typically rapid.[7][21]

    • TFA Removal: Remove the TFA by drying the sample under a stream of nitrogen gas or via vacuum centrifugation (SpeedVac). This step is critical and should be performed in a chemical fume hood.

    • Reconstitution and Neutralization: Immediately resuspend the dried pellet in a suitable buffer for the next step (e.g., PBS, pH 7.4). Ensure the pH is neutral or slightly basic by adding a small amount of Neutralization Buffer if necessary.

    • Purification: Immediately purify the deprotected protein conjugate using a desalting column to remove any residual TFA salts and scavengers. The resulting protein with a free amine is often used directly in the next conjugation step.

Handling, Storage, and Safety

  • Handling: Boc-aminooxybutylamine and its reagents, particularly TFA, should be handled in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22]

  • Storage: Store Boc-aminooxybutylamine under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C) to prevent degradation. TFA is highly corrosive and should be stored in a designated acid-compatible cabinet.

  • Safety: TFA is a strong, corrosive acid. Avoid inhalation of vapors and contact with skin and eyes.[7] In case of exposure, flush the affected area with copious amounts of water and seek medical attention.

Conclusion and Future Perspectives

Boc-aminooxybutylamine stands as a testament to the power of rational chemical design in advancing biological sciences. Its heterobifunctional nature provides an elegant solution for the controlled, stepwise assembly of complex bioconjugates. The combination of a highly stable, chemoselective oxime ligation and a robust, acid-labile protecting group offers a reliable and versatile platform for researchers. As the demand for precisely engineered therapeutics like ADCs and sophisticated diagnostic tools continues to grow, the strategic application of linkers such as Boc-aminooxybutylamine will undoubtedly play a pivotal role in shaping the future of medicine and biotechnology.

References

  • Benchchem. (n.d.). Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. (n.d.). Application Notes and Protocols for Efficient Oxime Ligation with Bis-aminooxy-PEG2.
  • Benchchem. (n.d.). The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates.
  • Dirksen, A., & Hackeng, T. M. (2006). Hydrolytic Stability of Hydrazones and Oximes.
  • Ross, A. D., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2865.
  • Benchchem. (n.d.). Application Notes and Protocols for Oxime Bond Formation.
  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal.
  • Kalia, J. (2008). BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. University of Wisconsin-Madison.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA.
  • Foley, T. L., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Foley, T. L., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Li, Y., et al. (2020).
  • Sigma-Aldrich. (n.d.). tert-Butyl (4-aminocyclohexyl)carbamate AldrichCPR 195314-59-1.
  • BroadPharm. (2022, January 18). Protocol for PEG Aminooxy.
  • Benchchem. (2025, October 16). ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjugates.
  • Popp, B. V., et al. (2007). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations.
  • Echemi. (n.d.). Buy tert-Butyl (4-aminocyclohexyl)carbamate from JHECHEM CO LTD.
  • Kumar, P., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. ACS Omega, 7(25), 21877–21886.
  • Su, Z., et al. (2021). Linkers in Antibody-Drug Conjugates. Acta Pharmaceutica Sinica B, 11(11), 3315–3337.
  • BLD Pharm. (n.d.). 71026-66-9|tert-Butyl (4-aminophenyl)carbamate.
  • MilliporeSigma. (n.d.). tert-Butyl (4-aminocyclohexyl)carbamate | 195314-59-1.
  • PubChem. (n.d.). tert-butyl N-(4-aminobutyl)carbamate.
  • Creative Biolabs. (2025, June 7). Linkers in Antibody-Drug Conjugates.
  • Pharmaffiliates. (n.d.). CAS No : 164365-88-2 | Product Name : tert-Butyl (4-bromobutyl)carbamate.

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Introduction: Precision Engineering in Bioconjugate Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Heterobifunctional Aminooxy Linkers for Bioconjugation

In the landscape of modern drug development, diagnostics, and fundamental biological research, the ability to covalently link two distinct molecules with precision and stability is paramount.[1] This process, known as bioconjugation, forms the basis for creating sophisticated constructs like antibody-drug conjugates (ADCs), PEGylated proteins, and advanced diagnostic probes.[2][3] Heterobifunctional linkers are the master tools of this trade, chemical bridges designed with two different reactive ends to selectively connect distinct functional groups on separate molecules.[4][]

Among the diverse chemistries available, the oxime ligation—the reaction between an aminooxy group and a carbonyl (an aldehyde or ketone)—stands out for its exceptional performance.[6] This reaction is highly chemoselective, proceeds under mild, aqueous conditions, and, most importantly, forms a highly stable oxime bond.[7][8] This guide, written from the perspective of a senior application scientist, delves into the core principles, practical methodologies, and advanced applications of heterobifunctional linkers that leverage this powerful aminooxy chemistry. We will explore not just the "how" but the critical "why" behind experimental choices, providing the field-proven insights necessary for success.

Pillar 1: The Mechanism and Merits of Oxime Ligation

The foundation of aminooxy-based bioconjugation is the reaction between a nucleophilic aminooxy group (R-O-NH₂) and an electrophilic aldehyde or ketone.[6] This condensation reaction is highly specific, as carbonyls and aminooxy groups are relatively rare in biological systems, making the reaction bioorthogonal—it proceeds without interfering with native biological processes.[9]

The reaction mechanism proceeds in two steps: initial formation of a hemiaminal intermediate, followed by a rate-limiting dehydration step to form the stable oxime bond. The overall reaction rate is significantly pH-dependent, with an optimal range typically between pH 4.5 and 7.[10] At lower pH, the aminooxy nucleophile becomes protonated and less reactive, while at higher pH, the dehydration step is slow.

To overcome the challenge of slow reaction kinetics at physiological pH (6.5-7.5), which is often required to maintain the integrity of sensitive biomolecules, nucleophilic catalysts are employed.[10] Aniline and its derivatives, such as m-phenylenediamine (mPDA), have been shown to dramatically accelerate the reaction rate.[11][12] The catalyst functions by first forming a more reactive iminium ion intermediate with the carbonyl, which is then rapidly attacked by the aminooxy group.[6]

// Nodes Reactants [label="Aminooxy Group (R₁-O-NH₂) \n+ Carbonyl (R₂-C=O)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Aniline Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Iminium Ion Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hemiaminal [label="Hemiaminal Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxime [label="Stable Oxime Bond\n(R₂-C=N-O-R₁)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Reactants -> Hemiaminal [label="Nucleophilic Attack"]; Hemiaminal -> Reactants [label="Reversible"]; Hemiaminal -> Oxime [label="Dehydration (-H₂O)", dir=forward]; Oxime -> H2O [style=invis]; // for layout

// Catalytic Pathway Reactants -> Iminium [head=none, tail=Catalyst, arrowhead=none, style=dashed, constraint=false]; Catalyst -> Iminium [label="Forms reactive intermediate", color="#EA4335"]; Iminium -> Hemiaminal [label="Rapid reaction with\nAminooxy Group", color="#EA4335"];

// Grouping {rank=same; Reactants; Catalyst;} {rank=same; Iminium; Hemiaminal;} } } Caption: Catalyzed mechanism of oxime bond formation.

The resulting oxime bond is significantly more stable against hydrolysis than corresponding imine (Schiff base) or hydrazone linkages, a critical feature for conjugates intended for use in physiological environments.[8][13]

Pillar 2: A Survey of Heterobifunctional Aminooxy Linkers

The "heterobifunctional" nature of these linkers refers to the presence of a second, distinct reactive group at the other end of a spacer arm.[4] This design enables a controlled, often two-step, conjugation strategy that minimizes unwanted side reactions like homodimerization.[4] The choice of this second functional group is dictated by the available reactive handles on the target biomolecule.

// Style the nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminooxy [label="R-O-NH₂"]; Carbonyl [label="Molecule A\n(Aldehyde/Ketone)"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; SecondGroup [label="X-R'"]; Target [label="Molecule B\n(e.g., Amine, Thiol)"];

// Edges edge [penwidth=1.5, color="#5F6368"]; Carbonyl -> Linker:f0 [arrowhead=dot, dir=back]; Target -> Linker:f2 [arrowhead=dot, dir=back]; } } Caption: General structure of a heterobifunctional aminooxy linker.

The table below summarizes common classes of these linkers, their specificities, and primary applications.

Linker ClassSecond Reactive GroupTarget Functional GroupKey Features & Applications
Aminooxy-NHS Ester N-Hydroxysuccinimide EsterPrimary Amines (-NH₂)The most common type for modifying proteins via lysine residues or the N-terminus. Widely used for creating ADCs and functionalized antibodies.[]
Aminooxy-Maleimide MaleimideSulfhydryls/Thiols (-SH)Ideal for site-specific conjugation to cysteine residues. Cysteine engineering allows for precise placement of the linker.[3][14]
Aminooxy-Azide/Alkyne Azide (-N₃) or Alkyne (-C≡CH)Alkyne or AzideEnables "click chemistry" (CuAAC or SPAAC), offering exceptional specificity and high reaction yields. Used for complex, multi-component assemblies.[15][16]
Aminooxy-Carboxylic Acid Carboxylic Acid (-COOH)Primary Amines (-NH₂)Requires pre-activation with reagents like EDC/NHS to react with amines. Offers more control over the activation step compared to a pre-activated NHS ester.[1]
Aminooxy-Alcohol Alcohol (-OH)Carboxylic Acids (-COOH)Can be conjugated to carboxyl groups (e.g., on small molecules) after activation, or used as a handle for further chemical modification.[17]

Pillar 3: A Validated Experimental Protocol

Trustworthiness in science is built on reproducible, well-rationalized protocols. Here, we detail a self-validating, two-step workflow for conjugating an antibody (Molecule A) to a carbonyl-containing payload (Molecule B) using an Aminooxy-PEG-NHS Ester linker.

Workflow Overview

// Nodes Step1 [label="Step 1: Antibody Modification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antibody [label="Antibody with Lysine\n(-NH₂) Residues"]; Linker [label="Aminooxy-PEG-NHS Ester"]; Reaction1 [label="Amine-NHS Ester Reaction\n(pH 7.2-8.0)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purify1 [label="Purification\n(Dialysis / SEC)"]; Intermediate [label="Aminooxy-Modified Antibody"];

Step2 [label="Step 2: Oxime Ligation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Payload [label="Carbonyl-Containing\nPayload"]; Reaction2 [label="Oxime Ligation\n(pH 6.5-7.0 + Catalyst)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purify2 [label="Purification\n(SEC / Chromatography)"]; FinalProduct [label="Final Antibody Conjugate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Step1 -> Antibody; Antibody -> Reaction1; Linker -> Reaction1; Reaction1 -> Purify1; Purify1 -> Intermediate; Intermediate -> Reaction2; Step2 -> Payload; Payload -> Reaction2; Reaction2 -> Purify2; Purify2 -> FinalProduct; } } Caption: Two-step bioconjugation workflow.

Step 1: Modification of Antibody with Aminooxy-PEG-NHS Ester

Rationale: This step attaches the linker to the antibody via its primary amines. Using a slight alkaline pH (7.2-8.0) ensures the lysine side-chains are deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester. A molar excess of the linker drives the reaction to completion.

Materials:

  • Antibody: 2-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2).[18]

  • Aminooxy-PEG-NHS Ester Linker.

  • Solvent: Anhydrous DMSO.[19]

  • Purification: Dialysis cassettes (10K MWCO) or size-exclusion chromatography (SEC) column.

Procedure:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2). Buffers containing Tris or glycine will compete for reaction with the NHS ester and must be removed.[19]

  • Linker Preparation: Immediately before use, dissolve the Aminooxy-PEG-NHS Ester linker in anhydrous DMSO to a stock concentration of 10 mM. Do not store this solution, as the NHS ester is moisture-sensitive and will hydrolyze.[18][19]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent protein denaturation.[1]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove unreacted linker and byproducts (N-hydroxysuccinimide) by extensive dialysis against PBS or by using a desalting/SEC column.[13] This step is critical to prevent the excess aminooxy linker from reacting with your payload in the next step.

  • Characterization (Optional but Recommended): Confirm modification using MALDI-TOF mass spectrometry to observe the mass shift corresponding to the attached linkers.

Step 2: Oxime Ligation to a Carbonyl-Containing Payload

Rationale: The purified aminooxy-antibody is now reacted with a payload containing an aldehyde or ketone. The reaction is performed at a slightly acidic to neutral pH (6.5-7.0) to facilitate the rate-limiting dehydration step, and a catalyst is added to ensure efficient ligation.

Materials:

  • Aminooxy-Modified Antibody from Step 1.

  • Carbonyl-Containing Payload.

  • Reaction Buffer: MES or phosphate buffer, pH 6.5-7.0.

  • Catalyst: 1 M stock of aniline or mPDA in reaction buffer.[12]

Procedure:

  • Payload Preparation: Dissolve the carbonyl-containing payload in the reaction buffer. A small amount of a co-solvent like DMSO can be used if solubility is an issue.

  • Reaction Setup: Combine the aminooxy-modified antibody and the carbonyl payload in the reaction buffer. A 1.5- to 5-fold molar excess of the payload is typically used.[20]

  • Catalysis: Add the catalyst stock solution to a final concentration of 10-100 mM.[12]

  • Incubation: Incubate the mixture for 2-16 hours at room temperature or 37°C. Reaction progress can be monitored by HPLC or LC-MS.[20]

  • Final Purification: Purify the final antibody-payload conjugate from excess payload and catalyst using an appropriate method, such as SEC, hydrophobic interaction chromatography (HIC), or affinity chromatography.

Pillar 4: Troubleshooting and Critical Insights

Even with a robust protocol, challenges can arise. A proactive understanding of potential pitfalls is the mark of an experienced scientist.

IssuePotential Cause(s)Recommended Solution(s)
Low/No Conjugation Degraded Reagents: NHS ester hydrolyzed; aminooxy group reacted with ambient acetone.Prepare fresh linker solutions immediately before use. Use high-purity, carbonyl-free solvents.[12]
Suboptimal pH: Incorrect pH for either the NHS ester reaction or the oxime ligation.Verify the pH of all buffers and the final reaction mixture. The optimal pH for oxime formation is 4.5-7.[10]
Inefficient Catalyst: No catalyst used at neutral pH, or catalyst has degraded.Always use a catalyst for reactions at pH > 6. Prepare a fresh catalyst stock solution. Consider using mPDA, which is often more effective than aniline.[11][12]
Poor Yield / Heterogeneity Insufficient Molar Excess: Not enough linker or payload used to drive the reaction.Empirically determine the optimal molar excess for your specific molecules.
Competing Reactions: Buffer contains primary amines (e.g., Tris) during the NHS ester step.Perform thorough buffer exchange into an amine-free buffer like PBS before adding the NHS-ester linker.[19]
Unexpected Byproducts Oxidation: Sensitive groups (like thiols) on the biomolecule may have oxidized.Consider performing reactions under an inert atmosphere (nitrogen or argon) and use degassed buffers.
Formation of E/Z Isomers: The oxime bond can form as geometric isomers.This is an inherent property of the oxime bond. Isomers may be separable by reverse-phase HPLC if necessary.[10]

Applications: Translating Chemistry into Function

The precision and stability afforded by heterobifunctional aminooxy linkers have made them indispensable in cutting-edge applications, particularly in therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, an antibody is used to deliver a potent cytotoxic drug specifically to cancer cells. The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. Aminooxy linkers can be used to attach drugs to antibodies in a site-specific manner. This can be achieved by introducing a carbonyl group into the antibody at a specific site, either through enzymatic modification or by genetically encoding an unnatural amino acid containing a ketone handle (e.g., p-acetylphenylalanine).[21][22] This precise control over the drug-to-antibody ratio (DAR) and conjugation site leads to a more homogenous and therapeutically reliable product compared to stochastic conjugation to lysines.[2]

// Nodes Antibody [label="Antibody with Genetically\nEncoded Ketone Group", fillcolor="#F1F3F4", fontcolor="#202124"]; Linker [label="Drug-Linker\n(Aminooxy-Functionalized)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Oxime Ligation\n(pH 6.5-7.0 + Catalyst)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ADC [label="Homogeneous Antibody-Drug Conjugate (ADC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Antibody -> Reaction; Linker -> Reaction; Reaction -> ADC; } } Caption: Site-specific ADC formation via oxime ligation.

Other significant applications include:

  • Site-Specific PEGylation: Attaching polyethylene glycol (PEG) chains to improve the circulatory half-life and reduce the immunogenicity of therapeutic proteins.[3]

  • PET Imaging Agents: Rapidly and stably conjugating radioisotopes like ¹⁸F for use in Positron Emission Tomography (PET) tracers.[6][7]

  • Glycoconjugates: Modifying proteins with carbohydrates to study glycosylation or improve therapeutic properties.[6]

Conclusion

Heterobifunctional aminooxy linkers represent a powerful and versatile platform in the bioconjugation toolbox. The underlying oxime ligation chemistry offers a rare combination of high stability, excellent chemoselectivity, and mild reaction conditions. By understanding the core mechanisms, mastering the validated protocols, and anticipating potential challenges, researchers and drug developers can leverage these linkers to construct highly specific and robust bioconjugates, pushing the boundaries of medicine and biological science.

References

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available at: [Link]

  • Creative Biolabs. (2025). Heterobifunctional Crosslinkers. Available at: [Link]

  • ACS Publications. (2026). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Available at: [Link]

  • RSC Publishing. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Available at: [Link]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Bioconjugate Chemistry. Available at: [Link]

  • AxisPharm. (2024). ADC Conjugation Technologies. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]

  • Site-specific functionalization of proteins and their applications to therapeutic antibodies. (n.d.). Available at: [Link]

  • ACS Publications. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC, NIH. Available at: [Link]

  • ResearchGate. (2025). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. Available at: [Link]

  • ResearchGate. (2025). Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis. Available at: [Link]

  • MDPI. (2024). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. Available at: [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Available at: [Link]

  • Carrico, Z. M., et al. (2009). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. PMC. Available at: [Link]

  • Kinstler, O., et al. (2015). Site-specific PEGylation of Therapeutic Proteins. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Aminooxy-containing linker compounds for formation of stably-linked conjugates and methods related thereto.
  • ResearchGate. (2025). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Available at: [Link]

  • Books. (n.d.). Chapter 12: Site-specific Protein Modification and Bio-orthogonal Chemistry. Available at: [Link]

  • Ulrich, S., et al. (2014). Oxime ligation: A chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry–A European Journal. Available at: [Link]

  • Storz, U. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Available at: [Link]

  • Interchim. (n.d.). Click chemistries. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Bioconjugation: Choosing the Right Heterobifunctional Crosslinker. Available at: [Link]

  • Yao, T., et al. (2012). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. PMC. Available at: [Link]

Sources

The Alchemist's Choice: A Technical Guide to Aminooxy and Alkyl Amine Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the covalent linkage of molecules is a foundational technique. The choice of linker chemistry dictates the stability, functionality, and ultimate success of a bioconjugate. This guide provides an in-depth exploration of two powerful and widely used linker strategies: the chemoselective aminooxy ligation and the robust alkyl amine formation via reductive amination. We will dissect the underlying chemistry, explore the practical nuances of their application, and provide field-proven insights to guide your experimental design.

Part 1: The Core Chemistry: A Tale of Two Nucleophiles

At the heart of any bioconjugation strategy lies the reaction between a nucleophile and an electrophile. In our case, the electrophile is often an aldehyde or a ketone, which can be introduced into biomolecules through various methods.[1][2] The key difference between the two linker types lies in the nature of the nucleophile: the alpha-effect enhanced aminooxy group versus the classic primary amine.

The Aminooxy Linker: Precision and Bioorthogonality

The aminooxy group (-O-NH₂) is a powerful nucleophile due to the "alpha effect," where the adjacent oxygen atom's lone pair of electrons enhances the nucleophilicity of the nitrogen.[3] This heightened reactivity allows for a highly specific and efficient reaction with aldehydes and ketones to form a stable oxime linkage (C=N-O).[4][5] This reaction, often termed oxime ligation, is a cornerstone of "click chemistry" due to its high chemoselectivity, meaning it proceeds under mild, aqueous conditions with minimal side reactions with other functional groups present in biological systems.[6]

The reaction proceeds optimally at a slightly acidic pH of 4-5, which facilitates the protonation of the carbonyl group, making it more electrophilic, while leaving the aminooxy group sufficiently nucleophilic.[4][7] However, for applications involving sensitive biomolecules that cannot tolerate acidic conditions, the reaction can be performed at neutral pH, often with the aid of a nucleophilic catalyst like aniline or its derivatives to accelerate the reaction rate.[1][6][7]

G cluster_aminooxy Aminooxy Ligation (Oxime Formation) Aminooxy R1-O-NH2 (Aminooxy Linker) Intermediate Hemiaminal Intermediate Aminooxy->Intermediate Nucleophilic Attack Carbonyl R2-C(=O)-R3 (Aldehyde/Ketone) Carbonyl->Intermediate Oxime R1-O-N=C(R2)-R3 (Stable Oxime Linkage) Intermediate->Oxime Dehydration Water H2O Intermediate->Water G cluster_alkylamine Alkyl Amine Formation (Reductive Amination) Amine R1-NH2 (Alkyl Amine Linker) SchiffBase R1-N=C(R2)-R3 (Schiff Base/Imine) Amine->SchiffBase Condensation Carbonyl R2-C(=O)-R3 (Aldehyde/Ketone) Carbonyl->SchiffBase AlkylAmine R1-NH-CH(R2)-R3 (Stable Alkyl Amine) SchiffBase->AlkylAmine Reduction ReducingAgent [H] (e.g., NaBH3CN) ReducingAgent->AlkylAmine

Caption: Mechanism of Reductive Amination.

Part 2: Head-to-Head Comparison: Choosing the Right Tool for the Job

The decision to use an aminooxy or an alkyl amine linker is driven by the specific requirements of the application, including the nature of the biomolecule, the desired stability of the conjugate, and the tolerance for different reaction conditions.

FeatureAminooxy Linker (Oxime Ligation)Alkyl Amine Linker (Reductive Amination)
Reaction Chemistry Condensation of an aminooxy group with a carbonyl. [4]Condensation of a primary amine with a carbonyl followed by reduction. [8][9]
Resulting Linkage Oxime (C=N-O) [5]Alkyl Amine (C-N) [10]
Linkage Stability Highly stable, particularly at neutral and acidic pH. More stable than hydrazones. [11][12][13]Very stable, hydrolytically robust C-N single bond. [14]
Reaction pH Optimal at pH 4-5; can be performed at neutral pH with a catalyst. [4][6][7]Optimal at pH ~6-9. [9]
Chemoselectivity Excellent, bioorthogonal. Minimal side reactions. [5][6]Good, but the reducing agent can potentially react with other functional groups. [8]
Catalyst Aniline and its derivatives can be used to accelerate the reaction at neutral pH. [1][6][7]Generally not required, but borate buffers can enhance the reaction rate in some cases. [15][16]
Reducing Agent Not required.Required (e.g., NaBH₃CN, NaBH(OAc)₃). [10][8][17]
Key Advantages High specificity, mild conditions, stable linkage. [18]Forms a very stable bond, versatile, well-established method. [14]
Potential Limitations Slower reaction rates at neutral pH without a catalyst. [4]Requires a reducing agent, potential for side reactions, and over-alkylation. [10][8]

Part 3: In the Trenches: Field-Proven Insights and Applications

The theoretical differences between these linkers translate into practical advantages and disadvantages in various research and development settings.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the stability of the linker is paramount to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. []Aminooxy linkers forming stable oxime bonds are increasingly utilized for this purpose. [2][20]The ability to perform the conjugation under mild conditions helps to preserve the integrity and function of the antibody. [2]Site-specific introduction of a carbonyl group into an antibody allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous and well-defined therapeutic product. [2][20]

Peptide and Protein Modification

Both linker types are extensively used for modifying peptides and proteins to introduce labels, tags, or other functional moieties. Reductive amination is a robust method for coupling molecules to the N-terminus or lysine side chains of proteins. [21]However, this can lead to a heterogeneous mixture of products due to the presence of multiple amine groups. [21]Aminooxy ligation offers a more controlled approach when a unique carbonyl group can be introduced into the peptide or protein, enabling site-specific modification. [6][22]

Glycoconjugation

Reductive amination has been a long-standing method for conjugating carbohydrates to proteins, particularly utilizing the reducing end of the sugar which exists in equilibrium with its open-chain aldehyde form. [15][16]While effective, this method can be inefficient. [15]Aminooxy chemistry provides a highly efficient alternative for labeling glycoproteins and polysaccharides after mild periodate oxidation to generate aldehyde groups. [1]

Part 4: Experimental Protocols: From Theory to Practice

The following protocols provide a starting point for performing bioconjugation reactions using aminooxy and alkyl amine linkers. It is crucial to optimize the conditions for each specific application.

Protocol 1: Oxime Ligation of a Protein with an Aminooxy-Functionalized Molecule

Objective: To conjugate an aminooxy-containing fluorescent dye to a protein with an engineered aldehyde tag.

Materials:

  • Aldehyde-tagged protein (1-10 mg/mL in 100 mM phosphate buffer, pH 7.0)

  • Aminooxy-functionalized fluorescent dye (10-50 mM stock solution in DMSO or DMF)

  • Aniline catalyst (1 M stock solution in a compatible organic solvent)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • In a microcentrifuge tube, combine the aldehyde-tagged protein solution with the aminooxy-functionalized dye to achieve a 10- to 50-fold molar excess of the dye.

  • Add the aniline catalyst to a final concentration of 10-100 mM. The final concentration of organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The progress of the reaction can be monitored by SDS-PAGE or mass spectrometry. [7]4. Upon completion, purify the protein-dye conjugate from excess dye and catalyst using a size-exclusion chromatography column equilibrated with PBS.

  • Characterize the final conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.

G cluster_protocol1 Oxime Ligation Workflow Start Combine Aldehyde-Protein, Aminooxy-Dye, and Aniline Catalyst Incubate Incubate at RT or 37°C (2-16 hours) Start->Incubate Monitor Monitor Reaction Progress (SDS-PAGE, Mass Spec) Incubate->Monitor Purify Purify Conjugate (Size-Exclusion Chromatography) Monitor->Purify Characterize Characterize Final Product (UV-Vis, SDS-PAGE) Purify->Characterize

Caption: Experimental workflow for oxime ligation.

Protocol 2: Reductive Amination of a Carbohydrate to a Protein

Objective: To conjugate an oligosaccharide to a protein via its lysine residues.

Materials:

  • Protein (e.g., Bovine Serum Albumin, BSA) at 10-20 mg/mL in 200 mM sodium borate buffer, pH 8.5

  • Oligosaccharide with a reducing end (15-30 equivalents relative to the protein)

  • Sodium cyanoborohydride (NaBH₃CN) (1 M stock solution in water, handle with care in a fume hood)

  • Dialysis tubing or centrifugal ultrafiltration devices for purification

Procedure:

  • In a reaction vessel, dissolve the protein and the oligosaccharide in the borate buffer.

  • Add the sodium cyanoborohydride solution to a final concentration of 50-100 mM. [15]3. Incubate the reaction mixture at 37-50°C for 24-96 hours with gentle agitation. [16]4. Monitor the conjugation by observing the shift in molecular weight on an SDS-PAGE gel.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) to react with any remaining unreacted sugar aldehydes.

  • Purify the glycoconjugate from unreacted sugar and reducing agent by extensive dialysis against PBS or by using centrifugal ultrafiltration devices.

  • Characterize the final product using methods such as MALDI-TOF mass spectrometry to determine the extent of glycosylation.

G cluster_protocol2 Reductive Amination Workflow Start Combine Protein, Oligosaccharide, and NaBH3CN in Borate Buffer Incubate Incubate at 37-50°C (24-96 hours) Start->Incubate Monitor Monitor Reaction Progress (SDS-PAGE) Incubate->Monitor Quench Quench Reaction Monitor->Quench Purify Purify Glycoconjugate (Dialysis or Ultrafiltration) Quench->Purify Characterize Characterize Final Product (Mass Spectrometry) Purify->Characterize

Caption: Experimental workflow for reductive amination.

Conclusion

Both aminooxy and alkyl amine linkers are indispensable tools in the bioconjugation toolbox. Aminooxy ligation, with its exceptional chemoselectivity and formation of a highly stable oxime bond, is ideal for applications requiring precise control and bioorthogonality, such as the construction of well-defined ADCs. Reductive amination, on the other hand, is a robust and versatile method for creating exceptionally stable alkyl amine linkages, making it a workhorse for a wide range of bioconjugation applications. The optimal choice between these two powerful chemistries will always be guided by a thorough understanding of the specific scientific question at hand and the properties of the molecules being conjugated.

References

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  • Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. ACS Publications. [Link]

  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. PMC. [Link]

  • Glycoconjugations of Biomolecules by Chemical Methods. PMC. [Link]

  • Mechanism for aminooxy glycoside formation via reaction between reducing sugars and O,N-disubstituted hydroxylamines. ResearchGate. [Link]

  • Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. ACS Publications. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ADC Conjugation Technologies. AxisPharm. [Link]

  • Reductive amination. Wikipedia. [Link]

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  • Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. PubMed. [Link]

  • Scope and limitations of the reductive amination of linear alkyl... ResearchGate. [Link]

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  • Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. PubMed. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. [Link]

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  • Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

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  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. ACS Publications. [Link]

  • Oxime. Wikipedia. [Link]

  • The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels. Express Polymer Letters. [Link]

  • Reactivity of oximes for diverse methodologies and synthetic applications. Royal Society of Chemistry. [Link]

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An In-depth Technical Guide to tert-Butyl N-(4-aminobutoxy)carbamate: Nomenclature, Properties, and a Proposed Synthetic Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(4-aminobutoxy)carbamate, a bifunctional molecule of interest in chemical biology and drug discovery. Due to the limited availability of direct literature on this specific compound, this document establishes its systematic nomenclature and inferred properties. The core of this guide is a detailed, proposed synthetic protocol, designed with self-validating steps to ensure experimental success. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and utilize this and similar N-alkoxycarbamate linkers in their work.

Nomenclature and Synonyms

The accurate identification of a chemical entity is paramount for effective scientific communication. The compound , characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxylamine nitrogen, which is in turn O-alkylated with a 4-aminobutoxy chain, is systematically named according to IUPAC conventions.

A comprehensive list of potential synonyms and identifiers is provided in Table 1. This is crucial for exhaustive literature searches and unambiguous material requisition.

Table 1: Synonyms and Identifiers for tert-Butyl N-(4-aminobutoxy)carbamate

TypeIdentifier
IUPAC Name tert-butyl N-(4-aminobutoxy)carbamate
CAS Number Not assigned
Other Synonyms O-(4-aminobutyl)-N-(tert-butoxycarbonyl)hydroxylamine
N-Boc-O-(4-aminobutyl)hydroxylamine
(4-aminobutoxy)carbamic acid, 1,1-dimethylethyl ester
Molecular Formula C₉H₂₀N₂O₃
Molecular Weight 204.27 g/mol
InChIKey (Not available)

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyValue
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point > 250 °C (decomposes)
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water.
pKa (amine) ~10.5

Proposed Synthetic Pathway

The synthesis of tert-butyl N-(4-aminobutoxy)carbamate can be logically approached through a multi-step sequence starting from readily available materials. The proposed pathway (Figure 1) involves the O-alkylation of a protected hydroxylamine followed by the conversion of a terminal functional group to an amine.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction to Amine A tert-Butyl N-hydroxycarbamate C tert-Butyl N-(4-chlorobutoxy)carbamate A->C NaH, THF B 1-bromo-4-chlorobutane B->C D tert-Butyl N-(4-chlorobutoxy)carbamate F tert-Butyl N-(4-azidobutoxy)carbamate D->F DMF E Sodium Azide (NaN3) E->F G tert-Butyl N-(4-azidobutoxy)carbamate I tert-Butyl N-(4-aminobutoxy)carbamate G->I Reduction H H2, Pd/C or PPh3, H2O H->I

Figure 1: Proposed synthetic workflow for tert-Butyl N-(4-aminobutoxy)carbamate.

Step-by-Step Experimental Protocol

This step involves the O-alkylation of tert-butyl N-hydroxycarbamate with a suitable 4-carbon electrophile. 1-bromo-4-chlorobutane is chosen to allow for selective displacement of the more reactive bromide, leaving the chloride for subsequent conversion.

  • Reaction Setup: To a solution of tert-butyl N-hydroxycarbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 1-bromo-4-chlorobutane (1.2 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl N-(4-chlorobutoxy)carbamate.

The terminal chloride is converted to an azide, which is a versatile precursor to the amine.

  • Reaction Setup: To a solution of tert-butyl N-(4-chlorobutoxy)carbamate (1.0 eq) in dimethylformamide (DMF), add sodium azide (NaN₃, 1.5 eq).

  • Reaction: Heat the reaction mixture to 60-70 °C and stir overnight.

  • Work-up: Cool the reaction mixture to room temperature and pour into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude tert-butyl N-(4-azidobutoxy)carbamate is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

The final step is the reduction of the azide to the primary amine. Two common methods are provided.

Method A: Catalytic Hydrogenation

  • Reaction Setup: Dissolve tert-butyl N-(4-azidobutoxy)carbamate (1.0 eq) in methanol or ethyl acetate. Add palladium on carbon (10% Pd/C, 0.1 eq by weight).

  • Reaction: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product.

Method B: Staudinger Reduction

  • Reaction Setup: To a solution of tert-butyl N-(4-azidobutoxy)carbamate (1.0 eq) in a mixture of THF and water, add triphenylphosphine (PPh₃, 1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Add diethyl ether to the residue and filter to remove the triphenylphosphine oxide byproduct. Concentrate the filtrate to yield the product.

Applications in Drug Development and Chemical Biology

Molecules containing the N-O bond, such as hydroxylamines and alkoxyamines, are of increasing interest in medicinal chemistry. The carbamate moiety is a common structural feature in many approved drugs.[1] tert-Butyl N-(4-aminobutoxy)carbamate serves as a bifunctional linker. The terminal primary amine can be used for conjugation to other molecules, such as peptides, small molecule drugs, or reporter tags, through amide bond formation or reductive amination. The Boc-protected alkoxyamine can be deprotected under acidic conditions to reveal the hydroxylamine, which can participate in the formation of oximes or hydroxamic acids.

Safety and Handling

  • Sodium hydride (NaH): Flammable solid, reacts violently with water. Handle under an inert atmosphere.

  • Sodium azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Avoid contact with acids.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper ventilation and use appropriate equipment.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide provides a comprehensive overview of the nomenclature, predicted properties, and a detailed proposed synthetic pathway for tert-butyl N-(4-aminobutoxy)carbamate. By leveraging established synthetic methodologies for related compounds, this guide offers a practical approach for researchers to access this and similar bifunctional linkers for applications in drug discovery and chemical biology. The provided protocols are designed to be robust and include self-validating steps to aid in their successful implementation.

References

  • PubChem. tert-butyl N-(4-aminobutyl)carbamate. ([Link])

  • PubChem. tert-Butyl N-(4-hydroxybutyl)carbamate. ([Link])

  • MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). ([Link])

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). A direct preparation of O-substituted hydroxylamines from alcohols. Synthesis, 2006(10), 1635-1638.
  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. ([Link])

  • Journal of Medicinal Chemistry. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. ([Link])

Sources

Technical Guide: Applications of O-(4-Aminobutyl)hydroxylamine (C4-Aminooxy Amine) in Bioconjugation and Genomic Research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of O-(4-aminobutyl)hydroxylamine derivatives in research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

O-(4-aminobutyl)hydroxylamine (also known as 4-(aminooxy)butylamine ; CAS 69182-55-4 ) is a specialized heterobifunctional linker and polyamine analogue. Unlike standard ethylenediamine or PEG-based spacers, this molecule features a unique "C4" hydrophobic alkyl chain terminated by two distinct reactive groups: an aminooxy (


) moiety and a primary amine  (

).

This guide details its critical utility in two primary fields:

  • Genomic Integrity & DNA Repair: As a high-fidelity probe for labeling apurinic/apyrimidinic (AP) sites in DNA, offering superior stability over hydrazide alternatives.

  • Bioconjugation: As a carbonyl-selective crosslinker for glycobiology and antibody-drug conjugate (ADC) synthesis, where the oxime bond provides hydrolytic stability.

Chemical Architecture & Mechanism

The Dual-Reactivity Scaffold

The molecule functions as a bridge between carbonyl-containing biomolecules (aldehydes/ketones) and carboxyl/activated-ester targets.

  • Terminus A: Aminooxy Group (

    
    ) 
    
    • Target: Aldehydes (R-CHO) and Ketones (R-CO-R').[1]

    • Mechanism: Nucleophilic attack on the carbonyl carbon to form an oxime bond (

      
      ).
      
    • Advantage: Oximes are thermodynamically stable and kinetically inert to hydrolysis at physiological pH (unlike hydrazones, which require reduction to stabilize).

    • pKa: ~4.5–5.0. This low pKa allows the group to remain nucleophilic at acidic pH (4.0–6.0), where carbonyl reactions are most efficient.

  • Terminus B: Primary Amine (

    
    ) 
    
    • Target: NHS esters, Isothiocyanates, or Carboxyls (with EDC activation).[2]

    • Mechanism: Amide bond formation.[2][3]

    • pKa: ~10.5. At acidic pH (used for oxime ligation), this amine is protonated (

      
      ) and unreactive, allowing for orthogonal  labeling strategies.
      
Reaction Mechanism Visualization

The following diagram illustrates the orthogonal reactivity, highlighting the pH-dependent selectivity.

ReactionMechanism cluster_legend Key Chemical Transformation Reagent O-(4-aminobutyl)hydroxylamine (H2N-(CH2)4-O-NH2) Intermediate Intermediate Conjugate (Oxime Linked) Reagent->Intermediate Aldehyde Target Aldehyde (DNA AP Site / Glycan) Aldehyde->Intermediate Step 1: Oxime Ligation pH 4.5 - 6.0 (Aniline Catalyst) NHS Reporter Tag (Biotin-NHS / Fluorophore) Final Final Labeled Construct (Stable Oxime + Amide) NHS->Final Intermediate->Final Step 2: Amide Coupling pH 7.0 - 8.5 desc The aminooxy group reacts selectively at acidic pH, leaving the primary amine available for subsequent labeling with NHS esters.

Caption: Orthogonal labeling workflow. The aminooxy group reacts first at acidic pH (Step 1), followed by amine modification at neutral/alkaline pH (Step 2).

Primary Application: Genomic AP Site Labeling

The most authoritative application of O-(4-aminobutyl)hydroxylamine is in the detection of Apurinic/Apyrimidinic (AP) sites —common lesions resulting from spontaneous depurination or base excision repair (BER).

The "Aldehyde Reactive Probe" (ARP) Alternative

While biotin-hydrazide is historically used, O-(4-aminobutyl)hydroxylamine offers a distinct advantage:

  • Stability: The resulting oxime linkage does not require reduction with sodium cyanoborohydride (

    
    ) to prevent reversal. This preserves DNA integrity, as reducing agents can sometimes cause strand scission or alter other modifications.
    
  • Sensitivity: The C4 spacer pushes the reactive amine away from the DNA backbone, reducing steric hindrance for secondary detection (e.g., Streptavidin binding).

Experimental Protocol: AP Site Labeling

Validated for genomic DNA extracted from mammalian cells.

Materials:

  • Purified DNA containing AP sites.

  • Reagent: 10 mM O-(4-aminobutyl)hydroxylamine in water.

  • Tag: Biotin-NHS ester (10 mM in DMSO).

  • Buffer A: 10 mM Sodium Phosphate, pH 5.2.

  • Buffer B: 100 mM Sodium Bicarbonate, pH 8.3.

Workflow:

  • Oxime Ligation (Step 1):

    • Dissolve DNA in Buffer A to a concentration of 100 µg/mL.

    • Add O-(4-aminobutyl)hydroxylamine to a final concentration of 1 mM.

    • Incubate at 37°C for 1 hour .

    • Note: The acidic pH ensures the aminooxy group reacts with the ring-opened aldehyde form of the AP site, while the terminal amine remains protonated and protected.

  • Purification 1:

    • Precipitate DNA with Ethanol/NaOAc to remove excess linker. Resuspend in Buffer B .

  • Reporter Tagging (Step 2):

    • Add Biotin-NHS ester (50-fold molar excess relative to estimated AP sites).

    • Incubate at Room Temperature for 2 hours .

    • Mechanism:[3][4][5] The pH 8.3 deprotonates the terminal amine (

      
      ), allowing it to react with the NHS ester.
      
  • Final Purification:

    • Perform a final Ethanol precipitation. The DNA is now biotinylated specifically at damage sites.

Application: Glycobiology & Polyamine Research

Glycan Labeling (Sialic Acid)

Cell surface glycoproteins containing sialic acid can be selectively labeled after mild periodate oxidation (which generates aldehydes on the sialic acid residues).

  • Method: Treat cells with 1 mM NaIO4 (

    
    C, 30 min) 
    
    
    
    Quench
    
    
    React with O-(4-aminobutyl)hydroxylamine (pH 6.5, with 10 mM Aniline catalyst).
  • Outcome: Creates a surface-exposed primary amine handle for subsequent conjugation with dyes or beads.

Polyamine Metabolism Inhibition

Structurally, O-(4-aminobutyl)hydroxylamine mimics Putrescine (1,4-diaminobutane).

  • Target: Ornithine Decarboxylase (ODC).[4][5][6]

  • Action: It acts as a competitive inhibitor (as the oxime) or non-competitive inhibitor (as the free amine) of ODC.

  • Utility: Used in research to block polyamine biosynthesis and study transport mechanisms, as the aminooxy group prevents normal enzymatic processing.

Comparative Analysis: Linker Selection

FeatureO-(4-aminobutyl)hydroxylamine (C4)Hydrazide LinkersPEG-Aminooxy Linkers
Reactive Group Aminooxy (

)
Hydrazide (

)
Aminooxy
Bond Type Oxime (Stable)Hydrazone (Reversible)Oxime (Stable)
Linker Hydrophobicity Moderate (Alkyl C4)LowHigh (Hydrophilic)
Steric Hindrance Low (Short, rigid spacer)Very Low (Zero spacer)Variable (Flexible)
Reduction Required? No Yes (

)
No
Primary Use DNA AP Sites, Small Molecule ConjugationGlycoprotein LabelingProtein PEGylation

Visual Workflow: DNA Damage Detection

The following diagram details the logic flow for using this derivative in a DNA damage assay.

DNA_Workflow Damage Genomic DNA Damage (Reactive Oxygen Species) AP_Site Formation of AP Site (Aldehyde Group Exposed) Damage->AP_Site Reaction Reaction with O-(4-aminobutyl)hydroxylamine AP_Site->Reaction pH 5.2 Amine_Handle DNA with C4-Amine Handle (Stable Oxime Linkage) Reaction->Amine_Handle Tagging Reaction with Biotin-NHS Amine_Handle->Tagging pH 8.3 Detection Streptavidin-HRP Detection (Quantification) Tagging->Detection

Caption: Step-by-step workflow for converting cryptic DNA damage (AP sites) into a detectable signal using O-(4-aminobutyl)hydroxylamine.

References

  • Adarichev, V. A., et al. (1995).[6] "Modification of DNA with 4-aminooxybutylamine as a method for obtaining highly-sensitive hybridization probes."[5][6] Molecular Biology, 29(4), 538-545.[5]

  • Khomutov, A. R., et al. (1998). "Inhibition of ornithine decarboxylase by N,O-substituted hydroxylamines." Bioconjugate Chemistry, 9(5), 671-675.

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology, 12(6), 760-766. (Reference for Aniline Catalysis mechanism).

  • Sigma-Aldrich. "Product Specification: 4-(Aminooxy)butan-1-amine dihydrochloride."

Sources

Precision Bioconjugation: A Technical Guide to Boc-Protected Hydroxylamine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chemical biology, the Boc-protected hydroxylamine linker represents a critical intersection between organic synthesis and protein engineering. These reagents harness the alpha-effect —the enhanced nucleophilicity of the atom adjacent to a heteroatom with a lone pair—to enable site-specific bioconjugation under mild aqueous conditions.

This guide provides a rigorous technical analysis of Boc-aminooxy chemistry, detailing the mechanistic underpinnings of stability and deprotection, kinetic optimization of oxime ligation, and field-proven protocols for developing antibody-drug conjugates (ADCs) and labeled proteomes.

The Chemistry of the Alpha-Nucleophile

The Alpha-Effect and Reactivity

Hydroxylamines (


) exhibit reactivity orders of magnitude higher than primary amines (

) toward carbonyl electrophiles. This phenomenon, known as the alpha-effect , arises from the repulsion between the lone pair on the nitrogen and the lone pair on the adjacent oxygen, which raises the ground state energy of the nucleophile and reduces the activation energy for nucleophilic attack.

However, this high reactivity necessitates robust protection during linker synthesis. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its orthogonality to base-labile groups (like Fmoc) and its stability against nucleophilic attack during payload attachment.

Structural Considerations for Linker Design

When designing a Boc-protected hydroxylamine linker, three components are critical:

  • The Reactive Head:

    
    -Boc-N-H-O- (Boc-aminooxy).
    
  • The Spacer: Typically Polyethylene Glycol (PEG).[1][2] PEG enhances water solubility and reduces aggregation of hydrophobic payloads (e.g., cytotoxic drugs).

  • The Functional Tail: Often an NHS ester, Maleimide, or Azide for attachment to the payload or biomolecule.

Table 1: Comparative Stability of Aminooxy Protecting Groups
Protecting GroupDeprotection ConditionOrthogonalityStability Profile
Boc (tert-butyloxycarbonyl) Acid (TFA/HCl) Base-stable High (Shelf-stable solid)
Fmoc (Fluorenylmethyloxycarbonyl)Base (Piperidine)Acid-stableModerate (Base sensitive)
Cbz (Carboxybenzyl)Hydrogenolysis / Strong AcidBase/Weak Acid-stableHigh
Alloc (Allyloxycarbonyl)Pd(0) CatalystAcid/Base-stableHigh

Mechanism of Action: Deprotection & Ligation[1][3]

Acid-Catalyzed Deprotection

The removal of the Boc group is driven by the stability of the tert-butyl carbocation.[3] In the presence of Trifluoroacetic Acid (TFA), the carbonyl oxygen is protonated, leading to the fragmentation of the carbamate. This releases isobutylene (gas) and carbon dioxide (gas), driving the reaction to completion entropically.

Oxime Ligation Kinetics

Once deprotected, the free aminooxy group reacts with aldehydes or ketones to form an oxime . This reaction is reversible but thermodynamically favored (


).
  • pH Dependence: The reaction is fastest at pH 4.5 (where the aniline catalyst is most effective and the carbonyl is activated).

  • Catalysis: At physiological pH (7.4), the reaction is sluggish. Aniline or

    
    -phenylenediamine  acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate with the aldehyde, which is then trans-oximated by the hydroxylamine.
    
Diagram 1: Mechanistic Pathway of Boc-Deprotection and Oxime Ligation

BocMechanism cluster_catalysis Aniline Catalysis Cycle BocLinker Boc-Protected Linker (R-O-NH-Boc) Protonation Protonated Intermediate (TFA/H+) BocLinker->Protonation Acid Treatment Fragmentation Fragmentation (- Isobutylene) Protonation->Fragmentation t-Butyl Cation Loss CarbamicAcid Carbamic Acid (Unstable) Fragmentation->CarbamicAcid FreeAmine Free Aminooxy (R-O-NH2) CarbamicAcid->FreeAmine - CO2 (Decarboxylation) Oxime Stable Oxime Conjugate (R-O-N=C-Protein) FreeAmine->Oxime Attack on Activated Aldehyde SchiffBase Schiff Base Intermediate (Aldehyde + Aniline) SchiffBase->Oxime + R-O-NH2 (- Aniline) Aldehyde Aldehyde-Protein Aldehyde->SchiffBase + Aniline

Caption: Acid-mediated deprotection of Boc-hydroxylamine followed by aniline-catalyzed oxime ligation.

High-Impact Applications

Aldehyde Tagging (SMARTag™ Technology)

The most prominent use of Boc-hydroxylamine linkers is in conjunction with the Formylglycine Generating Enzyme (FGE) . FGE recognizes the consensus sequence CxPxR and oxidizes the Cysteine residue to Formylglycine (an aldehyde).[2][4]

  • Workflow: Express protein with tag -> FGE conversion -> React with Deprotected Linker.

  • Advantage: Site-specific conjugation with defined stoichiometry (DAR 2 for antibodies), unlike random Lysine/Cysteine conjugation.

Glycan Engineering

Metabolic oligosaccharide engineering (MOE) incorporates sugar analogs containing ketones or aldehydes (e.g., ManLev) into cell surface glycans. Boc-protected hydroxylamine probes are deprotected and used to label these cells for imaging or targeted delivery.

Experimental Protocols

Protocol A: Deprotection of Boc-Aminooxy Linker

Valid for: Boc-Aminooxy-PEG-NHS esters or similar small molecule linkers.

Reagents:

  • Boc-Linker (Dry solid)

  • Trifluoroacetic Acid (TFA)[5][6][7][8]

  • Dichloromethane (DCM)[7]

  • Diethyl Ether (cold)

Step-by-Step:

  • Dissolution: Dissolve 10 mg of Boc-linker in 0.5 mL of anhydrous DCM.

  • Acidification: Add 0.5 mL of TFA dropwise. Caution: CO2 gas evolution will occur.[3]

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (disappearance of starting material) or LC-MS.[7]

  • Work-up (Precipitation):

    • Evaporate the DCM/TFA mixture under a stream of nitrogen to an oil.

    • Add 5 mL of cold diethyl ether to precipitate the deprotected linker (as a TFA salt).

    • Centrifuge (3000 x g, 5 min) and decant the supernatant.

    • Repeat ether wash 2x to remove residual TFA.

  • Storage: Use immediately or store as a dry solid at -20°C under argon.

Protocol B: Aniline-Catalyzed Oxime Ligation

Valid for: Conjugating Aminooxy-Linker-Payload to Aldehyde-Tagged Protein.

Reagents:

  • Aldehyde-tagged Protein (1 mg/mL in PBS, pH 7.4)

  • Deprotected Aminooxy-Linker (from Protocol A)

  • Catalyst: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Phenylenediamine (pPDA) or Aniline.
    
  • Buffer: 100 mM Citrate-Phosphate buffer (pH 4.5 - 6.0 preferred, pH 7.0 possible with catalyst).

Step-by-Step:

  • Buffer Exchange: If possible, exchange protein buffer to Citrate-Phosphate pH 5.5 for optimal kinetics. If pH 7.4 is required for stability, increase catalyst concentration.

  • Catalyst Addition: Add pPDA to the protein solution to a final concentration of 1–10 mM. (Use 10-100 mM if using Aniline).

  • Linker Addition: Add Aminooxy-Linker (10–50 equivalents relative to protein). Dissolve linker in DMSO if necessary (keep final DMSO < 10%).

  • Incubation: Incubate at 25°C for 2–16 hours.

  • Purification: Remove excess linker and catalyst via size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis.

Table 2: Kinetic Enhancement by Catalysts
CatalystConcentrationpHRelative Rate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Notes
None -4.51xSlow, requires acidic pH.
None -7.0<0.01xNegligible reaction.
Aniline 100 mM4.5400xStandard catalyst.
Aniline 100 mM7.020–50xEnables neutral pH reaction.
p-Phenylenediamine 10 mM7.0120x Superior catalysis at lower conc.

Workflow Visualization: ADC Synthesis

This diagram illustrates the complete pipeline from linker synthesis to the final Antibody-Drug Conjugate.

ADCWorkflow cluster_inputs Starting Materials Payload Cytotoxic Payload (e.g., MMAE-Amine) Step1 Step 1: Payload Attachment (NHS Ester Amine Coupling) Payload->Step1 BocLinker Boc-Aminooxy-PEG-NHS BocLinker->Step1 Antibody Aldehyde-Tagged Antibody (mAb-CHO) Step3 Step 3: Bioconjugation (Oxime Ligation + Catalyst) Antibody->Step3 Intermediate Boc-Linker-Payload Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate->Step2 ActivatedLinker Aminooxy-Linker-Payload (Reactive) Step2->ActivatedLinker ActivatedLinker->Step3 ADC Final ADC (mAb-Oxime-PEG-Payload) Step3->ADC

Caption: Step-wise construction of an Antibody-Drug Conjugate using Boc-aminooxy chemistry.

Troubleshooting & Optimization

Issue: Low Conjugation Yield
  • Cause: Oxidation of the aminooxy group.

    • Fix: Ensure the deprotected linker is used immediately. Store Boc-protected stock under inert gas.

  • Cause: Insufficient Catalyst.

    • Fix: Increase aniline concentration to 100 mM or switch to p-phenylenediamine (10 mM).

  • Cause: Reversibility.

    • Fix: Oxime formation is reversible. For permanent linkage, reduce the oxime to an alkoxyamine using

      
       (20 mM) during the reaction.
      
Issue: Protein Precipitation
  • Cause: Hydrophobic linker/payload.

    • Fix: Increase the PEG spacer length (e.g., PEG4 to PEG8). Ensure DMSO concentration in the reaction mix is < 10%.

  • Cause: Acidic pH shock.

    • Fix: If the protein is unstable at pH 4.5, perform the reaction at pH 7.0 using high-concentration catalyst (pPDA).

References

  • BenchChem. (2025).[7][9][10] An In-depth Technical Guide to Boc-Aminooxy Protecting Group Chemistry and Deprotection. Retrieved from 1

  • Dirksen, A., & Dawson, P. E. (2015). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. Bioconjugate Chemistry. Retrieved from 11

  • Rabuka, D., Rush, J. S., deHart, G. W., Wu, P., & Bertozzi, C. R. (2012).[4] Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols. Retrieved from 4[4][12]

  • Agten, S. M., et al. (2016).[13] Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology.[13] Retrieved from 13

  • DeForest, C. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation. Retrieved from 14

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Aminooxy-Functionalized Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Aminooxy Functional Group in Peptide Science

In the landscape of modern drug development and chemical biology, the precise and stable modification of peptides is paramount. Aminooxy-functionalized peptides have emerged as powerful tools, primarily due to their ability to undergo highly chemoselective "click" chemistry reactions, most notably oxime ligation.[1] This bioorthogonal reaction, occurring between an aminooxy group and an aldehyde or ketone, forms a stable oxime bond under mild, aqueous conditions, making it ideal for a wide range of applications.[2][3] These applications include the development of antibody-drug conjugates (ADCs), peptide-based therapeutics, radiolabeled imaging agents, and the surface immobilization of peptides for interaction studies.[4][5][6]

This guide provides a comprehensive overview of the strategies and detailed protocols for the synthesis, purification, and characterization of aminooxy-functionalized peptides, intended to equip researchers with the practical knowledge to successfully implement these techniques in their work.

The Chemistry of Oxime Ligation: A Bioorthogonal Tool

The cornerstone of the utility of aminooxy-functionalized peptides is the oxime ligation reaction. This reaction is prized for its high chemoselectivity, meaning the aminooxy and carbonyl groups react specifically with each other without interfering with other functional groups present in a complex biological environment.[2][7] The resulting oxime linkage is notably stable under physiological conditions.[3][8]

The reaction is typically carried out in an aqueous buffer at a slightly acidic pH (around 4-5) and can be accelerated by the use of catalysts such as aniline or its derivatives.[2] This catalytic mechanism involves the formation of a more reactive Schiff base intermediate, which is then displaced by the aminooxy nucleophile.

G cluster_reactants Reactants cluster_products Products Peptide_NH2O Aminooxy-Peptide (R-ONH2) Oxime Oxime-Linked Peptide (R-O-N=CH-R') Peptide_NH2O->Oxime + R'-CHO (pH 4-5, Aniline catalyst) Aldehyde Aldehyde/Ketone (R'-CHO) Aldehyde->Oxime H2O H2O

Caption: General scheme of oxime ligation between an aminooxy-peptide and a carbonyl group.

Strategies for Introducing the Aminooxy Moiety

The introduction of an aminooxy group into a peptide can be achieved through various strategies, primarily within the framework of solid-phase peptide synthesis (SPPS), though solution-phase methods are also applicable.[9][10]

Solid-Phase Peptide Synthesis (SPPS) Approach

SPPS is the most common method for preparing aminooxy-functionalized peptides due to its efficiency and amenability to automation.[11][12][13] The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[14]

Key Considerations for SPPS of Aminooxy-Peptides:

  • Choice of Protecting Groups: The high nucleophilicity of the aminooxy group necessitates its protection during peptide synthesis to prevent unwanted side reactions.[7] The choice of protecting group is critical and must be orthogonal to the protecting groups used for the α-amino group (e.g., Fmoc or Boc) and amino acid side chains.[15][16]

    • Boc (tert-Butoxycarbonyl): This is a widely used protecting group for the aminooxy moiety.[4] It is stable under the basic conditions used for Fmoc removal but is readily cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin.[4][15]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): In some strategies, an Fmoc-protected aminooxy-containing building block can be used.[17] This allows for selective deprotection of the aminooxy group on-resin for further modification if needed.

    • Other Protecting Groups: For specific applications, other protecting groups like propargyloxycarbonyl (Proc) have been employed, which can be removed under specific conditions, such as with palladium catalysts.[18]

  • Incorporation of the Aminooxy Moiety:

    • N-terminal Functionalization: The most straightforward method is to couple a protected aminooxy-containing carboxylic acid, such as Boc-aminooxyacetic acid (Boc-Aoa-OH), as the final residue in the peptide sequence.[5][19]

    • Side-Chain Functionalization: To introduce the aminooxy group at a specific internal position, an amino acid with a side chain that can be selectively deprotected and modified is used. For example, a lysine residue with an Mtt (4-methyltrityl) protecting group on its side-chain amine can be selectively deprotected on-resin, followed by coupling of a protected aminooxy acid.[17][20]

Solution-Phase Synthesis

While less common for longer peptides, solution-phase synthesis can be a viable option for shorter aminooxy-functionalized peptides or for large-scale production where the cost of solid-phase materials may be a factor.[9][21][22] This method involves the coupling of protected amino acids in a suitable solvent, with purification of the intermediate products after each step. The same principles of orthogonal protection for the aminooxy group apply.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an N-terminally Aminooxy-Functionalized Peptide (Fmoc/tBu Strategy)

This protocol outlines the synthesis of a generic peptide with an N-terminal aminooxy group using standard Fmoc-based solid-phase chemistry.

Materials:

  • Fmoc-Rink amide resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu)

  • Boc-aminooxyacetic acid (Boc-Aoa-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HBTU/HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Coupling of Boc-aminooxyacetic acid: For the final coupling step, use Boc-Aoa-OH instead of an Fmoc-amino acid. Pre-activate and couple as described in step 4.

  • Final Washing: After the final coupling, wash the resin extensively with DMF, DCM, and methanol, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (e.g., 10 mL per 100 mg of resin) for 2-3 hours at room temperature.[19]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10-fold excess).

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum.

G Start Start with Fmoc-Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Loop Repeat for all Amino Acids Wash2->Loop Loop->Deprotect Next Amino Acid Couple_Aoa Couple Boc-Aoa-OH Loop->Couple_Aoa Final Residue Wash3 Final Wash & Dry Couple_Aoa->Wash3 Cleave Cleave from Resin (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Characterize Characterize (Mass Spec) Purify->Characterize

Caption: Workflow for Solid-Phase Synthesis of an N-terminal Aminooxy-Peptide.

Purification and Characterization

The crude peptide obtained after cleavage and precipitation will contain various impurities, such as truncated or deletion sequences and residual protecting groups.[14] Therefore, purification is a critical step to obtain a high-purity product.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[14][23] The separation is based on the hydrophobicity of the peptide.

Typical RP-HPLC Conditions:

ParameterRecommended SettingRationale
Column C18 stationary phaseThe non-polar C18 phase interacts with the hydrophobic regions of the peptide, allowing for separation based on hydrophobicity.
Mobile Phase A 0.1% TFA in WaterThe aqueous phase. TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileThe organic phase. Increasing the concentration of acetonitrile elutes the peptide from the column.
Gradient Linear gradient of increasing Mobile Phase BA gradient allows for the separation of peptides with a wide range of hydrophobicities. A typical gradient might be 5-95% B over 30-60 minutes.
Detection UV absorbance at 214 nm and 280 nmThe peptide backbone absorbs strongly at 214 nm. Aromatic residues (Trp, Tyr) absorb at 280 nm.

Procedure:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable solvent (e.g., aqueous acetic acid).

  • Inject the sample onto the equilibrated RP-HPLC column.

  • Run the gradient and collect fractions corresponding to the main peptide peak.

  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Characterization by Mass Spectrometry

Mass spectrometry is an essential technique to confirm the identity and purity of the synthesized peptide by determining its molecular weight.[23][24]

Common Techniques:

  • Electrospray Ionization (ESI-MS): A soft ionization technique that is well-suited for analyzing peptides. It often produces multiply charged ions, from which the molecular weight can be accurately calculated.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): Another soft ionization technique that is useful for determining the molecular weight of peptides. It typically produces singly charged ions.

The observed molecular weight should match the calculated theoretical molecular weight of the desired aminooxy-functionalized peptide.

Trustworthiness and Self-Validation

The successful synthesis of an aminooxy-functionalized peptide relies on a series of self-validating steps. The purity of the final product is a direct reflection of the efficiency of each coupling and deprotection step. Monitoring the synthesis at key points can help ensure a successful outcome.

  • Kaiser Test: This colorimetric test can be performed after each coupling step to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Intermediate Analysis: For complex syntheses, a small amount of resin can be cleaved and analyzed by HPLC-MS at intermediate stages to confirm the correct sequence assembly.

  • Final Product Analysis: The combination of a single sharp peak in the analytical RP-HPLC chromatogram and a matching molecular weight by mass spectrometry provides strong evidence for the successful synthesis of the target peptide.

Conclusion

The synthesis of aminooxy-functionalized peptides is a well-established yet nuanced process that provides access to a versatile class of molecules for a multitude of applications in research and drug development.[][26] By carefully selecting protecting group strategies, optimizing coupling conditions, and employing rigorous purification and characterization methods, researchers can reliably produce high-quality aminooxy-peptides. The protocols and principles outlined in this guide serve as a foundation for the successful implementation of these powerful chemical tools.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. Available at: [Link]

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing). Available at: [Link]

  • Bioorthogonal Peptide Macrocyclization using Oxime Ligation - ANU Open Research Repository. Available at: [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Available at: [Link]

  • Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - UPF. Available at: [Link]

  • Single-Step Grafting of Aminooxy-Peptides to Hyaluronan: A Simple Approach to Multifunctional Therapeutics for Experimental Autoimmune Encephalomyelitis - PMC. Available at: [Link]

  • Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies - PMC. Available at: [Link]

  • Synthesis of aminooxy-protected proline 18 35. Reagents and conditions:... - ResearchGate. Available at: [Link]

  • Solution-phase synthesis of aminooxy peptoids in the C to N and N to C directions - PubMed. Available at: [Link]

  • Aminooxy & Aldehyde PEO/PEG reagents - Interchim. Available at: [Link]

  • Solid-phase peptide synthesis. Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - RSC Publishing. Available at: [Link]

  • Unparalleled Solid Phase Peptide Peptide Synthesis. Available at: [Link]

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. - SciSpace. Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A. Available at: [Link]

  • N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis - Frontiers. Available at: [Link]

  • Solid phase peptide synthesis. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Protecting Groups in Peptide Synthesis - Springer Nature Experiments. Available at: [Link]

  • Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin - ResearchGate. Available at: [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Available at: [Link]

  • Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Available at: [Link]

  • A Single-step Reaction for Glycosylation of Aminooxy Peptides By Adel Faleh G Alghaith Submitted to the graduate degree program - KU ScholarWorks. Available at: [Link]

  • 12.5: Peptide Synthesis- Solution-Phase - Chemistry LibreTexts. Available at: [Link]

  • Purification and characterization of eight peptides from Galleria mellonella immune hemolymph. Available at: [Link]

  • Synthesis of modified peptides - Oxford Academic. Available at: [Link]

  • Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating - MDPI. Available at: [Link]

  • Oxime " click " reaction between an aminooxy group and carbonyl groups. - ResearchGate. Available at: [Link]

  • Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications - MDPI. Available at: [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography - Agilent. Available at: [Link]

Sources

Application Note: Precision Bioconjugation via Oxime Ligation

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the use of tert-Butyl (4-aminobutoxy)carbamate (also referred to as


-Boc-O-(4-aminobutyl)hydroxylamine) as a high-fidelity heterobifunctional linker for installing aminooxy handles onto biological or synthetic scaffolds.

Utilizing tert-Butyl (4-aminobutoxy)carbamate for Stable Construct Synthesis

Executive Summary

Oxime ligation is a cornerstone bioorthogonal reaction, favored for its chemoselectivity and the hydrolytic stability of the resulting oxime bond (


) compared to hydrazones. However, the direct incorporation of the reactive aminooxy group (

) into peptides or small molecules is often complicated by its high nucleophilicity, which leads to side reactions during synthesis.

tert-Butyl (4-aminobutoxy)carbamate serves as a robust solution to this challenge. It acts as a "masked" aminooxy linker with a free primary amine for easy conjugation to carboxylic acids or activated esters. Once attached, the Boc protecting group is removed to reveal the aminooxy moiety, enabling precise oxime ligation with aldehyde- or ketone-functionalized payloads.

Chemical Basis & Mechanism

Compound Identity:

  • Systematic Name: tert-Butyl (4-aminobutoxy)carbamate[1]

  • Functional Structure:

    
    
    
  • Role: Heterobifunctional Linker (Amine-Reactive / Carbonyl-Ligation Precursor)

Mechanism of Action: The workflow proceeds in three distinct phases:

  • Scaffold Functionalization: The free amine of the linker reacts with an activated ester (e.g., NHS-ester) on the Target Molecule (Drug/Protein).

  • Activation (Deprotection): Acidolytic removal of the Boc group exposes the super-nucleophilic aminooxy group.

  • Oxime Ligation: The aminooxy-target reacts with a carbonyl partner (Aldehyde/Ketone), often accelerated by an aniline catalyst, to form a stable oxime linkage.[2]

Visualizing the Reaction Pathway

The following diagram illustrates the complete conjugation workflow, including the aniline-catalyzed transimination mechanism which is critical for efficient ligation at physiological pH.

OximeLigationWorkflow cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Activation cluster_2 Phase 3: Oxime Ligation Linker tert-Butyl (4-aminobutoxy)carbamate (Free Amine + Boc-Aminooxy) Conjugate Boc-Protected Intermediate Linker->Conjugate Amide Coupling Target Target Molecule (NHS-Ester / Acid) Target->Conjugate Deprotected Aminooxy-Functionalized Target (R-O-NH2) Conjugate->Deprotected TFA Deprotection (-Boc) SchiffBase Protonated Schiff Base (Intermediate) Deprotected->SchiffBase Fast Attack FinalOxime Final Oxime Conjugate (Stable) Deprotected->FinalOxime Slow Direct Attack Aldehyde Payload-Aldehyde Aldehyde->SchiffBase + Aniline Catalyst (Nucleophilic Attack) SchiffBase->FinalOxime + Aminooxy Target (Transimination)

Figure 1: Step-wise workflow from linker attachment to aniline-catalyzed oxime ligation.

Detailed Experimental Protocol
Materials Required
  • Linker: tert-Butyl (4-aminobutoxy)carbamate (Store at -20°C, hygroscopic).

  • Coupling Agents: HATU or EDC/NHS (for amide coupling).

  • Deprotection Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS).

  • Ligation Buffer: 0.1 M Sodium Acetate or Phosphate buffer, pH 4.5–6.0.

  • Catalyst: Aniline or

    
    -Phenylenediamine (mPDA).
    
Step 1: Linker Conjugation (Amide Coupling)

Objective: Attach the linker to a carboxylic acid-containing target.

  • Activation: Dissolve the target molecule (1.0 equiv) in anhydrous DMF or DMSO. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes to activate the acid.

  • Coupling: Add tert-Butyl (4-aminobutoxy)carbamate (1.2 equiv) to the mixture.

  • Incubation: Stir at Room Temperature (RT) for 1–2 hours. Monitor by LC-MS (Target mass + 204.1 Da).

  • Purification: Quench with water. Purify via preparative HPLC (C18 column) or flash chromatography. Lyophilize to obtain the Boc-protected intermediate .

Step 2: Unmasking the Aminooxy Group

Objective: Remove the Boc group to generate the reactive


-hydroxylamine.
  • Reaction: Dissolve the intermediate in a solution of 50% TFA in DCM (v/v). Add 2.5% TIPS as a scavenger if the target contains oxidation-sensitive residues (e.g., Met, Trp).

  • Timing: Stir at RT for 30–60 minutes.

  • Work-up: Evaporate volatiles under a nitrogen stream. Precipitate the product in cold diethyl ether or purify directly via HPLC.

    • Critical Note: The resulting aminooxy compound is protonated (

      
      ) and stable. Store as a lyophilized powder at -20°C.
      
Step 3: Oxime Ligation

Objective: Conjugate the aminooxy-target with an aldehyde/ketone payload.[2]

  • Buffer Preparation: Prepare 100 mM Sodium Acetate buffer, pH 4.5.

    • Optimization: For pH-sensitive proteins, pH 6.0 PBS can be used, but reaction kinetics will be slower.

  • Catalyst Addition: Add Aniline to the buffer to a final concentration of 10–100 mM.

    • Why Aniline? Aniline forms a transient, highly reactive Schiff base with the aldehyde, which the aminooxy group attacks 400x faster than the free aldehyde [3].

  • Ligation:

    • Dissolve the Aminooxy-Target (100 µM – 1 mM) in the buffer.

    • Add the Aldehyde-Payload (1.2 – 1.5 equiv).

    • Incubate at RT for 2–12 hours.

  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the loss of water (

    
     Da) relative to the sum of reactants.
    
Optimization & Troubleshooting Guide

The efficiency of oxime ligation is governed by pH and catalyst concentration. Use the table below to select conditions based on your analyte's stability.

ParameterStandard ConditionSensitive Protein ConditionEffect on Kinetics
pH 4.5 (Acetate)6.0 - 6.5 (Phosphate/Citrate)Acidic pH accelerates protonation of the carbonyl, increasing electrophilicity.
Catalyst 100 mM Aniline10 mM mPDANucleophilic catalysts (aniline) increase rate by

-

fold via transimination.
Concentration 1 - 5 mM10 - 50 µMHigh concentrations favor the bimolecular reaction. For dilute samples, increase catalyst conc.
Temperature 25°C4°CReaction is slower at 4°C; extend time to 12-24h.

Common Issues:

  • Slow Reaction: Increase aniline concentration or lower pH to 4.5. Ensure the aldehyde is not hydrated (gem-diol form is unreactive).

  • Precipitation: The aminooxy linker is hydrophobic before ligation. Use 10-20% DMSO/ACN as a co-solvent if the target allows.

  • Oxidation: Aminooxy groups can be oxidized to oximes by acetone traces in the air/solvent. Use fresh, high-quality solvents.

References
  • Haney, C. M., et al. (2011). "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides."[3] Chemical Communications, 47(39), 10915-10917.

    • Context: Describes the synthesis of aminooxy precursors (including the use of Boc-protected aminooxybutylamine derivatives)
  • Agten, S. M., et al. (2016). "Oxime Ligation: A Robust Tool for the Synthesis of Modified Peptides and Proteins."[2] Methods in Molecular Biology, 1320, 177-193.

    • Context: General protocols for oxime ligation buffers and c
  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548.

    • Context: Establishes the mechanism and rate enhancement of aniline catalysis in oxime form
  • BroadPharm Protocols. "Protocol for Aminooxy PEG Linkers."

    • Context: Practical handling of aminooxy reagents and storage conditions.[4][5]

Sources

Application Notes and Protocols: Synthesis of Aldehyde-Reactive PROTAC Linkers Using Boc-Aminooxy Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key elements: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4]

While the choice of POI and E3 ligase ligands determines the PROTAC's target, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[1][5][][] Consequently, the empirical optimization of the linker is a cornerstone of modern PROTAC development, often requiring the synthesis and screening of extensive compound libraries.[1][4][]

This guide provides a detailed protocol for the synthesis of aldehyde-reactive PROTAC linkers utilizing Boc-aminooxy chemistry. This bioorthogonal approach offers a highly efficient and chemoselective method for conjugating molecular components, forming a stable oxime bond.[8][9][10][11] The use of a tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, making it an invaluable tool for the modular construction of PROTAC libraries.[12][]

The "Why": Advantages of Aldehyde-Reactive Linkers and Oxime Ligation

The selection of a specific chemical strategy for linker synthesis is a critical decision in PROTAC design. Aldehyde-reactive linkers, particularly those employing aminooxy functionalities to form oxime bonds, present several key advantages that address common challenges in drug development.

Causality Behind the Choice:
  • Bioorthogonality and Chemoselectivity: The reaction between an aminooxy group and an aldehyde is a bioorthogonal reaction. This means it can proceed within a complex biological environment without interfering with native biochemical processes.[8][14][15] This high degree of chemoselectivity ensures that the linker conjugation occurs specifically between the desired functional groups, minimizing side reactions and simplifying purification.[10]

  • Stability of the Oxime Bond: The resulting oxime linkage (C=N-O) is significantly more stable under physiological conditions compared to other linkages like hydrazones.[11][12] This stability is crucial for maintaining the integrity of the PROTAC molecule as it circulates in the body and reaches its target, preventing premature degradation and off-target effects.[12]

  • Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild, often physiological, conditions (pH and temperature).[10][12] This is particularly important when working with sensitive biomolecules or complex ligands that might be unstable under harsh reaction conditions.

  • Modular and Controlled Synthesis: The use of a Boc-protecting group on the aminooxy functionality allows for a controlled, stepwise approach to PROTAC synthesis.[12][] The Boc group is stable under a variety of conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), revealing the reactive aminooxy group at the desired stage of the synthesis.[12][16][17] This modularity is ideal for creating libraries of PROTACs with varying linker lengths and compositions for structure-activity relationship (SAR) studies.[2][]

Visualizing the Workflow

PROTAC_Synthesis_Workflow cluster_0 Part 1: Linker Synthesis & Functionalization cluster_1 Part 2: Modular PROTAC Assembly Boc_Aminooxy_Reagent Boc-Aminooxy Reagent Functionalized_Linker Boc-Protected Aldehyde-Reactive Linker Boc_Aminooxy_Reagent->Functionalized_Linker Coupling Linker_Backbone Linker Backbone (e.g., PEG) Linker_Backbone->Functionalized_Linker Deprotection Boc Deprotection (TFA) Functionalized_Linker->Deprotection POI_Ligand POI Ligand (with aldehyde) Final_PROTAC Final PROTAC Molecule POI_Ligand->Final_PROTAC Active_Linker Aminooxy-Active Linker Deprotection->Active_Linker Active_Linker->Final_PROTAC Oxime Ligation E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Active_Linker Coupling Oxime_Ligation R1_CHO R1-CHO (Aldehyde on POI Ligand) Intermediate [Intermediate] R1_CHO->Intermediate + H2N_O_R2 H2N-O-R2 (Aminooxy Linker) H2N_O_R2->Intermediate Oxime R1-CH=N-O-R2 (Stable Oxime Bond) Intermediate->Oxime Condensation H2O + H2O

Sources

Application Note: Conjugation of tert-Butyl 4-aminobutoxycarbamate to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing tert-Butyl 4-aminobutoxycarbamate (commonly referred to as a Boc-aminooxy-butyl-amine linker) for bioconjugation.

This heterobifunctional linker contains two distinct termini:

  • Primary Amine (

    
    ):  Reactive toward carboxylic acids (via amide coupling).
    
  • Boc-Protected Aminooxy (

    
    ):  Chemically orthogonal; once deprotected, it reacts specifically with aldehydes/ketones to form stable oxime linkages.
    

Introduction & Chemical Basis

The conjugation of tert-Butyl 4-aminobutoxycarbamate to a carboxylic acid-containing payload (e.g., a drug, fluorophore, or peptide) is the critical first step in synthesizing aldehyde-reactive probes or PROTACs.

The utility of this linker lies in its orthogonality . The amide coupling is performed first, utilizing the free primary amine. The Boc-protected aminooxy group remains inert under basic coupling conditions. Post-conjugation, the Boc group is removed (acidic conditions) to reveal the aminooxy moiety, which is far more stable and reactive toward carbonyls than hydrazides, forming a hydrolytically stable oxime bond (


).
Key Chemical Properties
PropertySpecificationSignificance
Structure

C4 spacer provides steric flexibility.
Reactive Group Primary Amine (

)
Nucleophile for amide bond formation.
Protected Group

-Boc-alkoxyamine
Latent reactivity for aldehydes/ketones.
Solubility Moderate (Organic solvents)Compatible with DMF, DCM, DMSO.

Strategic Planning: Coupling Reagent Selection

Choosing the correct activation strategy is paramount to prevent racemization (if the acid is chiral) and ensure high yields.

CouplingStrategy Start Start: Select Carboxylic Acid Type Is the Acid Acid-Sensitive or Sterically Hindered? Start->Type Robust Robust/Small Molecule Type->Robust No Sensitive Biologic/Peptide/Chiral Type->Sensitive Yes HATU Protocol A: HATU/DIPEA (High Efficiency) Robust->HATU NHS Protocol B: EDC/NHS (Water Soluble/Mild) Sensitive->NHS

Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate stability.

Protocol A: High-Efficiency Coupling (HATU Method)

Best for: Small molecules, stable peptides, and maximizing yield with expensive payloads. Mechanism: HATU generates a highly reactive ester (OAt-ester) in situ, which reacts rapidly with the amine linker.

Materials
  • Carboxylic Acid Substrate: 1.0 equivalent[1]

  • Linker: tert-Butyl 4-aminobutoxycarbamate (1.2 equivalents)

  • Coupling Reagent: HATU (1.1 – 1.2 equivalents)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equivalents)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology
  • Pre-Activation:

    • Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

    • Add DIPEA (2.0 eq) .

    • Add HATU (1.1 eq) .

    • Critical Step: Stir for 15–30 seconds only. Unlike older reagents, HATU activates extremely fast. Prolonged activation can lead to guanidinium byproduct formation [1].

  • Coupling:

    • Immediately add tert-Butyl 4-aminobutoxycarbamate (1.2 eq) to the mixture.

    • Optional: Add an additional 1.0 eq of DIPEA if the solution is not basic (check pH > 8 on wet litmus paper).

    • Stir at Room Temperature (RT) under inert atmosphere (

      
       or Ar) for 1–4 hours .
      
  • Monitoring:

    • Monitor via LC-MS or TLC.[1][2][3] Look for the disappearance of the carboxylic acid peak and the appearance of the product mass (

      
      ).
      
    • Note: The Boc group is acid-labile; avoid using high concentrations of acid (e.g., TFA) in the LC-MS mobile phase if monitoring for long periods, though standard 0.1% Formic Acid is usually safe for short runs.

  • Workup (Extraction):

    • Dilute reaction with Ethyl Acetate (EtOAc).[1]

    • Wash 1: 5% Citric Acid or 0.1 M HCl (removes unreacted amine linker and DIPEA). Caution: Do not soak in acid; quick wash only to preserve Boc.

    • Wash 2: Saturated

      
       (removes unreacted acid and HATU byproducts).[1]
      
    • Wash 3: Brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      

Protocol B: Two-Step Activation (NHS Ester Method)

Best for: Proteins, antibodies, or substrates sensitive to the basic conditions of HATU coupling.

Materials
  • Carboxylic Acid Substrate [1][4][5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Linker: tert-Butyl 4-aminobutoxycarbamate

Step-by-Step Methodology
  • Activation (Forming the NHS Ester):

    • Dissolve Carboxylic Acid in dry solvent (DMF or DMSO).

    • Add EDC (1.5 eq) and NHS (1.5 eq) .

    • Stir for 2–4 hours at RT.

    • Checkpoint: Confirm NHS ester formation by TLC/LC-MS.

  • Conjugation:

    • If the substrate is a small molecule: Add Linker (1.2 eq) and DIPEA (2 eq) directly to the pot.

    • If the substrate is a protein: Purify the NHS-ester first (desalting column), then react with the Linker in PBS (pH 7.4).

Downstream Application: The "Why"

Once the amide bond is formed, the molecule is a "Pro-Tag." The Boc group must be removed to activate the aminooxy functionality.[2]

Pathway Reactants Acid + Linker (Amide Coupling) Intermediate Boc-Protected Conjugate (Stable Storage) Reactants->Intermediate HATU/DIPEA Deprotection TFA/DCM (Boc Removal) Intermediate->Deprotection Active Active Aminooxy Probe (-O-NH2) Deprotection->Active Ligation Oxime Ligation (Reacts with Aldehyde) Active->Ligation pH 4-6

Figure 2: The complete workflow from conjugation to oxime ligation.

Deprotection Protocol (Brief)
  • Dissolve the purified conjugate in DCM .[6]

  • Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% v/v.[2]

  • Stir for 30–60 minutes.

  • Concentrate immediately to remove TFA.

  • Result: The terminal

    
     is now ready for aldehyde conjugation [2].
    

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure DMF is anhydrous. Use a molecular sieve trap.
Side Product (+99 Da) GuanidinylationCaused by excess HATU reacting with the amine. Reduce HATU to 0.95–1.0 eq or shorten pre-activation time.
Boc Loss Acidic WorkupAvoid prolonged exposure to 0.1 M HCl. Use 5% Citric Acid and keep washes cold (

).
Poor Solubility Hydrophobic PayloadAdd 10% DMSO to the DMF mixture or use a PEGylated variant of the linker if available.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][7] Tetrahedron, 61(46), 10827-10852.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

  • PubChem Compound Summary. (2023). tert-Butyl N-(4-aminobutoxy)carbamate Structure and Properties.

Sources

Procedure for Boc deprotection of aminooxy linkers with TFA

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Procedure for Boc Deprotection of Aminooxy Linkers with Trifluoroacetic Acid (TFA)

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the TFA-Mediated Deprotection of Boc-Protected Aminooxy Linkers

This technical guide offers a detailed exploration of the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from aminooxy linkers using trifluoroacetic acid (TFA). As indispensable tools in bioconjugation, particularly for the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics, a thorough understanding of this critical deprotection step is paramount for success.[1][2][3] This document provides in-depth mechanistic insights, robust experimental protocols, and field-proven advice to ensure efficient, high-yield deprotection while minimizing side reactions.

The Foundational Chemistry: Understanding the Boc-Aminooxy Moiety

Boc-protected aminooxy linkers are heterobifunctional reagents designed for the precise, stepwise assembly of complex biomolecular constructs.[1] Their structure is elegantly tripartite:

  • Boc (tert-Butyloxycarbonyl) Group: An acid-labile protecting group that masks the highly reactive aminooxy function.[1] Its stability in a wide range of non-acidic conditions is crucial, as it allows for chemical modifications at other parts of the molecule without premature reaction of the aminooxy group.[4]

  • Aminooxy Group (-ONH₂): The cornerstone of the linker's utility. Upon deprotection, this group reacts with extraordinary specificity and efficiency with aldehydes or ketones to form a highly stable oxime bond (-O-N=C).[5] This bioorthogonal reaction, known as oxime ligation, proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[1] The resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds.[1][6]

  • Spacer (e.g., PEG): Often a polyethylene glycol (PEG) chain connects the functional groups. The PEG spacer enhances aqueous solubility, can improve the pharmacokinetic profile of the final conjugate, and provides spatial separation between the conjugated molecules.[1]

The strategic removal of the Boc group is the critical gateway to harnessing the power of oxime ligation.

The Mechanism of Deprotection: An Acid-Catalyzed Cascade

The removal of the Boc group with trifluoroacetic acid is a classic and efficient reaction in organic synthesis.[7] The mechanism proceeds through a well-defined, acid-catalyzed pathway.[5][8][9]

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the strong acid, TFA.[7][8]

  • Formation of a tert-butyl Cation: The protonated intermediate is unstable and collapses. This results in the cleavage of the tert-butyl-oxygen bond to release a stable, tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[7][10]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free aminooxy group.[8][10]

  • Ammonium Salt Formation: In the acidic environment, the newly liberated, nucleophilic aminooxy group is immediately protonated by the excess TFA to form the corresponding trifluoroacetate salt.[8][10]

This process is typically fast and clean; however, the generation of the electrophilic tert-butyl cation is a critical event that necessitates careful control to prevent unwanted side reactions.[4]

Boc Deprotection Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc-Aminooxy Deprotection BocONHR Boc-ONH-R Protonated Protonated Carbamate BocONHR->Protonated 1. Protonation (+ H⁺ from TFA) CarbamicAcid Carbamic Acid (R-NHO-COOH) Protonated->CarbamicAcid 2. Elimination tBu tert-butyl cation (t-Bu⁺) Protonated->tBu Product Aminooxy Product (TFA Salt) (H₃N⁺-O-R • TFA⁻) CarbamicAcid->Product 3. Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc-aminooxy deprotection.

The Critical Role of Scavengers

The primary challenge during Boc deprotection is managing the highly reactive tert-butyl cation generated in the process.[4] This electrophile can alkylate any nucleophilic functional groups within the substrate molecule, leading to undesired side products.[11] This is particularly problematic for peptides or other complex molecules containing electron-rich residues such as:

  • Tryptophan (Trp)

  • Methionine (Met)

  • Cysteine (Cys)

  • Tyrosine (Tyr)

To mitigate this risk, scavengers are added to the reaction mixture.[12] These are nucleophilic reagents that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, effectively "trapping" it and preventing side reactions.[4][13]

ScavengerConcentration (% v/v)Purpose and Remarks
Triisopropylsilane (TIS) 2.5 - 5A highly effective and common carbocation scavenger. It reduces the tert-butyl cation to isobutane.[12]
Water 2.5 - 5Acts as a proton source and quenches the carbocation to form tert-butanol.[12]
Thioanisole 2.5 - 5Particularly useful for protecting methionine and tryptophan residues.[12][14]
1,2-Ethanedithiol (EDT) 2.5A potent scavenger, especially effective for protecting tryptophan and cysteine residues.[12][13]

Expert Insight: For most aminooxy linker deprotections, a standard "cocktail" of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) provides a robust system for efficient deprotection and scavenging.[4] The choice and necessity of a scavenger should be evaluated based on the structure of the molecule attached to the linker.

Detailed Experimental Protocol

This protocol provides a general procedure for the solution-phase Boc deprotection of an aminooxy linker using TFA in dichloromethane (DCM).

Materials and Reagents
  • Boc-protected aminooxy linker conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS), if required

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, ice bath

  • Rotary evaporator

Workflow Diagram

Boc Deprotection Workflow Start Start: Boc-Protected Linker Dissolve 1. Dissolve Substrate in Anhydrous DCM Start->Dissolve Cool 2. Cool Solution to 0 °C Dissolve->Cool AddTFA 3. Add TFA (and Scavengers, if needed) Cool->AddTFA Stir 4. Stir at 0 °C to RT (1-4 hours) AddTFA->Stir Monitor 5. Monitor Reaction (TLC / LC-MS) Stir->Monitor Monitor->Stir Incomplete Workup 6. Work-up Procedure Monitor->Workup Complete OptionA Option A: Evaporation to yield TFA Salt Workup->OptionA OptionB Option B: Neutralization & Extraction to yield Free Amine Workup->OptionB Purify 7. Purification (if necessary) OptionA->Purify OptionB->Purify End End: Deprotected Aminooxy Linker Purify->End

Caption: Experimental workflow for Boc deprotection of aminooxy linkers.

Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected aminooxy compound in anhydrous DCM. A typical substrate concentration is 0.1–0.5 M.[8]

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This helps to control any potential exotherm upon addition of the strong acid.[8][15]

  • Addition of Reagents:

    • If using a scavenger (e.g., TIS), add it to the stirred solution now (typically 2.5-5% v/v).[14]

    • Slowly, add TFA dropwise to the cooled, stirred solution. The final concentration of TFA can range from 20% to 100% (neat), but a 25-50% (v/v) solution in DCM is effective for most substrates.[5][8] A 1:1 mixture of TFA:DCM is a common starting point.[16]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 30 minutes to 4 hours.[8]

  • Monitoring: Monitor the reaction progress until the starting material is fully consumed. This can be effectively tracked by:

    • Thin-Layer Chromatography (TLC): The deprotected product is more polar and will have a lower Rf value than the Boc-protected starting material.[17][18]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the mass of the desired deprotected product.[1][19]

  • Work-up: Once the reaction is complete, the work-up procedure will depend on whether the final product is desired as the TFA salt or as the free amine.

    • To obtain the TFA Salt: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[15] Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[8] The resulting salt can often be used directly in the next step without further purification.

    • To obtain the Free Amine: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and TFA. b. Re-dissolve the residue in an organic solvent like DCM or ethyl acetate.[12] c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: This will evolve CO₂ gas; ensure adequate venting to avoid pressure buildup.[12] d. Wash the organic layer with brine.[12] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected free amine.[17]

  • Purification: If necessary, the crude product can be purified using standard techniques such as column chromatography or recrystallization.

Safety First: Handling Trifluoroacetic Acid

Trifluoroacetic acid is a strong, corrosive acid that must be handled with extreme care.[12][20]

  • Engineering Controls: Always handle TFA in a well-ventilated chemical fume hood.[8][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (double-gloving is recommended).[20][21][22]

  • Exposure: Avoid inhalation of vapors and any contact with skin and eyes.[12] Skin contact can cause severe chemical burns.[21] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[20][22]

  • Waste Disposal: Dispose of TFA-containing waste according to your institution's hazardous waste guidelines. Do not mix with incompatible materials like bases or oxidizing agents.[20]

  • Evaporation: When removing TFA on a rotary evaporator, ensure the vacuum pump is suitable for acidic vapors (e.g., a chemically resistant diaphragm pump) and that the cold trap is functioning effectively.[23]

By adhering to these protocols and understanding the underlying chemical principles, researchers can confidently and safely perform the Boc deprotection of aminooxy linkers, a critical step in the synthesis of advanced bioconjugates for research and drug development.

References

  • Benchchem (2025). An In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers.
  • Benchchem (2025). Scavengers for Boc deprotection to prevent side reactions.
  • Benchchem (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Benchchem (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • Benchchem (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • Benchchem (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Benchchem (2025). An In-depth Technical Guide to Boc-Aminooxy Protecting Group Chemistry and Deprotection.
  • Benchchem (2025).
  • Common Organic Chemistry. Boc Deprotection - TFA Examples.
  • Benchchem (2025). Technical Support Center: Optimizing Boc Deprotection for PEG Linkers.
  • Benchchem (2025). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
  • R&D World (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid.
  • AxisPharm. t-Boc-Aminooxy-PEG-NHS ester.
  • Amherst College (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid.
  • Popik, V. V., et al. (2010).
  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • Carl ROTH.
  • Oreate AI Blog (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
  • MedChemExpress. Aminooxy-PEG3-C2-NH-Boc.
  • Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. NIH Public Access.

Sources

Application Notes and Protocols: Solid-Phase Peptide Synthesis (SPPS) of Peptides with Aminooxy Functional Groups for Chemoselective Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, remains the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains on a solid support.[1][2] This method simplifies the purification process by immobilizing the growing peptide, allowing excess reagents and by-products to be washed away after each reaction cycle.[1][3] In parallel, the field of bioconjugation has been transformed by the advent of "click" chemistry, a class of reactions that are rapid, high-yielding, and bioorthogonal.[4]

Among these, oxime ligation stands out as a particularly robust and versatile tool.[5] It involves the highly chemoselective reaction between an aminooxy group and a carbonyl (an aldehyde or ketone) to form a stable oxime bond.[4][6] This guide details the strategic integration of aminooxy-containing building blocks into standard Fmoc-based SPPS protocols. By functionalizing peptides with an aminooxy "handle," researchers can unlock a vast potential for post-synthetic modification, creating sophisticated constructs for a wide range of applications, including peptide-drug conjugates, targeted therapeutics, peptide macrocyclization, and the development of advanced biosensors.[7][8][9][10]

Section 1: Core Principles and Strategic Considerations

The Chemistry of Oxime Ligation

The power of using aminooxy-functionalized peptides lies in the subsequent oxime ligation reaction. This reaction is highly specific; the aminooxy group (-O-NH₂) does not react with other functional groups typically found in biological systems, such as amines, carboxyls, or thiols, making it truly bioorthogonal.[5]

  • Mechanism: The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the stable C=N-O linkage.[4]

  • Reaction Conditions: The ligation is most efficient under slightly acidic conditions (pH 4.0-5.5), which facilitate the dehydration step.[5][7] The reaction can be significantly accelerated by the addition of a nucleophilic catalyst, most commonly aniline or its derivatives.[4][11]

  • Stability: The resulting oxime bond is significantly more stable to hydrolysis than corresponding imine or hydrazone bonds, a critical feature for conjugates intended for use in physiological environments.[5]

Selecting Aminooxy Building Blocks for SPPS

The successful incorporation of an aminooxy group begins with the choice of a suitable, orthogonally protected building block. For the widely used Fmoc/tBu SPPS strategy, the building block must have its aminooxy group protected in a way that is stable to the basic conditions of Fmoc removal (typically 20% piperidine in DMF).[12]

Commonly used building blocks include:

  • (Boc)₂-Aoa-OH (Di-Boc-protected aminooxyacetic acid): The di-Boc protection scheme is particularly robust and helps prevent potential side reactions like N-overacylation during coupling with carbodiimide reagents.[6]

  • Fmoc-Aoa-OH: While less common for direct incorporation, this can be used in specific strategies, though care must be taken during coupling.[6]

  • Fmoc-L-Lys(Boc-O-)-OH: This building block allows for the incorporation of an aminooxy group on the side chain of a lysine residue, offering a different spatial presentation of the reactive handle.

The Importance of an Orthogonal Strategy

The entire synthesis relies on an orthogonal protection scheme. In Fmoc-SPPS, this means:

  • Temporary Nα-Protection: The Fmoc group is removed at the start of each cycle with a mild base (piperidine).[12]

  • Permanent Side-Chain Protection: Acid-labile groups (e.g., Boc, Trt, OtBu) protect reactive amino acid side chains and are only removed during the final cleavage step.[12][13]

  • Linker to Solid Support: The bond anchoring the peptide to the resin is also acid-labile.[1]

The protection on the aminooxy building block must be compatible with this scheme, remaining intact during base treatment but being cleanly removed during the final acid-mediated cleavage from the resin.

Section 2: Workflow and Chemical Mechanisms

A successful synthesis campaign follows a logical progression from the resin-bound peptide to the final, functionalized conjugate. The diagrams below illustrate the key stages of this process.

Diagram 2.1: Overall Experimental Workflow

This diagram provides a high-level overview of the entire process, from initial resin preparation to the final purified peptide conjugate.

G Resin Resin Swelling Fmoc_Deprotect Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotect Wash1 DMF Wash Fmoc_Deprotect->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Aoa_Coupling Aminooxy Acid Coupling Aoa_Coupling->Wash2 Cycle Repeat Cycle (n-1) times Wash2->Cycle Cycle->Fmoc_Deprotect Standard AA Cycle->Aoa_Coupling Aminooxy AA Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Cycle Purify1 Purification (RP-HPLC) Cleavage->Purify1 Ligation Oxime Ligation Purify1->Ligation Purify2 Final Purification (RP-HPLC) Ligation->Purify2 Final Final Conjugate Purify2->Final

Caption: High-level workflow for SPPS of aminooxy-peptides and subsequent oxime ligation.

Diagram 2.2: The SPPS Cycle for Aminooxy Acid Incorporation

This diagram details the chemical transformations occurring in a single coupling cycle where an aminooxy building block is added to the growing peptide chain.

Caption: Key steps in one cycle of Fmoc-SPPS for incorporating an aminooxy acid.

Diagram 2.3: The Oxime Ligation Reaction Mechanism

This diagram illustrates the chemoselective reaction between the deprotected aminooxy-peptide and a carbonyl-containing molecule.

Caption: The aniline-catalyzed formation of a stable oxime bond.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Solid-Phase Synthesis of an Aminooxy-Peptide (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide incorporating an aminooxyacetic acid (Aoa) residue at a desired position. It assumes the use of a standard Fmoc-compatible resin such as Rink Amide or Wang resin.

Materials and Reagents

ReagentGradePurpose
Rink Amide MBHA ResinPeptide SynthesisSolid support for peptide amides
Fmoc-Protected Amino AcidsPeptide SynthesisStandard building blocks
(Boc)₂-Aoa-OHPeptide SynthesisAminooxy building block
N,N-Dimethylformamide (DMF)Peptide SynthesisPrimary solvent
Dichloromethane (DCM)ACS GradeResin washing solvent
PiperidineReagent GradeFmoc deprotection agent
HCTU or HATUPeptide SynthesisCoupling activator
N,N-Diisopropylethylamine (DIPEA)Reagent GradeActivation base
Acetic AnhydrideReagent GradeCapping agent (optional)

Procedure

  • Resin Preparation:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.

    • Swell the resin in DMF for 30-60 minutes with gentle agitation. Drain the DMF.[14]

  • Initial Fmoc Deprotection (if resin is pre-loaded and Fmoc-protected):

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[15]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test on a few beads; a positive result (blue beads) confirms the presence of a free primary amine.

  • Amino Acid Coupling (Standard Residues):

    • In a separate vial, dissolve 4 equivalents (eq) of the Fmoc-amino acid and 3.9 eq of HCTU in DMF.

    • Add 8 eq of DIPEA to the vial to begin activation.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test. If negative (yellow/colorless beads), proceed to the next deprotection step. If positive, a second coupling may be necessary.[15]

  • Incorporation of the Aminooxy Building Block:

    • This step is identical to the standard amino acid coupling, but uses the protected aminooxy acid.

    • In a separate vial, dissolve 4 eq of (Boc)₂-Aoa-OH and 3.9 eq of HCTU in DMF.

    • Add 8 eq of DIPEA and immediately add the solution to the deprotected resin.

    • Agitate for 60-90 minutes. Due to the smaller size of Aoa, coupling is generally efficient, but a slightly longer time can ensure completion.

    • Drain and wash thoroughly with DMF.

    • Note: The Kaiser test cannot be used to monitor this step as the aminooxy group does not react to give the characteristic blue color. Proceed assuming complete coupling.

  • Peptide Elongation:

    • Repeat steps 2 and 3 for all remaining amino acids in the sequence.

  • Final Wash:

    • After the final coupling, wash the resin with DMF (3 times), followed by DCM (3 times).

    • Dry the peptidyl-resin under vacuum for several hours before cleavage.

Protocol 3.2: Cleavage from Resin and Global Deprotection

This step uses a strong acid (TFA) to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously. The choice of scavengers is critical to prevent side reactions.

Causality Behind Scavenger Choice: During acidolysis, highly reactive carbocations are generated from the protecting groups (e.g., t-butyl, trityl). These can re-attach to or modify nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Scavengers are nucleophiles added to the TFA cocktail to "scavenge" or trap these cations. Furthermore, the unprotected aminooxy group is sensitive to stray aldehydes or ketones. Including a scavenger like (aminooxy)acetic acid can protect the target functionality.[16]

Cleavage Cocktail Recipes

CocktailComposition (v/v/w)Use Case
Reagent B TFA / H₂O / Phenol / TIS (88:5:5:2)General purpose, good for peptides with Arg, His, Met.[17]
Standard TFA / H₂O / TIS (95:2.5:2.5)For simple peptides without sensitive residues like Trp or Cys.
Aoa-Protect TFA / H₂O / TIS / Aoa (94:2.5:2.5:1)Recommended for aminooxy peptides to minimize side reactions.[16]

Procedure

  • Place the dry peptidyl-resin in a suitable reaction vessel in a well-ventilated fume hood.

  • Prepare the appropriate cleavage cocktail fresh. Add ~10 mL of the cocktail per gram of resin.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[17] The resin may change color (e.g., yellow/orange if trityl groups are present).

  • Filter the resin and collect the TFA filtrate into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate (the crude peptide) should form immediately.[15]

  • Centrifuge the suspension at low speed (e.g., 3000 rpm) for 5 minutes to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash 2-3 times to remove residual scavengers.

  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.

Protocol 3.3: Post-Synthesis Oxime Ligation

This protocol describes the conjugation of the purified aminooxy-peptide with an aldehyde- or ketone-containing molecule.

Materials and Reagents

ReagentGradePurpose
Purified Aminooxy-Peptide>95% PurityReactant
Aldehyde/Ketone MoleculeAs requiredConjugation partner
Sodium Acetate Buffer100 mM, pH 4.5Reaction buffer
AnilineReagent GradeCatalyst
Acetonitrile (ACN)HPLC GradeCo-solvent for solubility
RP-HPLC SystemAnalytical/PrepFor monitoring and purification
LC-MS SystemAnalyticalFor product confirmation

Procedure

  • Dissolve the purified, lyophilized aminooxy-peptide in the reaction buffer (100 mM sodium acetate, pH 4.5) to a final concentration of 1-5 mM. Add minimal ACN if needed to aid solubility.

  • Add the carbonyl-containing molecule to the solution. A slight molar excess (1.2-2.0 eq) is typically used to drive the reaction to completion.

  • Add aniline from a stock solution to a final concentration of 10-20 mM to catalyze the ligation.[11]

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.[11]

  • Monitor the reaction progress by taking small aliquots and analyzing them by RP-HPLC and LC-MS. The product peak should grow over time, while the starting material peaks diminish.

  • Once the reaction is complete, the final peptide conjugate can be purified from excess reagents using preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Section 4: Characterization and Quality Control

Confirming the identity and purity of the synthesized peptides is a non-negotiable step.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude peptide after cleavage and the final conjugate after ligation. A single, sharp peak indicates high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the synthesized molecules. It is used to confirm that the correct amino acids were incorporated, that the aminooxy group is present, and that the final ligation was successful by verifying the expected mass of the conjugate.[18]

Section 5: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling Steric hindrance; peptide aggregation; poor reagent quality.Perform a double coupling; use a different coupling agent (e.g., HATU); use aggregation-disrupting additives.[14]
Low Cleavage Yield Incomplete cleavage reaction; peptide precipitation on resin.Extend cleavage time to 4 hours; use a different cleavage cocktail; ensure resin is fully dry before cleavage.[17]
Side-Product Formation Insufficient scavengers; premature deprotection of aminooxy group.Use a scavenger cocktail appropriate for the sequence (e.g., Reagent B or Aoa-Protect cocktail); ensure high-quality reagents.[16]
Low Oxime Ligation Efficiency Incorrect pH; reactant degradation; insufficient catalyst.Verify buffer pH is between 4.0-5.5; use freshly prepared reactant solutions; ensure proper aniline concentration.[5][11]

Conclusion

The integration of aminooxy building blocks into solid-phase peptide synthesis is a robust and powerful strategy that bridges the precision of peptide chemistry with the versatility of bioorthogonal ligation. This approach enables the creation of highly specific and functional peptide conjugates that are essential for advancing modern drug discovery, diagnostics, and biomaterials research.[9][][20] By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize custom aminooxy-peptides and utilize them as platforms for innovative molecular design.

References

  • Wilson, J. T., et al. (2010). Single-Step Grafting of Aminooxy-Peptides to Hyaluronan: A Simple Approach to Multifunctional Therapeutics for Experimental Autoimmune Encephalomyelitis. PMC. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Farkas, V., et al. (2015). Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture' reagent. ResearchGate. [Link]

  • Zeng, H., et al. (2001, February 28). A Chemoselective Method for Site-Specific Immobilization of Peptides via Aminooxy Group. ACS Publications. [Link]

  • Applied Biosystems. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. [Link]

  • Alghaith, A. F. G. (2012). A Single-step Reaction for Glycosylation of Aminooxy Peptides. KU ScholarWorks. [Link]

  • Biotage. (2023, January 31). What is solid phase peptide synthesis?[Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • Gyros Protein Technologies. (n.d.). Solid phase peptide synthesis methods and associated systems.
  • Wilson, A. J. (2020, June 18). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI. [Link]

  • Subiros-Funosas, R., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]

  • Hering, A., et al. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). [Link]

  • Concept Life Sciences. (2025, March 24). FAQs - Solid-phase Peptide Synthesis. [Link]

  • Collins, J. M. (2023, December 9). Total wash elimination for solid phase peptide synthesis. PMC. [Link]

  • Wang, Y., et al. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Journal for Research in Applied Sciences and Biotechnology. (2024, August 11). Peptide-Based Drugs: Development and Therapeutic Applications. [Link]

  • van der Marel, G. A. (2025, October 20). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Davies, L. J., et al. (n.d.). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. ANU Open Research Repository. [Link]

  • Lelièvre, D., et al. (2020, May 6). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Publishing. [Link]

Sources

Application Note & Protocols: Streamlined Synthesis of Macrocyclic Organo-Peptide Hybrids via Aminooxy-Based Intramolecular Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the "Undruggable" with Macrocyclic Hybrids

The landscape of modern drug discovery is increasingly focused on challenging biological targets, such as the vast, featureless surfaces of protein-protein interactions (PPIs), which have often been deemed "undruggable" by traditional small-molecule drugs.[1][2] Macrocyclic peptides have emerged as a powerful modality to bridge the gap between small molecules and large biologics, offering the high potency and specificity of antibodies with the potential for improved stability and cell permeability.[3][4][5][6] By constraining a linear peptide into a cyclic architecture, we can pre-organize it into a bioactive conformation, reducing the entropic penalty upon binding and enhancing its affinity, selectivity, and resistance to proteolytic degradation.[1][7][8][9]

A key challenge in realizing the potential of this molecular class lies in the development of efficient and robust methods for their synthesis.[8][10] Chemoselective ligation techniques—reactions that form a covalent bond between two functional groups in the presence of many others—provide an elegant solution.[11][12][13][14] Among these, oxime ligation stands out for its exceptional reliability and bioorthogonality.[15][16][17] This reaction, proceeding between an aminooxy group and a ketone or aldehyde, is highly specific, occurs under mild aqueous conditions, and forms an exceptionally stable oxime bond.[7][18]

This guide provides a detailed technical overview and actionable protocols for the preparation of macrocyclic organo-peptide hybrids using aminooxy linkers. We will delve into the underlying chemical principles, the design of linear precursors, and step-by-step methodologies for cyclization and purification, empowering researchers to harness this versatile strategy for their drug discovery programs.

The Core Principle: The Power of Oxime Ligation

The cornerstone of this methodology is the chemoselective reaction between an aminooxy moiety (R-O-NH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage (C=N-O).[18][19] This reaction is highly efficient in aqueous buffers, typically at a slightly acidic pH (4.0-6.5), which catalyzes the dehydration step of the mechanism.

The term "bioorthogonal" is critical here; it signifies that the reacting functional groups are mutually reactive but remain inert to the vast array of other functional groups present in biological systems, such as amines, thiols, and carboxylic acids.[7][15][16] This orthogonality ensures that the cyclization reaction proceeds cleanly without the need for cumbersome protecting group strategies, simplifying the overall synthetic workflow. The resulting oxime bond is significantly more stable to hydrolysis than related linkages like hydrazones or imines, a crucial attribute for developing robust therapeutic candidates.[18][20]

Caption: Mechanism of Oxime Bond Formation.

Designing the Linear Organo-Peptide Precursor

The successful synthesis of the macrocycle begins with the careful design and synthesis of its linear precursor. This precursor must contain two key functionalities: a carbonyl group (ketone or aldehyde) and an aminooxy group, positioned appropriately within the sequence to facilitate intramolecular cyclization.

Solid-Phase Synthesis of the Peptide Backbone

Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the workhorse for assembling the linear peptide.[7] The key is the site-specific incorporation of the reactive moieties. There are two primary strategies:

  • N-Terminal Carbonyl and Side-Chain Aminooxy: An α-ketoacid (e.g., pyruvic acid) is coupled to the N-terminus of the resin-bound peptide after the final amino acid has been added.[7] An amino acid bearing an aminooxy group in its side chain (e.g., L-aminooxy-lysine) is incorporated at the desired position within the sequence during SPPS.[7][21] This is a robust and widely applicable approach.

  • Side-Chain Carbonyl and Side-Chain Aminooxy: This involves incorporating two non-standard amino acids into the peptide sequence: one with a ketone-containing side chain (e.g., p-acetyl-L-phenylalanine) and one with an aminooxy-containing side chain. This allows for side-chain-to-side-chain cyclization.

The choice of aminooxy-functionalized amino acid is critical as the linker length and rigidity will influence the cyclization efficiency and the final conformation of the macrocycle.

Key Reagents for Precursor Synthesis
Reagent Type Example Function Supplier Examples
α-Ketoacid Pyruvic Acid, Phenylglyoxylic AcidProvides the N-terminal carbonyl group for ligation.Sigma-Aldrich, TCI
Aminooxy Amino Acid Fmoc-L-Lys(Boc-O)-OH, Fmoc-L-Orn(Boc-O)-OHProvides the aminooxy nucleophile within the peptide sequence.BroadPharm, Interchim[22]
Ketone Amino Acid Fmoc-p-acetyl-L-phenylalanineProvides a side-chain carbonyl for ligation.Bachem, Iris Biotech
Coupling Reagents HBTU, HATU, DICMediate amide bond formation during SPPS.Multiple
Resin Rink Amide, Wang ResinSolid support for peptide synthesis.Novabiochem, CEM

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals, especially cleavage cocktails containing trifluoroacetic acid (TFA), with extreme care.

Protocol 1: Synthesis of the Linear Peptide Precursor

This protocol describes the synthesis of a linear peptide with an N-terminal pyruvic acid and a side-chain aminooxy group using manual Fmoc-SPPS.

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Lys(Boc-O)-OH)

  • Pyruvic acid

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents:

    • Deprotection Solution: 20% (v/v) piperidine in DMF

    • Coupling Solution: Fmoc-amino acid (4 eq), HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF

    • Capping Solution: Acetic anhydride/DIPEA/DMF (1:1:8)

    • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: Add the pre-activated coupling solution for the first Fmoc-amino acid to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-L-Lys(Boc-O)-OH at the desired position.

  • N-Terminal Ketoacid Coupling: After the final amino acid is coupled and deprotected, couple pyruvic acid using the same coupling protocol (step 4) but for 4-6 hours.

  • Final Wash: Wash the resin with DMF (3x), DCM (3x), and finally methanol (3x). Dry the resin under vacuum.

Protocol 2: Cleavage and Intramolecular Macrocyclization

Critical Insight: For many peptide sequences, the mildly acidic conditions of the TFA cleavage are sufficient to catalyze the oxime bond formation, leading to spontaneous cyclization.[7][16][17] For less reactive sequences, a post-cleavage cyclization in a buffered solution is required.

Procedure:

  • Cleavage from Resin: Add the cold cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Spontaneous Cyclization Check: Dissolve a small amount of the crude product in 50% Acetonitrile/Water with 0.1% TFA and analyze by LC-MS. Check for the desired mass of the cyclized product.

  • (Optional) Buffered Cyclization: If cyclization is incomplete, dissolve the crude peptide in an aqueous buffer (e.g., 100 mM ammonium acetate, pH 4.5) at a low concentration (0.1-1.0 mg/mL) to favor intramolecular reaction over intermolecular dimerization.[23]

  • Reaction Monitoring: Let the reaction proceed at room temperature for 2-24 hours, monitoring its progress by LC-MS until the linear precursor is consumed.

  • Quenching: Once complete, acidify the reaction mixture with TFA or formic acid to quench the reaction and prepare for purification.

Protocol 3: Purification and Characterization
  • Purification: Purify the crude cyclic peptide using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Fraction Analysis: Analyze the collected fractions by LC-MS to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

  • Final Characterization: Confirm the identity and purity of the final product by analytical HPLC and high-resolution mass spectrometry (HRMS).

Workflow, Data, and Troubleshooting

Overall Synthesis Workflow

Macrocycle Synthesis Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Cyclization cluster_Purification Purification & Analysis Start Start: Rink Amide Resin Coupling Iterative Fmoc-AA Coupling (Including Aminooxy-AA) Start->Coupling N_Term_Coup N-Terminal Ketoacid Coupling Coupling->N_Term_Coup Cleavage TFA Cleavage Cocktail (Spontaneous Cyclization) N_Term_Coup->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Optional_Cyclization Optional: Buffered Cyclization (pH 4.5, High Dilution) Precipitation->Optional_Cyclization if incomplete RP_HPLC Preparative RP-HPLC Precipitation->RP_HPLC Optional_Cyclization->RP_HPLC LCMS LC-MS Analysis RP_HPLC->LCMS Lyophilize Lyophilization LCMS->Lyophilize Final_Product Final Macrocyclic Product Lyophilize->Final_Product

Caption: Overall workflow for macrocycle synthesis.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Cyclization Yield Steric hindrance near ligation sites; Unfavorable peptide conformation.Introduce turn-inducing residues (e.g., Gly, Pro) to pre-organize the backbone.[8][10] Change the position of the aminooxy amino acid.
Dimerization Product Observed Reaction concentration is too high.Perform the buffered cyclization step at high dilution (e.g., < 0.5 mg/mL) to favor the intramolecular reaction.
Incomplete Reaction Suboptimal pH; Insufficient reaction time.Ensure the cyclization buffer is at the optimal pH of ~4.5. Allow the reaction to proceed for up to 24 hours, monitoring by LC-MS.
Side Product Formation Incomplete Fmoc deprotection or coupling during SPPS.Use a small amount of resin to perform a test cleavage and LC-MS analysis before committing the full batch. Use capping steps during SPPS.
Presence of E/Z Isomers The oxime bond can exist as geometric isomers.This is an inherent property of the oxime bond. Often, the isomers can be separated by RP-HPLC if necessary, although they may interconvert in solution.[7]

Conclusion and Future Outlook

The use of aminooxy linkers for the intramolecular cyclization of peptides is a robust, efficient, and highly versatile strategy for generating novel macrocyclic organo-peptide hybrids. The bioorthogonality of the oxime ligation simplifies synthesis by eliminating the need for protecting groups, while the stability of the resulting bond provides a scaffold suitable for drug development. This methodology is amenable to automation and the creation of diverse libraries for screening.[7][21]

Future advancements will likely focus on expanding the toolbox of functionalized building blocks and integrating this chemistry with other ligation techniques to create even more complex architectures, such as bicyclic or stapled peptides, further pushing the boundaries of what is considered "druggable."[24][25][26][27]

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (n.d.). Oxford Academic. Retrieved February 24, 2026, from [Link]

  • Chemical ligation. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Baumann, A. L., & Hackenberger, C. P. R. (2018). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA, 72(11), 802–808. [Link]

  • Boul-Gharios, J., & Pires, E. (2020). Chemoselective ligation and modification strategies for peptides and proteins. RSC Chemical Biology, 1(4), 253-271. [Link]

  • Brik, A., & Offer, J. (2010). Chemoselective Ligation Methods Based on the Concept of Native Chemical Ligation. Science of Synthesis, 2010/1, 485–514. [Link]

  • Star, A., et al. (2023). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. ANU Open Research Repository. [Link]

  • Star, A., et al. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. ResearchGate. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

  • Preparation of cyclic peptide libraries using intramolecular oxime formation. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Zorzi, A., Deyle, K., & Heinis, C. (2017). Macrocyclic Peptides as Drug Candidates: Recent Progress and Remaining Challenges. ResearchGate. [Link]

  • Star, A., et al. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 25(16), 2899–2903. [Link]

  • Star, A., et al. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. PubMed. [Link]

  • Amino-Oxy reagents, for conjugation with aldehydes and cetones. (n.d.). Interchim. Retrieved February 24, 2026, from [Link]

  • Macrocyclic peptides driving drug discovery. (n.d.). RG Discovery. Retrieved February 24, 2026, from [Link]

  • Tuley, A., & Fast, W. (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 9(1), 16-29. [Link]

  • Aminooxy-containing linker compounds for formation of stably-linked conjugates and methods related thereto. (1999).
  • Macrocyclics and Constrained Peptides. (n.d.). Drug Discovery Chemistry. Retrieved February 24, 2026, from [Link]

  • Guevara, N. (2023). Design and Biomedical Applications of Macrocyclic Peptides. eScholarship.org. [Link]

  • Macrocyclic Peptides: Innovative Peptide Drug Discovery Solutions. (n.d.). IRBM. Retrieved February 24, 2026, from [Link]

  • Obstacles and innovations of macrocyclic drug development. (2025, January 16). Drug Target Review. [Link]

  • Isoré, J., et al. (2019). Advancing Multicomponent Strategies to Macrobicyclic Peptides. Chemistry – A European Journal, 25(6), 1389-1396. [Link]

  • Frost, J. R., et al. (2013). Macrocyclization of organo-peptide hybrids through a dual bio-orthogonal ligation: insights from structure-reactivity studies. ChemBioChem, 14(1), 147–160. [Link]

  • Vitali, F., et al. (2015). Synthesis of macrocyclic organo-peptide hybrids from ribosomal polypeptide precursors via CuAAC-/hydrazide-mediated cyclization. Methods in Molecular Biology, 1248, 27–46. [Link]

  • Frost, J. R., et al. (2013). Macrocyclization of Organo-Peptide Hybrids through a Dual Bio-orthogonal Ligation: Insights from Structure– Reactivity Studies. University of Rochester. [Link]

  • Frost, J. R., & Fasan, R. (2013). Synthesis of bicyclic organo-peptide hybrids via oxime/intein-mediated macrocyclization followed by disulfide bond formation. Organic & Biomolecular Chemistry, 11(36), 6065–6070. [Link]

Sources

Application Note & Protocol: Optimizing the Conjugation of 4-Aminobutoxycarbamate to N-Hydroxysuccinimide (NHS) Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling primary amines, specifically using 4-aminobutoxycarbamate as a model, to N-hydroxysuccinimide (NHS) esters. We will delve into the underlying chemical principles, critical reaction parameters, and provide a robust, step-by-step protocol to ensure efficient and reproducible conjugation. This guide emphasizes the causality behind experimental choices to empower users to troubleshoot and optimize the reaction for their specific applications.

Introduction: The Power of NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are one of the most prevalent and versatile classes of amine-reactive chemical tools used in bioconjugation.[1][2] Their popularity stems from their ability to efficiently and selectively react with primary aliphatic amines, such as the N-terminus of proteins or the side chain of lysine residues, to form a highly stable and covalent amide bond.[3][4] This chemistry is fundamental in attaching a wide variety of molecules, including fluorescent dyes, quenchers, biotin, and crosslinkers, to biological targets.[5][6]

The reaction's success, however, is not automatic. It is highly dependent on a set of carefully controlled parameters. Understanding these variables is paramount to maximizing conjugation efficiency while minimizing common side reactions, such as hydrolysis of the NHS ester.[7]

The Reaction: Mechanism and Key Players

The core of the conjugation process is a nucleophilic acyl substitution. The unprotonated primary amine of a molecule like 4-aminobutoxycarbamate acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming the desired stable amide bond.[1]

Caption: NHS Ester-Amine Coupling Mechanism.

Critical Parameters for Successful Conjugation

Achieving a high yield of the desired conjugate requires careful optimization of several interdependent parameters. The competition between the amine reaction (aminolysis) and the reaction with water (hydrolysis) is the central challenge to overcome.

pH: The Master Variable

The reaction pH is the most critical factor influencing the outcome.[5][6] It governs a crucial trade-off:

  • Amine Reactivity: For the primary amine to be nucleophilic, it must be in its unprotonated state (-NH₂). At acidic or neutral pH, the amine is predominantly in its protonated, non-reactive ammonium form (-NH₃⁺).[7][8] The reaction rate increases as the pH rises above the pKa of the amine, making more of the reactive form available.

  • NHS Ester Stability: The NHS ester is highly susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering it inactive.[3] The rate of hydrolysis increases dramatically with increasing pH.[3][7] For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[3]

Buffer Selection

The choice of buffer is non-negotiable. The buffer system must NOT contain primary amines.

  • Recommended Buffers: Phosphate, Borate, Carbonate/Bicarbonate, or HEPES buffers are excellent choices as they are effective in the desired pH range and do not compete in the reaction.[3][7] 0.1 M Sodium Bicarbonate is a frequently used and effective buffer for establishing a pH around 8.3.[5][9]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will directly compete with the target molecule for reaction with the NHS ester, drastically reducing the yield of the desired conjugate.[1][10] These buffers are, however, useful for quenching the reaction once it is complete.[3][8]

Solvents and Reagent Preparation

NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[10]

  • Aqueous Reactions: For water-soluble (sulfonated) NHS esters, the reaction can be performed entirely in an aqueous buffer.

  • Organic Co-solvents: Many NHS esters have poor aqueous solubility and must first be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction mixture.[3]

    • Recommended Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are the most common choices.[1][10]

    • Critical Note on DMF: DMF can degrade over time to produce dimethylamine, a secondary amine that will react with the NHS ester. Always use high-quality, amine-free DMF (often indicated by a lack of a "fishy" odor).[5]

  • Preparation: Always prepare the NHS ester solution immediately before use to minimize hydrolysis from trace moisture in the solvent or exposure to atmospheric humidity.[7][10] Do not prepare stock solutions for long-term storage.[10]

Stoichiometry: Molar Excess of NHS Ester

Due to the competing hydrolysis reaction, a molar excess of the NHS ester relative to the amine-containing molecule is required to drive the reaction towards the desired product. The optimal molar ratio is empirical and depends on the reactivity of the specific components and their concentrations.

  • General Guideline: A 5- to 20-fold molar excess of the NHS ester is a common starting point for protein labeling.[4][7]

  • Optimization: For small molecules like 4-aminobutoxycarbamate, a lower excess (e.g., 2- to 10-fold) may be sufficient, especially in anhydrous organic solvents.[10] The ideal ratio should be determined experimentally for each specific application to maximize yield without making purification overly difficult.

Concentration, Temperature, and Time

These parameters are interrelated and control the kinetics of both the desired reaction and the competing hydrolysis.

  • Concentration: Higher concentrations of the reactants will favor the bimolecular conjugation reaction over the unimolecular hydrolysis reaction.[7] For protein labeling, concentrations of 1-10 mg/mL are often optimal.[5][6]

  • Temperature & Time: The reaction can be performed at room temperature (e.g., 30-60 minutes) or at 4°C (e.g., 2 hours to overnight).[3][10] Lower temperatures can help to minimize the rate of hydrolysis, which can be advantageous for sensitive proteins or when longer reaction times are needed to achieve sufficient labeling.[7]

Data Summary & Troubleshooting

Table 1: Key Reaction Parameters
ParameterRecommended Range/ConditionRationale & Key Considerations
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine nucleophilicity (high pH) with NHS ester stability (lower pH).[3][5][8]
Buffer System Phosphate, Bicarbonate, Borate, HEPESMust be free of competing primary amines (e.g., Tris, Glycine).[3][7]
NHS Ester Solvent Anhydrous DMSO or DMFRequired for water-insoluble esters. Use high-purity, amine-free DMF.[3][5]
Molar Ratio 5- to 20-fold excess of NHS EsterDrives reaction equilibrium towards product formation, compensating for hydrolysis.[4][7]
Temperature 4°C to Room TemperatureLower temperature slows hydrolysis, allowing for longer, more controlled reactions.[3][10]
Reaction Time 30 min - 4 hours (RT) or 2 hours - Overnight (4°C)Dependent on temperature, concentration, and reactivity of substrates.[3][10]
Reactant Purity High PurityAvoid contaminating nucleophiles (e.g., ammonium salts, azide >3 mM).[1][7]
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incorrect pH: pH is too low (<7), protonating the amine.[7] 2. Hydrolyzed NHS Ester: Reagent was old, improperly stored, or dissolved too early.[7] 3. Competing Nucleophiles: Buffer contains amines (Tris, glycine); sample contains ammonium salts.[1][3]1. Verify buffer pH is in the 7.2-8.5 range.[7] 2. Use fresh, anhydrous solvent to dissolve a fresh vial of NHS ester immediately before use.[10] 3. Perform buffer exchange on your sample into a recommended buffer (e.g., PBS, bicarbonate).[7]
Inconsistent Results 1. Variable NHS Ester Activity: Inconsistent dissolution time or exposure to moisture. 2. DMF Degradation: Use of old or low-quality DMF containing dimethylamine.[5]1. Standardize the entire procedure, especially the time between dissolving the NHS ester and adding it to the reaction. 2. Use fresh, high-purity, amine-free DMF for each experiment.[5]
Excessive/Non-specific Labeling 1. Molar Excess Too High: Using too much NHS ester. 2. Reaction Time Too Long: Allowing the reaction to proceed longer than necessary. 3. High pH: Very high pH (>9) can increase reactivity with other nucleophiles (e.g., tyrosine, serine).[11]1. Perform a titration to determine the optimal molar ratio for your desired degree of labeling.[4] 2. Optimize reaction time by taking time points. Quench the reaction with Tris or glycine.[8] 3. Lower the reaction pH to the 7.5-8.3 range to improve selectivity for primary amines.

Experimental Protocol: General Procedure

This protocol provides a general workflow for conjugating an amine-containing molecule to an NHS ester. Optimization may be required for specific molecules.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Quench & Purify P1 Prepare Amine Solution in Amine-Free Buffer (e.g., 0.1M Bicarbonate, pH 8.3) R2 Add NHS Ester Solution (Molar Excess) to Amine Solution P1->R2 P2 Equilibrate NHS Ester Vial to Room Temperature R1 Immediately Dissolve NHS Ester in Anhydrous DMSO/DMF P2->R1 R1->R2 R3 Incubate Reaction (e.g., 1 hr at RT or 4 hrs at 4°C) R2->R3 C1 Quench (Optional) (Add Tris or Glycine) R3->C1 C2 Purify Conjugate (Dialysis, Gel Filtration, or Chromatography) C1->C2

Caption: General experimental workflow.

Materials and Reagents
  • Amine-containing molecule (e.g., 4-aminobutoxycarbamate)

  • NHS ester of the desired label

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 0.1 M Phosphate buffer, pH 7.5-8.0)

  • Anhydrous DMSO or high-purity DMF

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., desalting column, dialysis cassette, HPLC)

Procedure
  • Prepare Amine Solution: Dissolve the amine-containing molecule in the Reaction Buffer to the desired final concentration (e.g., 1-10 mg/mL for proteins).[6] Ensure the sample is free of competing amines.[9]

  • Prepare NHS Ester Solution:

    • Equilibrate the vial of NHS ester to room temperature before opening to prevent moisture condensation.[10]

    • Immediately before use, dissolve the required amount of NHS ester (e.g., a 10-fold molar excess) in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[2]

  • Initiate Conjugation:

    • While gently vortexing or stirring the amine solution, slowly add the calculated volume of the dissolved NHS ester stock solution.[7]

    • The final concentration of the organic co-solvent should ideally be less than 10% of the total reaction volume to avoid denaturation of proteins.[3][10]

  • Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or on ice/at 4°C for 2-12 hours, protected from light if the label is fluorescent.[3][6]

  • Quench Reaction (Optional but Recommended): To stop the reaction and ensure no further modification, add the Quenching Buffer to a final concentration of 20-50 mM.[8] Incubate for an additional 15-30 minutes.

  • Purify Conjugate: Remove unreacted NHS ester, the NHS byproduct, and excess label from the conjugated product. Common methods include:

    • Gel filtration/desalting columns: Excellent for separating macromolecules (like proteins) from small molecule reagents.[1][5]

    • Dialysis: Effective for purifying large molecules.[10]

    • Chromatography (e.g., HPLC): For purification of small molecule conjugates or when high purity is required.

Conclusion

The coupling of 4-aminobutoxycarbamate and other primary amines to NHS esters is a powerful and reliable conjugation strategy when key parameters are understood and controlled. By carefully managing the pH, buffer composition, reagent quality, and stoichiometry, researchers can achieve high yields of stably-linked conjugates. This guide provides the foundational knowledge and practical steps to implement this chemistry successfully, enabling the development of novel probes, diagnostics, and therapeutics.

References

  • Glen Research. (n.d.). The Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Retrieved from [Link]

  • Wang, Y., et al. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PMC. Retrieved from [Link]

  • Reddit. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester. r/Chempros. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Abberior Instruments. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, April 24). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Chemistry Stack Exchange. Retrieved from [Link]

  • Namiki Shoji Co., Ltd. (n.d.). N-Hydroxysuccinimide active ester. Namiki Shoji Co., Ltd. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Aminooxy-Aldehyde Condensation

Author: BenchChem Technical Support Team. Date: February 2026

The aminooxy-aldehyde condensation, or oxime ligation, is a cornerstone of modern bioconjugation and chemical biology. Its exceptional chemoselectivity and the stability of the resulting oxime bond make it an invaluable tool for researchers. However, like any powerful technique, it is not without its challenges. Low or inconsistent yields can be a significant source of frustration, derailing experiments and delaying research.

This guide is designed to serve as a technical support resource for researchers encountering difficulties with this reaction. By understanding the underlying mechanisms and common pitfalls, you can systematically troubleshoot your experiments and achieve the high yields necessary for success.

Section 1: Foundational Knowledge - The "Why" Behind the Reaction

A solid understanding of the reaction mechanism is the first step in effective troubleshooting. The aminooxy-aldehyde condensation is a two-step process involving a nucleophilic attack followed by a rate-limiting dehydration.

Oxime Ligation Mechanism reagents Aldehyde (R-CHO) + Aminooxy (R'-ONH2) intermediate Hemiaminal Intermediate reagents->intermediate Nucleophilic Attack product Oxime Product (R-CH=N-OR') + H2O intermediate->product Dehydration (Rate-Limiting) Troubleshooting Workflow start Low Yield Encountered reagent_check 1. Assess Reagent Quality start->reagent_check conditions_check 2. Verify Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent1 Aldehyde oxidized? Aminooxy degraded? reagent_check->sub_reagent1 analysis_check 3. Analyze Reaction Mixture conditions_check->analysis_check Conditions OK sub_conditions1 pH correct? Catalyst present? Temp/Conc optimal? conditions_check->sub_conditions1 solution Problem Solved analysis_check->solution Identify & Optimize sub_analysis1 Side products? Starting material unconsumed? analysis_check->sub_analysis1

Caption: A decision-making diagram for troubleshooting low yield.

Q2: How can I be sure my starting materials are of high quality?

Degraded reagents are a frequent cause of reaction failure.

  • Aldehydes: Aromatic and aliphatic aldehydes are susceptible to oxidation to the corresponding unreactive carboxylic acids. [1]If you suspect oxidation, it is best to use a freshly opened bottle or purify the aldehyde by distillation or chromatography.

  • Aminooxy Compounds: The aminooxy group can be unstable over long-term storage. [1]It is advisable to store them in a cool, dry, and dark place, preferably under an inert atmosphere. [2]For peptide-based reagents, protecting the highly reactive aminooxy moiety with an Fmoc group allows for long-term storage and on-demand deprotection immediately before ligation. [3][4][5] Q3: What is the role of a catalyst, and when should I use one?

At neutral pH, the uncatalyzed reaction can be very slow. [6][7]Nucleophilic catalysts, such as aniline and its derivatives, are used to significantly accelerate the reaction rate under these conditions, making them essential for bioconjugations under physiological conditions. [6][1][7][8] The catalyst functions by first reacting with the aldehyde to form a more reactive protonated Schiff base (iminium ion). This intermediate is much more susceptible to attack by the aminooxy nucleophile, thereby speeding up the overall reaction. [8]

Catalyst Typical Concentration Relative Efficiency Notes
Aniline 20-100 mM Baseline Limited by aqueous solubility. [8][9]
p-Phenylenediamine (pPDA) 2-10 mM ~19x faster than aniline Highly effective at neutral pH. [6][10]
m-Phenylenediamine (mPDA) Up to 400 mM Highly effective Greater aqueous solubility allows for higher concentrations. [8][9]

| 5-Methoxyanthranilic acid (5MA) | 25-125 mM | Effective | Good solubility and commercially available. [11]|

Section 3: Troubleshooting During the Reaction

If pre-reaction checks are satisfactory but yields are still low, the issue likely lies with the reaction conditions or unforeseen side reactions.

Q4: My reaction is very slow or seems to have stalled. What are the likely causes?

  • Suboptimal pH: As discussed, even small deviations from the optimal pH can dramatically slow the reaction. Verify the pH of your buffer system.

  • Insufficient Catalyst: For reactions at neutral pH, the absence or low concentration of a catalyst is a primary reason for slow rates. [1][8]Increasing the catalyst concentration can often resolve the issue.

  • Low Reagent Concentration: The reaction rate is dependent on the concentration of both the aldehyde and the aminooxy compound. If working with very dilute solutions (low micromolar), the reaction can be inherently slow. [6][12]If possible, increase the concentration of one or both reactants.

  • Steric Hindrance: Bulky groups near the aldehyde or aminooxy functional groups can sterically hinder the reaction, slowing it down. [1]In such cases, increasing the reaction time, temperature, or using a more effective catalyst may be necessary. [1]* Low Reactivity of Ketones: Ketones are generally less reactive than aldehydes due to greater steric hindrance and being less electrophilic. [1]Reactions with ketones often require longer reaction times, higher temperatures, or more potent catalysts to achieve good yields. [1] Q5: I'm observing multiple unexpected spots on my TLC/peaks in my LC-MS. What could they be?

While the oxime ligation is highly chemoselective, side reactions can occur under certain conditions.

  • Hydrolysis: The oxime bond is generally stable, but it can undergo hydrolysis back to the starting materials, especially under strongly acidic conditions and elevated temperatures. [12]The stability of the bond increases as the pH approaches neutrality. [13]* Aldol Condensation: If your aldehyde has α-hydrogens, it can potentially undergo a self-condensation reaction (an Aldol condensation) as a side reaction, particularly under basic conditions. [14][15][16]* Nitrile Formation: Aldoximes (oximes derived from aldehydes) can sometimes dehydrate to form nitriles, especially at high temperatures. [2]Sticking to recommended temperatures should minimize this.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Model Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of your aldehyde-containing substrate in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Prepare a 50 mM stock solution of your aminooxy-functionalized compound in the same buffer.

    • Prepare a 1 M stock solution of aniline catalyst in DMSO. [8]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aldehyde solution (to a final concentration of 1 mM) and the aminooxy solution (to a final concentration of 5 mM).

    • Add the aniline stock solution to achieve a final concentration of 50-100 mM.

    • Vortex briefly to mix.

  • Incubation & Monitoring:

    • Incubate the reaction at room temperature or 37°C. [17] * Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or HPLC) at various time points (e.g., 1, 4, and 24 hours) until the consumption of the limiting reagent is complete. [17]

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified from excess reagents and catalyst using standard techniques such as HPLC, column chromatography, or dialysis for biomolecules.

References

  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. [Link]

  • Dirksen, A., & Hackeng, T. M. (2009). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition. [Link]

  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed. [Link]

  • Al-Mestarihi, A. H., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

  • Unknown. (n.d.). Oxime Formation Step Optimization. Slideshare. [Link]

  • Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]

  • Zhang, L., et al. (2021). Chemoselective Methionine Bioconjugation with Hydroxylamine Esters for Peptide/Protein Modifications. Organic Letters. [Link]

  • Wu, Z. P., et al. (2011). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. PMC. [Link]

  • Wang, C., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. [Link]

  • Vornicu, N., et al. (2007). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Lucrări Ştiinţifice. [Link]

  • Neville, F., et al. (2003). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • Popp, B. V., et al. (2022). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. ChemRxiv. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. [Link]

  • Le-Phuc, P., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. ETH Zürich. [Link]

  • Al-Adhami, M., et al. (2019). Optimization and Structural Stability of Gold Nanoparticle–Antibody Bioconjugates. PMC. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]

  • Hunt, M. P., et al. (2019). The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones. PubMed. [Link]

  • Glen Research. (2013). Technical Brief - Aldehyde and AminoOxy conjugations. Glen Report 25.15. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. [Link]

  • LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Aldol condensation. Wikipedia. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • LibreTexts. (2023). Aldol Condensation. Chemistry LibreTexts. [Link]

Sources

Topic: Removing Byproduct Salts from Aminooxy Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminooxy Linker Purification

Audience: Researchers, Medicinal Chemists, and ADC (Antibody-Drug Conjugate) Developers. Objective: Provide actionable, high-level troubleshooting for the purification of aminooxy (


) linkers, focusing on the removal of stubborn salts (phthalhydrazide, TFA, inorganic ions).

Introduction: The "Polarity Trap"

As a Senior Application Scientist, I often see projects stall not during synthesis, but during the workup of aminooxy linkers. The fundamental challenge is the "Polarity Trap." Aminooxy linkers are inherently polar and nucleophilic. The byproducts of their deprotection (phthalhydrazide from Gabriel synthesis or ammonium/inorganic salts from Boc deprotection) share this polarity. Standard silica chromatography often fails because free aminooxy groups streak, and aqueous extractions are difficult when your product is as water-soluble as your salt impurities.

This guide moves beyond basic protocols to describe causality-driven purification strategies .

Module 1: The Phthalimide Challenge (Gabriel Synthesis)

Context: You have used hydrazine (


) to deprotect an 

-hydroxyphthalimide precursor. The Enemy: Phthalhydrazide (1,4-phthalazinedione). Symptoms: A persistent white solid that clogs filters; "ghost" peaks in HPLC; incorrect mass balance.
Troubleshooting Protocol: The Solubility Switch

Phthalhydrazide is notoriously insoluble in most organic solvents (DCM,


) but slightly soluble in alcohols and water. We exploit this solubility differential.

Step-by-Step Workflow:

  • The "Flash" Precipitation:

    • Action: After the hydrazine reaction (typically in EtOH/MeOH), cool the mixture to

      
       for 2 hours.
      
    • Mechanism:[1][2][3][4] Phthalhydrazide crystallizes out.

    • Step: Filter through a sintered glass funnel (Porosity 4). Do not use paper (it clogs).

  • The DCM Exchange (Critical Step):

    • Action: Evaporate the filtrate to dryness. Re-suspend the residue in Dichloromethane (DCM) or Chloroform .

    • Why: Most aminooxy linkers (especially PEGylated ones) are soluble in DCM. Phthalhydrazide is practically insoluble in DCM.

    • Step: Filter the DCM suspension again. The white solid on the filter is the remaining phthalhydrazide.

  • The Mild Acid Wash:

    • Action: Wash the DCM layer with

      
       (cold).
      
    • Mechanism:[1][2][3][4] The aminooxy group forms a hydrochloride salt (

      
      ) and moves into the aqueous phase. Neutral organic impurities remain in the DCM.
      
    • Recovery: Basify the aqueous layer carefully with

      
       (to pH 8) and re-extract into DCM, OR lyophilize directly if the salt form is acceptable.
      

Visualization: Phthalhydrazide Removal Pathway

PhthalhydrazideRemoval Start Crude Reaction Mixture (Linker + Phthalhydrazide) Cool Cool to 0°C & Filter Start->Cool Solid1 Solid: Phthalhydrazide (Discard) Cool->Solid1 Filtrate1 Filtrate: Crude Linker Cool->Filtrate1 Evap Evaporate & Re-suspend in DCM Filtrate1->Evap Filter2 Filter Suspension Evap->Filter2 Solid2 Solid: Trace Phthalhydrazide (Discard) Filter2->Solid2 Liquid2 DCM Solution: Purified Linker Filter2->Liquid2

Caption: Differential solubility workflow utilizing DCM to isolate aminooxy linkers from phthalhydrazide contaminants.

Module 2: The "Capture-Release" Strategy (Advanced)

Context: Standard extractions are failing because your linker is too hydrophilic (e.g., short PEG chains) and won't extract into organic solvents. The Solution: Chemical protection using Acetone .

The Logic: Aminooxy groups react rapidly with acetone to form an oxime . This oxime is:

  • Lipophilic: It extracts easily into organic solvents.

  • Neutral: It purifies well on silica gel (no streaking).

  • Reversible: It hydrolyzes back to the free amine with dilute acid.

Protocol:

  • Capture: Dissolve crude aqueous residue in water/acetone (1:1). Stir for 30 mins.

    • Result:

      
      .
      
  • Purify: Extract the oxime into Ethyl Acetate or DCM. Wash with water (removes inorganic salts). Run a standard silica column if needed.

  • Release: Treat the purified oxime with

    
     (reflux or heat to 
    
    
    
    for 1-2 hours).
    • Result: Acetone evaporates; pure aminooxy-HCl salt remains.

Visualization: Acetone Capture Workflow

CaptureRelease Input Hydrophilic Impure Linker (Salt Contaminated) React Add Acetone (Oxime Formation) Input->React Chemical Modification Extract Extract into DCM/EtOAc React->Extract Polarity Shift Purify Silica Purification (Remove non-polar junk) Extract->Purify Hydrolysis Acid Hydrolysis (HCl) Purify->Hydrolysis Deprotection Final Pure Aminooxy-HCl Salt Hydrolysis->Final

Caption: The "Capture-Release" mechanism converts the polar aminooxy group into a lipophilic oxime for easy desalting.

Module 3: Managing TFA & Inorganic Salts

Context: You used Boc-deprotection (TFA/DCM) and now have a hygroscopic TFA salt that is cytotoxic or incompatible with conjugation buffers.

Comparative Strategy Table:

MethodBest ForProsCons
Lyophilization Small scale (<100 mg)Simple; removes volatile TFA.Residual TFA often remains; hygroscopic solids.
Ion Exchange (Resin) Large scale (>1 g)Complete salt swap (TFA

Cl/Acetate).
Requires resin conditioning; potential yield loss.
Co-evaporation Mid-scaleReduces acidity without resins.Requires multiple cycles with HCl/MeOH.

Protocol: Ion Exchange (TFA to HCl Swap)

  • Resin: Use a strong anion exchange resin (e.g., Dowex 1X8 or Amberlite IRA-400) in the Chloride form .

  • Column Prep: Pack resin and wash with water until eluent is neutral.

  • Loading: Dissolve TFA salt in minimal water; load onto column.

  • Elution: Elute with water (or water/MeOH if linker is hydrophobic).

  • Result: The

    
     anions bind to the resin; 
    
    
    
    ions are released with your linker.

FAQ: Troubleshooting & Diagnostics

Q1: My aminooxy linker is an oil, but it should be a solid. What happened?

  • Diagnosis: This is often due to residual solvent (DMF/DMSO) or, more likely, the presence of hygroscopic salts (like TFA salts) absorbing atmospheric water.

  • Fix: Dissolve in water, freeze, and lyophilize for 24-48 hours. If it remains an oil, convert it to the HCl salt using

    
     in ether (precipitates the salt).
    

Q2: I see a "doublet" peak in my NMR for the aminooxy protons.

  • Diagnosis: You likely have a mixture of the free base (

    
    ) and the salt (
    
    
    
    ), or you have partial oxime formation with acetone/aldehydes in your solvent.
  • Fix: Ensure the sample is fully protonated (add a drop of

    
     to the NMR tube) to collapse the signal into a single species. Avoid acetone-d6 as a solvent!
    

Q3: Can I use silica gel chromatography for free aminooxy linkers?

  • Diagnosis: Generally, no . Free aminooxy groups stick to the acidic silanols on silica, leading to broad streaks and poor recovery.

  • Fix: Use Reverse Phase (C18) chromatography with a volatile buffer (0.1% TFA or Formic Acid), or use the Acetone Capture method (Module 2) to run normal phase.

References

  • Hermanson, G. T. (2013).[5] Bioconjugate Techniques (3rd ed.).[5][6][7] Academic Press. (Chapter 18: PEGylation and Synthetic Polymer Modification).

  • Organic Syntheses. (1955). Acetone Carboxymethoxime (Capture-Release Precedent). Org. Syn. Coll. Vol. 3, p.172.

  • BenchChem. (2025).[8][9] In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers.

  • Master Organic Chemistry. (2025). The Gabriel Synthesis: Mechanism and Troubleshooting.

Sources

Technical Support Center: Navigating the Solubility of Hydrophobic Boc-Aminooxy Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the solubility challenges often encountered with hydrophobic Boc-aminooxy linkers. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and resolve these issues, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the solubility of Boc-aminooxy linkers.

Q1: Why is my Boc-aminooxy linker not dissolving in my aqueous reaction buffer?

A1: The solubility of Boc-aminooxy linkers in aqueous solutions is primarily dictated by the balance between the hydrophobic Boc-protecting group and the rest of the linker's structure. If your linker has a short or non-existent hydrophilic spacer (like a polyethylene glycol, or PEG, chain), its overall character will be hydrophobic, leading to poor aqueous solubility. The Boc group itself is inherently greasy and contributes significantly to this issue.

Q2: I'm using a Boc-aminooxy-PEG linker, but it's still not dissolving well in water. What's going on?

A2: While the PEG spacer is designed to enhance aqueous solubility, its effectiveness depends on its length.[1][2] A short PEG chain (e.g., 1-3 units) may not be sufficient to counteract the hydrophobicity of the Boc group and a large hydrophobic molecule it might be attached to. Additionally, aggregation of the linker molecules can occur, further reducing solubility.[][4]

Q3: Can I just add a small amount of organic solvent to my aqueous buffer to dissolve the linker?

A3: Yes, this is a common and effective strategy known as co-solvency.[5][6][7] The addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for the hydrophobic linker.[8] However, it's crucial to consider the compatibility of the co-solvent with your biomolecules (e.g., proteins, antibodies) as high concentrations of organic solvents can cause denaturation.

Q4: What are some recommended co-solvents for dissolving hydrophobic Boc-aminooxy linkers?

A4: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are widely used and effective co-solvents for dissolving hydrophobic linkers.[9][] Ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) are also good options, particularly in formulations for biological applications.[][11] It is often recommended to prepare a concentrated stock solution of the linker in a pure, anhydrous organic solvent and then add it to the aqueous reaction buffer.[1][9]

Q5: Will adjusting the pH of my buffer help with solubility?

A5: For Boc-aminooxy linkers that also contain an ionizable group (e.g., a carboxylic acid or an amine), pH adjustment can significantly impact solubility.[] For a linker with a carboxylic acid, increasing the pH above its pKa will deprotonate it, forming a more soluble carboxylate salt. Conversely, for a linker with a basic amine, decreasing the pH below its pKa will protonate it, forming a more soluble ammonium salt. However, be mindful of the stability of the Boc group, which is labile under acidic conditions.[1][12]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

If the initial attempts to dissolve your Boc-aminooxy linker are unsuccessful, this in-depth troubleshooting guide provides a systematic approach to identifying and resolving the problem.

Problem 1: Linker Precipitates Upon Addition to Aqueous Buffer

Causality: This is a classic sign of a hydrophobic compound crashing out of a solution as the polarity of the solvent increases. The linker molecules are aggregating to minimize their contact with water.[][4]

Solutions:

1. Optimize Co-solvent Concentration:

  • Step-by-Step Protocol:

    • Prepare a high-concentration stock solution of your Boc-aminooxy linker in 100% anhydrous DMSO or DMF (e.g., 10-50 mM).

    • In a series of microcentrifuge tubes, prepare your aqueous reaction buffer.

    • To each tube, add a progressively larger percentage of the organic stock solution (e.g., 1%, 2%, 5%, 10% v/v).

    • Vortex each tube thoroughly after addition.

    • Visually inspect for precipitation. The lowest percentage of co-solvent that keeps the linker in solution is your optimal starting point.

  • Causality Explained: By creating a stock solution, you ensure the linker is fully solvated before introducing it to the less favorable aqueous environment. The gradual increase in co-solvent concentration helps you find the "sweet spot" where solubility is achieved without excessively altering the reaction conditions.

2. Employ a Hydrotropic Agent:

  • Concept: Hydrotropes are compounds that increase the aqueous solubility of other solutes.[5][13] They work by a different mechanism than co-solvents and can be effective at lower concentrations.

  • Examples: Sodium salicylate, sodium benzoate, and nicotinamide are common hydrotropes.

  • Experimental Approach: Similar to the co-solvent optimization, you can titrate the concentration of the hydrotropic agent in your aqueous buffer to determine the minimum concentration required for solubilization.

Problem 2: Linker Dissolves Initially but Then Crashes Out During the Reaction

Causality: This can happen if the reaction conditions (e.g., temperature, pH) change in a way that decreases the linker's solubility. It could also be due to the product of the reaction being less soluble than the starting materials.

Solutions:

1. Temperature Control:

  • Observation: Some compounds have lower solubility at colder temperatures. If your reaction is performed on ice or at 4°C, try running it at room temperature to see if solubility improves.

  • Caution: Be mindful of the stability of your biomolecules and reagents at higher temperatures.

2. pH Monitoring and Adjustment:

  • Scenario: If your reaction generates acidic or basic byproducts, the pH of the solution can drift, potentially impacting the solubility of your linker.

  • Mitigation: Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. Periodically check the pH and adjust if necessary.

Problem 3: The Deprotected Aminooxy-Linker is Insoluble

Causality: The removal of the Boc group exposes the free aminooxy group. While this removes a hydrophobic component, the overall solubility of the deprotected linker will still depend on its structure. In some cases, the deprotected form may be less soluble, particularly if it can form intermolecular hydrogen bonds that lead to aggregation.

Solutions:

1. Post-Deprotection Formulation:

  • Workflow: After the Boc deprotection step (typically with an acid like trifluoroacetic acid, TFA), the deprotected linker is often isolated as a salt (e.g., a TFA salt).[14] This salt form is generally more water-soluble than the free base.

  • Protocol:

    • Following deprotection and removal of the acid, dissolve the crude deprotected linker in a suitable buffer for the subsequent conjugation step.

    • If solubility is still an issue, the strategies of co-solvents and pH adjustment can be applied to the deprotected linker as well.

Visualizing Experimental Workflows

To aid in your experimental design, the following diagrams illustrate key workflows for handling Boc-aminooxy linkers.

G cluster_prep Stock Solution Preparation cluster_reaction Reaction Setup prep_linker Hydrophobic Boc-Aminooxy Linker prep_stock Concentrated Stock Solution (10-50 mM) prep_linker->prep_stock Dissolve prep_solvent Anhydrous Organic Solvent (e.g., DMSO, DMF) prep_solvent->prep_stock react_mix Final Reaction Mixture prep_stock->react_mix Add dropwise with mixing react_buffer Aqueous Reaction Buffer react_buffer->react_mix result Soluble Reaction react_mix->result Incubate precipitate Precipitation Occurs react_mix->precipitate

Caption: Workflow for preparing and using a stock solution of a hydrophobic Boc-aminooxy linker.

G cluster_troubleshooting Troubleshooting Steps start Insoluble Linker in Aqueous Buffer ts_cosolvent Increase Co-solvent % (e.g., DMSO, DMF) start->ts_cosolvent ts_ph Adjust pH (if ionizable groups are present) ts_cosolvent->ts_ph If still insoluble success Proceed with Reaction ts_cosolvent->success Soluble ts_temp Increase Temperature ts_ph->ts_temp If still insoluble ts_ph->success Soluble ts_hydrotrope Add Hydrotropic Agent ts_temp->ts_hydrotrope If still insoluble ts_temp->success Soluble ts_hydrotrope->success Soluble

Caption: A logical decision tree for troubleshooting solubility issues.

Quantitative Data Summary

The following table provides a quick reference for the solubility of a common Boc-aminooxy linker in various solvents. Note that these are general guidelines, and solubility can vary depending on the specific linker structure and purity.

SolventTypeSolubility of Amino-PEG12-BocNotes
Dimethyl Sulfoxide (DMSO)Polar Aprotic100 mg/mL (148.41 mM)Sonication may be required for dissolution. Use of anhydrous DMSO is recommended.[15]
WaterPolar ProticSolubleThe hydrophilic PEG chain confers aqueous solubility. Co-solvents are often used for formulation.[15]
Dichloromethane (DCM)Non-polarSolubleOften used in the synthesis and purification of PEG-Boc compounds.[15]
N,N-Dimethylformamide (DMF)Polar AproticSolubleA common solvent for peptide synthesis and bioconjugation reactions.[15]

References

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link].

  • Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link].

  • PubMed. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Available from: [Link].

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link].

  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available from: [Link].

  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available from: [Link].

  • Creative Biolabs. Troubleshooting Guides. Available from: [Link].

  • IOSR Journal of Pharmacy and Biological Sciences. Solubility enhancement – A challenge for hydrophobic drugs. Available from: [Link].

  • Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link].

  • ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..? Available from: [Link].

  • PMC. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Available from: [Link].

  • ResearchGate. Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Available from: [Link].

  • Pharmaceutical Technology. Tackling Aggregation Challenges in ADC Production. Available from: [Link].

Sources

Minimizing side reactions during Boc-aminooxy deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Side Reactions During Boc-Aminooxy Deprotection

Introduction: The High-Stakes of Aminooxy Chemistry

Welcome to the Advanced Bioconjugation Support Unit. You are likely here because you are preparing an aminooxy-functionalized linker or payload for oxime ligation (e.g., Antibody-Drug Conjugates, peptide labeling).

The Core Challenge: Removing the tert-butyloxycarbonyl (Boc) group from an aminooxy moiety (


) is fundamentally different from deprotecting a standard amine. Upon deprotection, the liberated alkoxyamine (

) exhibits the Alpha Effect —making it significantly more nucleophilic than a primary amine at neutral pH. This "super-nucleophilicity" makes it prone to immediate, irreversible side reactions with electrophiles that standard amines would ignore (e.g., acetone, trace aldehydes).

This guide prioritizes the preservation of this reactive handle.

Module 1: The "Acetone Trap" (Critical Alert)

Symptom: Mass spectrometry shows a persistent +40 Da mass shift relative to the desired product. Diagnosis: Isopropylidene adduct formation.

The Mechanism: Unlike standard amines, aminooxy groups react with ketones (like acetone) at incredible rates, even without acid catalysis, to form stable oximes.

  • Source of Acetone: Glassware washed with acetone, acetone used as a co-solvent, or acetone in the rotary evaporator trap.

  • The Math: Acetone (MW 58) - Water (

    
    , MW 18) = Net Mass Gain +40.
    

Corrective Protocol:

  • Ban Acetone: Strictly prohibit acetone in the hood where the deprotection and workup occur.

  • Glassware Prep: Rinse all glassware with Methanol (MeOH) or Acetonitrile (ACN) and oven-dry before use.

  • Solvent Choice: If a co-solvent is needed, use Dichloromethane (DCM) or Dioxane.

Module 2: Scavenging the tert-Butyl Cation

Symptom: Alkylation of sensitive residues (Trp, Tyr, Met) or re-attachment of the t-butyl group to the aminooxy oxygen.

The Mechanism: Acidolytic cleavage of Boc generates a reactive tert-butyl cation (


) and 

.[1] Without scavengers,

acts as an electrophile.

Scavenger Selection Guide:

ScavengerRoleSuitability for AminooxyNotes
Water (

)
General NucleophileHigh Excellent for trapping

as

. Non-reactive toward aminooxy.
Triisopropylsilane (TIS) Hydride DonorHigh Reduces

to isobutane (gas). Inert to aminooxy.
Acetone/Ketones AvoidFORBIDDEN Will form oxime immediately.
1,2-Ethanedithiol (EDT) Thiol ScavengerMedium Good for Trp, but smelly. Ensure complete removal before conjugation.
Thioanisole Met/Trp protectorMedium Effective, but difficult to remove.[1]

Module 3: Visualizing the Pathways

The following diagram illustrates the divergence between a successful deprotection and the common failure modes (Oxime formation and Alkylation).

BocDeprotection Start Boc-Aminooxy Precursor (R-O-NH-Boc) Acid Acid Treatment (TFA or HCl) Start->Acid Intermediate Reactive Intermediates: 1. R-O-NH3+ (Salt) 2. t-Butyl Cation (tBu+) Acid->Intermediate Scavenger Scavengers Present (H2O / TIS) Intermediate->Scavenger NoScavenger No Scavenger Intermediate->NoScavenger Success Target Product (R-O-NH3+ Salt) Scavenger->Success tBu+ quenched Workup Workup / Neutralization Success->Workup Alkylation Side Product A: t-Butylated Residues (Trp-tBu, etc.) NoScavenger->Alkylation tBu+ attacks nucleophiles Acetone Acetone Present? Workup->Acetone Acetone->Success No (Safe) Oxime Side Product B: Isopropylidene Oxime (Mass +40) Acetone->Oxime Yes (Fast Reaction)

Caption: Mechanistic divergence in Boc-aminooxy deprotection. Note the critical "Acetone Trap" during workup.

Module 4: Validated Experimental Protocols

Protocol A: Standard TFA Deprotection (Non-Volatile Products)

Best for peptides, PEG linkers, and solid solids.

  • Preparation: Dissolve the Boc-aminooxy compound in DCM (approx. 0.1 M concentration).

  • Scavenger Addition: Add Water (2.5% v/v) and TIS (2.5% v/v).

    • Why? Water is the primary scavenger; TIS protects against oxidative side reactions.

  • Acidolysis: Add an equal volume of TFA (Trifluoroacetic acid).[2] Final ratio: DCM:TFA:H2O:TIS (47.5 : 47.5 : 2.5 : 2.5).

  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Monitor: Use HPLC or TLC. Do NOT use acetone-containing mobile phases.

  • Workup (Critical):

    • Concentrate under reduced pressure (rotary evaporator).

    • Co-evaporation: Add Toluene or DCM and re-evaporate 3x to remove residual TFA.

    • Precipitation: Add cold Diethyl Ether (or MTBE) to precipitate the product as the trifluoroacetate salt (

      
      ).
      
    • Note: Storing as the salt is more stable than the free base.

Protocol B: HCl/Dioxane (Volatile or Acid-Sensitive Products)

Best for small molecules or when TFA traces interfere with downstream biology.

  • Preparation: Dissolve substrate in minimal dry Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equivalents).

  • Reaction: Stir at 0°C to RT for 30–60 minutes.

  • Workup:

    • Concentrate in vacuo (Acetone-free trap!).

    • The product usually precipitates as the Hydrochloride salt (

      
      ).
      
    • Wash the solid with dry ether.

Frequently Asked Questions (FAQs)

Q1: Can I use standard Fmoc-SPPS scavengers like EDT or Phenol?

  • Answer: Yes, but proceed with caution. EDT is effective for Trp protection but is difficult to remove and smells. Phenol is generally safe but less effective for quenching the t-butyl cation compared to TIS/Water in this specific context. Avoid thioanisole if you plan to perform native chemical ligation later, as it can interfere with certain metal-catalyzed steps.

Q2: My product is unstable after neutralization. Why?

  • Answer: The free aminooxy base (

    
    ) is less stable than its salt form. It can undergo auto-oxidation or react with atmospheric aldehydes.
    
  • Fix: Store the molecule as the TFA or HCl salt. Only neutralize immediately prior to the conjugation reaction (oxime ligation) using a buffered solution (e.g., Sodium Acetate, pH 4.5).

Q3: Can I use "Cocktail K" (TFA/Phenol/Water/Thioanisole/EDT)?

  • Answer: You can, but it is often overkill for simple linkers. Cocktail K is designed for complex peptides with multiple sensitive side chains (Arg, Trp, Cys). For a simple Boc-aminooxy linker, TFA/DCM/H2O/TIS is cleaner and easier to purify.

References

  • BenchChem. An In-depth Technical Guide to Boc-Aminooxy Protecting Group Chemistry and Deprotection. (2025).[1][2][3][4][5]

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques: Scavengers for Boc Deprotection.

  • RSC Polymer Chemistry. The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016).[6]

  • Common Organic Chemistry. Boc Deprotection with TFA: Standard Protocols.

  • ACS GCI Pharmaceutical Roundtable. Reagent Guides: Boc Deprotection and Green Criteria. (2024).[7][8]

Sources

Validation & Comparative

NMR characterization of tert-Butyl 4-aminobutoxycarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: NMR Characterization and Structural Validation of tert-Butyl 4-aminobutoxycarbamate

Executive Summary & Structural Context

Compound Identity: tert-Butyl 4-aminobutoxycarbamate Common Nomenclature:


-Boc-

-(4-aminobutyl)hydroxylamine Molecular Formula:

Exact Mass: 204.15 Da

This guide provides a rigorous technical analysis of tert-Butyl 4-aminobutoxycarbamate, a critical bifunctional linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs. Unlike standard diamine linkers, this molecule features an aminooxy moiety protected by a Boc group and a free primary amine.

The Core Challenge: Characterizing this linker requires distinguishing between the methylene protons adjacent to the electronegative oxygen (


) and those adjacent to the nitrogen (

). Furthermore, verifying the integrity of the labile

bond is essential for downstream oxime ligation efficiency.

Structural Logic & NMR Prediction

Before analyzing the spectrum, we must map the electronic environment. The molecule consists of a butyl backbone capped by two distinct nitrogenous ends.

  • Zone A (Boc Group): 9 equivalent protons, highly shielded.

  • Zone B (Carbamate NH): Exchangeable proton, chemical shift highly solvent-dependent.

  • Zone C (Aminooxy-adjacent Methylene): The most deshielded alkyl protons due to the

    
    -effect of the oxygen atom.
    
  • Zone D (Amine-adjacent Methylene): Moderately deshielded by the primary amine.

  • Zone E (Internal Methylenes): Shielded, often appearing as multiplets.

Diagram 1: Structural Assignment Logic

NMR_Logic Molecule tert-Butyl 4-aminobutoxycarbamate Boc Boc Group (9H) Singlet ~1.45 ppm Molecule->Boc OCH2 O-CH2 (2H) Triplet ~3.85 ppm (Deshielded by Oxygen) Molecule->OCH2 NCH2 N-CH2 (2H) Triplet ~2.65 ppm (Deshielded by Amine) Molecule->NCH2 Internal Internal CH2 (4H) Multiplets ~1.5-1.7 ppm Molecule->Internal OCH2->NCH2 Separated by ~1.2 ppm

Caption: Predicted chemical shift hierarchy based on electronegativity. The separation between O-CH2 and N-CH2 is the critical quality attribute (CQA) for confirming regiochemistry.

Experimental Protocol: NMR Characterization

To ensure reproducibility and accurate integration, the following protocol minimizes proton exchange broadening and solvent overlap.

Reagents & Equipment:

  • Instrument: 400 MHz or 600 MHz NMR (Bruker Avance or equivalent).

  • Solvent: Dimethyl sulfoxide-

    
     (
    
    
    
    ) is preferred over
    
    
    for this specific compound to visualize the carbamate
    
    
    and stabilize the primary amine salt if present.
  • Internal Standard: TMS (0.00 ppm).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10–15 mg of the product in 0.6 mL of

    
    .
    
    • Note: If the sample is a hydrochloride salt (

      
      ), add 1 drop of 
      
      
      
      or use
      
      
      shake to verify exchangeable protons.
  • Acquisition:

    • Pulse sequence: zg30 (standard proton).

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (

      
      ): Set to 2.0s to ensure accurate integration of the Boc singlet vs. methylene protons.
      
  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier transform.

Results: Spectral Data & Interpretation

The following table summarizes the characteristic shifts observed in


.
PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
1

(Carbamate)
9.8 - 10.0Broad Singlet1HHighly deshielded, exchangeable. Visible in DMSO.
2

3.78 - 3.85 Triplet (

)
2H

-position to Oxygen. Diagnostic Peak.
3

2.55 - 2.65Triplet2H

-position to Amine.
4 Internal

1.55 - 1.65Multiplet2H

-position to Oxygen.
5 Internal

1.35 - 1.45Multiplet2H

-position to Amine (overlaps with Boc).
6 Boc (

)
1.40 - 1.42 Singlet9HIntense singlet. Reference for integration.
7

(Amine)
1.5 - 3.0Broad2HVariable. Often invisible due to rapid exchange.

Critical Quality Check:

  • Impurity Flag: A triplet at ~4.1 ppm suggests the presence of N-alkoxyphthalimide intermediates (incomplete hydrazinolysis).

  • Impurity Flag: A singlet at 1.50 ppm (distinct from Boc) suggests unreacted Boc-anhydride or Boc-hydrazine byproducts.

Comparative Analysis: Performance vs. Alternatives

In drug development, the choice of linker affects solubility, stability, and characterization ease. Here is how the C4-Alkyl Aminooxy linker compares to standard alternatives.

Comparison Table: C4-Alkyl vs. PEG vs. Hydrazone
FeatureC4-Alkyl Aminooxy (Subject)PEG-Aminooxy (Alternative 1)Hydrazone Linker (Alternative 2)
NMR Resolution High. Distinct triplets for every methylene group.Low. Massive "PEG hump" at 3.5-3.7 ppm obscures diagnostic signals.High. Distinct aromatic/imine signals.
Hydrolytic Stability Excellent. Oxime bond (post-ligation) is stable at physiological pH.Excellent. Similar oxime stability.Poor. Hydrazones hydrolyze in acidic endosomes (pH 5.0).
Hydrophobicity Moderate. C4 chain adds lipophilicity.Low. Hydrophilic, improves ADC solubility.Variable.
Purity Validation Self-Validating. Integration of

vs

(1:1) confirms intact linker.
Difficult. Requires LC-MS for precise purity; NMR integration is unreliable.Moderate.

Why Choose the C4-Alkyl Linker? While PEG linkers offer better solubility, the C4-Alkyl linker is superior for analytical rigor . In early-stage discovery, using a linker with a clean, resolvable NMR spectrum allows researchers to quantify the "Drug-to-Linker" ratio with high precision before conjugation to the antibody. The PEG envelope often hides impurities that can trigger immunogenic responses.

Validation Workflow

To ensure the material is "Conjugation-Ready," follow this decision tree.

Diagram 2: QC Decision Tree

QC_Workflow Start Crude Product NMR 1H NMR (DMSO-d6) Start->NMR Check1 Check 3.8 ppm Triplet NMR->Check1 Check2 Check 4.1 ppm (Phthalimide?) Check1->Check2 Signal Present Check2->Start Present (Repurify) Decision Calculate Integration (Boc 9H : O-CH2 2H) Check2->Decision Absent Release for Conjugation Release for Conjugation Decision->Release for Conjugation Ratio ~ 4.5:1

Caption: Quality Control workflow to validate linker integrity prior to bioconjugation.

References

  • BenchChem. Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate. (Methodology adapted for aminooxy analogs).[1] Link

  • BroadPharm. Aminooxy-PEG3-azide Product Guide. (Comparative data on PEG-aminooxy linkers). Link

  • Sedová, P. et al. "The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels." Express Polymer Letters, Vol. 16, No. 3, 2022. (Stability comparison of alkyl vs. PEG linkers). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.
  • PubChem. tert-butyl N-(4-aminobutyl)carbamate (Compound Summary). National Library of Medicine. Link

Sources

A Senior Scientist's Guide: Oxime Ligation vs. Click Chemistry for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and stable chemical linkage of molecules to proteins, antibodies, and other biological vectors is paramount. This process, known as bioconjugation, is the engine behind antibody-drug conjugates (ADCs), advanced diagnostics, and in-vivo imaging agents. Among the myriad of available techniques, two classes of reactions have risen to prominence for their reliability and specificity: oxime ligation and the suite of reactions known as "click chemistry."

This guide provides an in-depth, objective comparison of these two powerhouse methodologies. We will move beyond simple definitions to explore the mechanistic nuances, kinetic realities, and practical considerations that should guide your choice of conjugation strategy, ensuring that your experimental design is built on a foundation of sound chemical principles and field-proven insights.

The Chemical Foundations: A Tale of Two Bioorthogonal Reactions

At their core, both oxime ligation and click chemistry are celebrated for their bioorthogonality—the ability to proceed with high efficiency within complex biological environments without cross-reacting with endogenous functional groups. However, they achieve this through distinct chemical pathways.

Oxime Ligation: This classic reaction involves the condensation of an aminooxy or hydroxylamine group with an aldehyde or ketone to form a stable oxime bond.[1][2] The reaction is a two-step process involving the formation of a hemiaminal intermediate, followed by a rate-limiting, acid-catalyzed dehydration to yield the final oxime product.[3] This inherent pH dependence is a critical experimental consideration. The reaction is catalyst-free in the metallic sense but is often accelerated by nucleophilic catalysts like aniline.[4][5]

Click Chemistry: This term, first fully described by K. Barry Sharpless, M. G. Finn, and Hartmuth C. Kolb, refers to a class of reactions that are modular, high-yielding, and wide in scope.[6] In the context of bioconjugation, "click chemistry" almost exclusively refers to the azide-alkyne cycloaddition. This can be further divided into two main flavors:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The prototypical click reaction, where a copper(I) catalyst brings a terminal alkyne and an azide together to form a highly stable 1,4-disubstituted triazole ring.[6][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN).[8][9] The release of ring strain is the driving force for the reaction with an azide, forming a triazole without the need for a potentially cytotoxic metal catalyst.[6][8][10]

Visualizing the Mechanisms and Workflows

To better understand the practical differences, let's visualize the reaction mechanisms and the typical experimental workflows.

Diagram 1: Reaction Mechanisms

cluster_0 Oxime Ligation cluster_1 Click Chemistry (SPAAC Example) O1 R1-C(=O)-H (Aldehyde) O_int Hemiaminal Intermediate O1->O_int + O2 H2N-O-R2 (Aminooxy) O2->O_int O3 R1-CH=N-O-R2 (Oxime) O_int->O3 - H2O O_cat Aniline Catalyst (pH 4-6.5) O_cat->O_int Accelerates Dehydration C1 R1-N3 (Azide) C_ts [3+2] Cycloaddition Transition State C1->C_ts + C2 Strained Cyclooctyne-R2 (e.g., DBCO) C2->C_ts C3 Triazole-R1,R2 C_ts->C3 Spontaneous

Caption: Mechanisms of Oxime Ligation vs. Strain-Promoted Click Chemistry.

Diagram 2: Experimental Workflow Comparison

cluster_oxime Oxime Ligation Workflow cluster_click SPAAC Workflow O_P1 1. Prepare Biomolecule (with Aldehyde/Ketone) O_P2 2. Prepare Aminooxy-Payload O_P1->O_P2 O_P3 3. Adjust pH to 4.5-6.5 O_P2->O_P3 O_P4 4. Add Aniline Catalyst (Optional, but common) O_P3->O_P4 O_P5 5. Mix & Incubate (1-24 hours) O_P4->O_P5 O_P6 6. Purify Conjugate O_P5->O_P6 C_P1 1. Prepare Biomolecule (with Azide) C_P2 2. Prepare Cyclooctyne-Payload C_P1->C_P2 C_P3 3. Mix at Physiological pH (pH 7.4) C_P2->C_P3 C_P4 4. Incubate (1-12 hours) C_P3->C_P4 C_P5 5. Purify Conjugate C_P4->C_P5

Caption: Generalized experimental workflows for Oxime Ligation and SPAAC.

Head-to-Head Comparison: A Data-Driven Analysis

The choice between these techniques is context-dependent. A researcher's priority—be it reaction speed, biocompatibility, or bond stability—will dictate the optimal choice.

FeatureOxime LigationClick Chemistry (CuAAC)Click Chemistry (SPAAC)
Principle Condensation of aldehyde/ketone and aminooxy.[1]Copper(I)-catalyzed [3+2] cycloaddition of a terminal alkyne and an azide.[9][11]Strain-driven [3+2] cycloaddition of a cyclooctyne and an azide.[8][9]
Catalyst None required, but often accelerated by aniline.[4]Copper(I) is essential. [9]None required. [9][]
Biocompatibility Generally high. No metal catalyst needed.[2][4]Limited for in-vivo use due to copper cytotoxicity.[8][9][13]Excellent. Ideal for live-cell and in-vivo applications.[6][8][9]
Reaction Rate (2nd Order) Slower. Typically 10⁻³ to 1 M⁻¹s⁻¹. Highly pH and catalyst dependent.[11]Fastest. Typically 1 to 100 M⁻¹s⁻¹.[9]Moderate to Fast. 10⁻³ to >1 M⁻¹s⁻¹, highly dependent on cyclooctyne structure.[9][14]
Reaction pH Optimal at mildly acidic pH (4.5-6.5) to facilitate dehydration.[3]Wide range (pH 4-11), generally robust.[7]Optimal at physiological pH (7.4).[15]
Bond Stability Highly stable, especially compared to hydrazones, but can be reversible under strong acidic conditions.[3][16][17][18]Extremely stable. The triazole ring is inert to hydrolysis, oxidation, and reduction.[13]Extremely stable. The triazole ring is inert to hydrolysis, oxidation, and reduction.[13]
Bioorthogonality Good, but caution is needed as endogenous aldehydes/ketones exist (e.g., in sugars).[3]Excellent. Azides and alkynes are abiotic.[7][10]Excellent. Azides and cyclooctynes are abiotic.[10][]
Reagent Accessibility Aldehydes can be introduced enzymatically or chemically. Aminooxy reagents are common.[19][20]Simple alkynes are readily available and inexpensive.[9]Synthesis of strained cyclooctynes can be complex and costly, though many are commercially available.[9]

Experimental Deep Dive: Protocols and Field-Proven Insights

Trustworthy protocols are self-validating. The following methods, based on established literature, include key steps for characterization to ensure you can verify the success of your conjugation.

Protocol 1: Site-Specific Antibody Labeling via Oxime Ligation

This protocol describes the conjugation of an aminooxy-functionalized payload to an antibody containing a site-specifically introduced aldehyde group, for instance, via oxidation of an N-terminal serine or a glycan.[21]

1. Materials:

  • Aldehyde-tagged antibody (e.g., 5 mg/mL in PBS, pH 7.4)

  • Aminooxy-payload (e.g., Aminooxy-PEG4-Fluorophore)

  • Aniline catalyst stock solution (e.g., 200 mM in DMSO)

  • Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 5.5

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) or desalting column.

2. Methodology:

  • Buffer Exchange (Causality): Exchange the antibody into the acidic Reaction Buffer (pH 5.5). This is a critical step; the acidic pH protonates the hemiaminal intermediate, catalyzing the rate-limiting dehydration step to form the stable oxime bond.[3]

  • Reagent Preparation: Prepare a 10 mM stock of the aminooxy-payload in DMSO or water.

  • Ligation Reaction:

    • To the pH-adjusted antibody solution, add the aminooxy-payload to a final 20-fold molar excess.

    • Add the aniline stock solution to a final concentration of 10 mM. Aniline acts as a nucleophilic catalyst, forming a transient, highly reactive Schiff base with the aldehyde, which is then rapidly displaced by the aminooxy group, accelerating the overall reaction.[4]

    • Incubate the reaction at room temperature or 37°C for 4-16 hours with gentle mixing.

  • Purification: Remove excess payload and aniline catalyst by SEC. The conjugated antibody will elute in the high molecular weight fractions.

  • Self-Validation/Characterization:

    • SDS-PAGE: Compare conjugated vs. unconjugated antibody. A successful conjugation with a large payload may show a slight shift in molecular weight.

    • UV-Vis Spectroscopy: Determine the Drug-to-Antibody Ratio (DAR) by measuring absorbance at 280 nm (for the antibody) and at the specific wavelength for your payload (e.g., a fluorophore).

    • Mass Spectrometry (LC-MS): Provides the most accurate determination of the DAR and confirms the mass of the final conjugate.

Protocol 2: Protein Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a DBCO-functionalized payload to a protein containing a site-specifically incorporated azide-bearing unnatural amino acid, such as p-azidophenylalanine (AzF).[15][22]

1. Materials:

  • Azide-functionalized protein (e.g., 5 mg/mL in PBS, pH 7.4)

  • DBCO-functionalized payload (e.g., DBCO-Biotin)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification: Desalting column (e.g., PD-10) or SEC.

2. Methodology:

  • Reagent Preparation (Causality): Prepare a 10 mM stock solution of the DBCO-payload in DMSO. The use of an organic solvent like DMSO is common for hydrophobic DBCO reagents; it's crucial to keep the final DMSO concentration in the reaction below 10% to prevent protein denaturation.[23]

  • Ligation Reaction:

    • To the azide-protein solution in PBS, add a 5- to 10-fold molar excess of the DBCO-payload stock solution.

    • Insight: No catalyst or pH adjustment is needed. The reaction is driven entirely by the release of ring strain in the DBCO moiety and proceeds efficiently at neutral, physiological pH, highlighting its superior biocompatibility for sensitive systems.[8][15]

    • Incubate the reaction for 1-4 hours at room temperature or 4°C. Reaction times can be extended if necessary.

  • Purification: Remove the unreacted, hydrophobic DBCO-payload using a desalting column or SEC equilibrated with PBS.

  • Self-Validation/Characterization:

    • SDS-PAGE: Analyze the reaction mixture by SDS-PAGE followed by in-gel fluorescence scanning (if the payload is a fluorophore) or Western blot (if the payload is biotin, detected with streptavidin-HRP). This provides direct visual confirmation of successful conjugation.

    • Mass Spectrometry (LC-MS): Deconvolute the mass spectrum to confirm the addition of the payload and quantify the efficiency of the conjugation.

Choosing the Right Tool for the Job: Application-Specific Recommendations

  • For In Vivo and Live-Cell Labeling: SPAAC is the undisputed champion. Its catalyst-free nature and excellent performance at physiological pH make it the gold standard where cytotoxicity is a primary concern.[6][8][9]

  • For High-Speed In Vitro Conjugations: When reaction speed is critical and the biological system is robust enough to tolerate copper (which can be removed during purification), CuAAC offers the fastest kinetics. [9] It is an excellent choice for material science, diagnostics development, and conjugations where proteins are subsequently purified.

  • When Aldehyde/Ketone Handles are More Accessible: Oxime ligation is a powerful and reliable alternative. If your protein can be easily modified to display a carbonyl group (e.g., via enzymatic modification or periodate oxidation of glycans), this catalyst-free method provides a highly stable conjugate.[19][21] It is particularly useful for conjugating to glycoproteins.[21]

  • For Payloads Sensitive to Copper or Reducing Agents: Both SPAAC and Oxime Ligation are superior choices over CuAAC, which requires both a copper catalyst and a reducing agent (like ascorbate) that could potentially damage sensitive payloads (e.g., those with disulfide bonds).[24]

Conclusion

Both oxime ligation and click chemistry represent the pinnacle of modern bioconjugation strategies, offering a powerful toolkit for the discerning scientist. The decision between them is not about which is "better," but which is "fitter" for the specific application. Click chemistry, particularly the copper-free SPAAC variant, provides unparalleled bioorthogonality and biocompatibility, making it ideal for the most sensitive biological systems. Oxime ligation, while having slightly more stringent pH requirements and slower kinetics, remains a robust, catalyst-free, and highly effective method, especially when leveraging aldehyde or ketone handles. By understanding the fundamental principles, kinetic profiles, and practical workflows outlined in this guide, you are now equipped to make an informed, authoritative decision, ensuring the success and integrity of your next bioconjugation endeavor.

References

  • Unfolding Potential of Click Chemistry in Bioconjugation: A Review. ChemRxiv.
  • A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Researchers and Drug Development Professionals. Benchchem.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]

  • St. Amant, A. H., & Van Kessel, A. T. (2019). Click chemistries for site-specific antibody-drug conjugation. In Antibody-Drug Conjugates (pp. 75-101). Humana, New York, NY. Available at: [Link]

  • Lavis, L. D. (2017). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. Bioconjugate Chemistry, 28(9), 2269–2279. Available at: [Link]

  • Introduction to click chemistry: a new method for the labeling and modification of biomolecules. Lumiprobe.
  • A Researcher's Guide to Quantifying Bioconjugation Reaction Efficiency. Benchchem.
  • Kim, J. H., & Kim, C. H. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54122. Available at: [Link]

  • De-la-Torre, B. G., & Albericio, F. (2015). Click Chemistry in Proteomic Investigations. Proteomes, 3(3), 239–256. Available at: [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Semantic Scholar.
  • Henriksen-Lacey, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(69), 9577-9580. Available at: [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-343. Available at: [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs.
  • Click chemistry. Wikipedia. Available at: [Link]

  • A Quantitative Comparison of 1-Dodecen-11-yne Conjugation Efficiency in Bioconjugation. Benchchem.
  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Available at: [Link]

  • Abdeljabbar, D. M. (2012). The Incorporation of Azide-bearing Unnatural Amino Acids into Proteins for Bio-orthogonal Reactions. Princeton University. Available at: [Link]

  • Functionalization of Peptides and Proteins by Aldehyde or Keto Groups. ResearchGate. Available at: [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega. Available at: [Link]

  • Ulrich, S., et al. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry, 20(1), 34-41. Available at: [Link]

  • Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. ResearchGate. Available at: [Link]

  • Geoghegan, K. F., & Stroh, J. G. (2000). Functionalization of peptides and proteins by aldehyde or keto groups. Bioconjugate Chemistry, 11(1), 71-77. Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Available at: [Link]

  • Protein click chemistry and its potential for medical applications. Quarterly Reviews of Biophysics. Cambridge Core. Available at: [Link]

  • Grover, G. N., & Maynard, H. D. (2012). Biocompatible Hydrogels by Oxime Click Chemistry. ACS Macro Letters, 1(9), 1087–1090. Available at: [Link]

  • A‒C) Bioconjugation by oxime ligation and Staudinger ligation. ResearchGate. Available at: [Link]

  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
  • Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. JoVE. Available at: [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]

  • Click Chemistry. Med Chem 101. Available at: [Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]

  • Grover, G. N., & Maynard, H. D. (2012). Biocompatible Hydrogels by Oxime Click Chemistry. ACS Macro Letters, 1(9), 1087–1090. Available at: [Link]

  • Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation. Benchchem.
  • Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies. Bioconjugate chemistry, 26(2), 176-192. Available at: [Link]

  • MacDonald, J. I., et al. (2020). Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews, 49(24), 8948-8985. Available at: [Link]

  • Bobyk, K., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. International Journal of Molecular Sciences, 24(6), 5174. Available at: [Link]

  • New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics. MDPI. Available at: [Link]

  • Zakin, E., et al. (2014). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176-192. Available at: [Link]

  • Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. PMC. Available at: [Link]

Sources

The Superior Stability of Aminooxy Linkers: A Comparative Guide for Robust Bioconjugate Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. Among the diverse array of ligation chemistries, the formation of C=N bonds through the reaction of carbonyls with hydrazides or aminooxy compounds stands out for its utility under mild, aqueous conditions. This guide provides an in-depth, evidence-based comparison of aminooxy and hydrazide linkers, demonstrating the clear advantages of the former for creating robust and stable bioconjugates for therapeutic and diagnostic applications.

The Fundamental Difference: Oxime vs. Hydrazone Linkages

The core of the comparison lies in the nature of the bond formed. Hydrazide linkers react with aldehydes or ketones to form a hydrazone bond , while aminooxy linkers form a significantly more stable oxime bond . This seemingly subtle difference in having an oxygen atom adjacent to the imine nitrogen, as opposed to another nitrogen, has profound implications for the hydrolytic stability of the resulting conjugate.

The enhanced stability of the oxime linkage is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone.[1] This increased electronegativity reduces the basicity of the imine nitrogen, making it less susceptible to protonation, which is the initial and rate-limiting step in acid-catalyzed hydrolysis.[1][2]

Hydrolytic Stability: A Quantitative Comparison

Experimental data consistently underscores the superior stability of oxime bonds over hydrazone bonds across a range of pH values. A landmark study directly comparing isostructural hydrazones and an oxime revealed that the rate constant for oxime hydrolysis was nearly 1,000-fold lower than that for simple hydrazones.[1][2][3]

At neutral pH (pD 7.0), the first-order rate constant for the hydrolysis of an oxime was found to be approximately:

  • 600-fold lower than a methylhydrazone.[1][2]

  • 300-fold lower than an acetylhydrazone.[1][2]

  • 160-fold lower than a semicarbazone.[1][2]

This remarkable difference in stability is critical for applications such as antibody-drug conjugates (ADCs), where premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced therapeutic efficacy.[1][] While the pH-lability of hydrazones can be exploited for drug release in the acidic environment of endosomes and lysosomes, their inherent instability at physiological pH remains a significant drawback for many in vivo applications.[1][5]

Linkage TypeRelative Rate of Hydrolysis (at neutral pH)Stability LevelKey Considerations
Oxime 1Very HighIdeal for applications requiring long-term stability in circulation.[1][2]
Methylhydrazone~600LowSignificantly less stable than oximes.[1][2]
Acetylhydrazone~300ModerateMore stable than methylhydrazone, but significantly less stable than oxime.[1][2]
Semicarbazone~160ModerateMore stable than methylhydrazone, but significantly less stable than oxime.[1][2]

Caption: Comparative stability of oxime and hydrazone linkages. Data is based on the findings of Kalia and Raines (2008), highlighting the significantly lower rate of hydrolysis for oximes.

Reaction Kinetics and Catalysis: Achieving Efficiency

While hydrazone formation can sometimes exhibit faster kinetics than uncatalyzed oxime formation, the development of highly efficient catalysts for oxime ligation has largely mitigated this potential drawback.[6][7]

The formation of both oximes and hydrazones is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5) for the uncatalyzed reaction.[8] This is due to the need for protonation of the carbonyl group to enhance its electrophilicity, while maintaining the nucleophilicity of the aminooxy or hydrazide group.[8]

However, at physiological pH, these reactions can be slow.[6][9] The use of nucleophilic catalysts, such as aniline and its derivatives, can dramatically accelerate the reaction rate by forming a more reactive protonated Schiff base intermediate.[6][8][10]

G cluster_0 Uncatalyzed Reaction cluster_1 Aniline-Catalyzed Reaction Aldehyde/Ketone_U Aldehyde/Ketone Tetrahedral_Intermediate_U Tetrahedral Intermediate Aldehyde/Ketone_U->Tetrahedral_Intermediate_U Nucleophilic Attack Aminooxy/Hydrazide_U Aminooxy/ Hydrazide Aminooxy/Hydrazide_U->Tetrahedral_Intermediate_U Oxime/Hydrazone_U Oxime/Hydrazone + H₂O Tetrahedral_Intermediate_U->Oxime/Hydrazone_U Dehydration Aldehyde/Ketone_C Aldehyde/Ketone Schiff_Base Protonated Schiff Base (Iminium Ion) Aldehyde/Ketone_C->Schiff_Base Aniline Aniline (Catalyst) Aniline->Schiff_Base Forms Tetrahedral_Intermediate_C Tetrahedral Intermediate Schiff_Base->Tetrahedral_Intermediate_C Nucleophilic Attack Aminooxy/Hydrazide_C Aminooxy/ Hydrazide Aminooxy/Hydrazide_C->Tetrahedral_Intermediate_C Oxime/Hydrazone_C Oxime/Hydrazone + Aniline Tetrahedral_Intermediate_C->Oxime/Hydrazone_C Catalyst Regeneration

Caption: Uncatalyzed vs. Aniline-Catalyzed Oxime/Hydrazone Formation.

Recent advancements have identified even more potent catalysts, such as m-phenylenediamine (mPDA), which can be up to 15 times more efficient than aniline for oxime ligation and hydrazone-oxime exchange.[11][12] The higher aqueous solubility of mPDA allows for its use at greater concentrations, leading to significantly enhanced catalytic efficiency.[11]

Experimental Protocol: Comparative Hydrolytic Stability Assay

To empirically validate the stability of oxime versus hydrazone linkages, a time-course analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method.

Objective: To compare the hydrolytic stability of an oxime-linked conjugate and a hydrazone-linked conjugate at different pH values.

Materials:

  • Oxime-linked conjugate (e.g., protein-linker-payload)

  • Hydrazone-linked conjugate (isostructural to the oxime conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • RP-HPLC system with a C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • UV detector

Procedure:

  • Sample Preparation: Dissolve the oxime and hydrazone conjugates in separate aliquots of the pH 7.4 and pH 5.0 buffers to a final concentration of 1 mg/mL.

  • Time Zero (T=0) Analysis: Immediately inject an aliquot of each of the four samples onto the RP-HPLC system to obtain the initial peak area of the intact conjugate.

  • Incubation: Incubate the remaining samples at 37°C.

  • Time-Course Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and inject it onto the RP-HPLC system.

  • Data Acquisition: Monitor the elution profile at a wavelength where the conjugate has a strong absorbance.

  • Data Analysis:

    • Identify and integrate the peak area corresponding to the intact conjugate at each time point.

    • Normalize the peak area at each time point to the peak area at T=0.

    • Plot the percentage of intact conjugate remaining versus time for each condition.

G Start Prepare Conjugate Solutions (Oxime & Hydrazone) in pH 7.4 & 5.0 Buffers T0 T=0 HPLC Analysis (Measure Initial Peak Area) Start->T0 Incubate Incubate Samples at 37°C T0->Incubate Timepoints Withdraw Aliquots at Specific Time Points Incubate->Timepoints Timepoints->Incubate HPLC RP-HPLC Analysis Timepoints->HPLC Data Integrate Peak Area of Intact Conjugate HPLC->Data Plot Plot % Intact Conjugate vs. Time Data->Plot End Compare Stability Profiles Plot->End

Caption: Workflow for Comparative Hydrolytic Stability Assay.

Conclusion: The Clear Choice for Stability

The evidence overwhelmingly supports the selection of aminooxy linkers over hydrazide linkers for applications demanding high stability. The resulting oxime bond is significantly more resistant to hydrolysis, ensuring the integrity of the bioconjugate in physiological conditions. While kinetic considerations once favored hydrazones in some contexts, the development of powerful catalysts for oxime ligation has leveled the playing field, allowing for both rapid and stable conjugation. For the development of next-generation therapeutics and diagnostics where stability is paramount, the aminooxy linker is the superior choice.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–342. [Link]

  • Šedová, P., et al. (2022). The effect of aminooxy-linkers’ structure on the mechanical properties of hyaluronan-oxime hydrogels. Express Polymer Letters, 16(3), 265–278. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ACS Chemical Biology, 8(5), 1008-1019. [Link]

  • James, P. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. American Pharmaceutical Review, 27(6), 28-30. [Link]

  • Shao, J., & Tam, J. P. (1995). Unprotected peptides as building blocks for the synthesis of peptide dendrimers with oxime, hydrazone, and thiazolidine linkages. Journal of the American Chemical Society, 117(14), 3893–3899. [Link]

  • Panowski, S., et al. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 16(4), 695–706. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Supporting Information. [Link]

  • Crisalli, P., & Kool, E. T. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(24), 5488–5493. [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 689821. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Li, C., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

  • Kajjout, M., et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Molecular Pharmaceutics, 11(7), 2335–2345. [Link]

  • Singh, Y., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4574–4579. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1386–1389. [Link]

  • Zhang, D., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters. [Link]

  • Crisalli, P., & Kool, E. T. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(24), 5488-5493. [Link]

  • Zhang, Z., et al. (2012). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Methods in Molecular Biology, 805, 239–257. [Link]

  • Li, Y., et al. (2023). A review of conjugation technologies for antibody drug conjugates. Journal of Pharmaceutical Analysis, 13(4), 333-346. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

Sources

Purity Verification of tert-Butyl 4-aminobutoxycarbamate: LC-MS & CAD Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Invisible" Linker Challenge

In the synthesis of PROTACs and Antibody-Drug Conjugates (ADCs), tert-Butyl 4-aminobutoxycarbamate (CAS: 58885-60-2 analogs) serves as a critical bifunctional linker. It contains a primary amine for conjugation and a Boc-protected hydroxylamine (aminooxy) moiety for downstream oxime ligations.

The Analytical Problem: This molecule lacks a conjugated


-system, rendering it effectively "invisible" to standard UV detection (254 nm). While detection at 205–210 nm is possible, it suffers from poor signal-to-noise ratios and solvent interference. Furthermore, the Boc-aminooxy group is acid-sensitive; standard LC-MS methods using Trifluoroacetic Acid (TFA) often induce on-column or in-source deprotection, leading to false-positive impurity results.

This guide outlines a self-validating workflow combining LC-MS (for identification) and Charged Aerosol Detection (CAD) (for quantitation) , ensuring you distinguish between actual synthetic byproducts and method-induced artifacts.

Comparative Analysis: Selecting the Right Detector

For this specific linker, relying solely on UV or MS is a common pitfall. The table below contrasts the performance of available detection technologies.

FeatureLC-MS (ESI+) HPLC-CAD (Charged Aerosol) HPLC-UV (210 nm) NMR (

H)
Primary Utility Identity Confirmation Purity Quantitation Rough ScreeningStructural Integrity
Sensitivity High (pg levels)High (ng levels)Low (µg levels)Very Low (mg levels)
Quantitation Poor (Ionization variance)Excellent (Universal Response) Poor (Low extinction coeff.)Excellent (Molar ratio)
Blind Spots Salts, non-ionizablesVolatile impuritiesNon-chromophoric species<1% Impurities
Key Risk In-source fragmentation (False deprotection)Mobile phase incompatibilityBaseline driftSolvent suppression

Scientist's Insight: Do not use LC-MS peak area integration to determine purity percentage for this molecule. The ionization efficiency of the Boc-protected species versus the free amine byproduct differs significantly. Use CAD for purity % and MS for peak identification.

Deep Dive: LC-MS Methodology

To analyze tert-Butyl 4-aminobutoxycarbamate without degrading it, we must abandon standard TFA protocols.

A. Mobile Phase Strategy

The Boc group on a hydroxylamine is more labile than on a standard amine.

  • Avoid: 0.1% TFA (pH ~2). This causes hydrolysis during the run.

  • Recommended: 10 mM Ammonium Formate or Ammonium Acetate (pH 4.5 – 5.0). This buffer system maintains ionization capability (

    
    ) while preserving the Boc group.
    
B. Mass Spectrometry Parameters

The tert-butyl carbamate group is prone to In-Source Collision Induced Dissociation (IS-CID) . If your cone voltage is too high, the MS will strip the Boc group before detection, showing a mass of


 (loss of Boc) or 

(loss of t-butyl).
  • Ionization: ESI Positive

  • Cone Voltage: Set low (e.g., 15–20 V) to minimize fragmentation.

  • Source Temp: Keep moderate (<350°C) to prevent thermal degradation.

C. Experimental Protocol

Sample Preparation: Dissolve 0.5 mg/mL in 50:50 Water:Acetonitrile. Note: Avoid alcohols (MeOH) if trace acid is present, as transesterification can occur over time.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 10 mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-6 min: 5%

      
       95% B (Linear Gradient)
      
    • 6-8 min: 95% B (Wash)

Data Interpretation: The "Ghost Peak" Phenomenon

When analyzing the data, you will likely encounter a mass spectrum containing the parent ion and specific fragments. You must distinguish between a Process Impurity (real) and an Artifact (fake).

The Fragmentation Logic
  • Parent Ion:

    
     (Expected: ~205 Da for the core structure, varies by exact chain).
    
  • Fragment 1 (t-Butyl loss):

    
    . This is the isobutylene loss.
    
  • Fragment 2 (Boc loss):

    
    . This is the free aminooxy species.
    

Validation Step: If you see a peak at retention time (RT) 3.5 min with mass


, check the extracted ion chromatogram (XIC) for the parent mass at the same RT.
  • Scenario A: The peaks co-elute perfectly.

    
    Artifact.  The deprotection is happening inside the MS source. The sample is pure.
    
  • Scenario B: The

    
     peak elutes earlier than the parent. 
    
    
    
    Real Impurity. The sample contains deprotected material (more polar).

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the selection of the correct detector based on the analytical goal.

AnalyticalWorkflow Start Start: Purity Analysis of tert-Butyl 4-aminobutoxycarbamate Goal Define Analytical Goal Start->Goal ID_Path Goal: Structure Confirmation Goal->ID_Path Quant_Path Goal: Purity % Calculation Goal->Quant_Path LCMS LC-MS (ESI+) Buffer: NH4 Formate ID_Path->LCMS CAD HPLC-CAD (Universal Response) Quant_Path->CAD UV HPLC-UV (210nm) (Not Recommended) Quant_Path->UV Low Sensitivity Result_ID Result: Mass Confirmation (Watch for In-Source Frag) LCMS->Result_ID Result_Quant Result: Accurate % (No Chromophore Bias) CAD->Result_Quant

Caption: Decision matrix for analyzing non-chromophoric Boc-linkers. CAD is prioritized for quantitation, while LC-MS is restricted to identification.

Diagram 2: Distinguishing Impurities vs. Artifacts

A logic tree to validate if a "deprotected" signal is real or machine-induced.

GhostPeakLogic Observation Observation: Mass Spectrum shows [M-100] (Deprotected) CheckRT Compare Retention Time (RT) of Parent vs. Fragment Observation->CheckRT CoElute Peaks Co-elute (Same RT) CheckRT->CoElute DifferentRT Fragment Elutes Earlier (Different RT) CheckRT->DifferentRT Conclusion_Artifact CONCLUSION: In-Source Fragmentation (Sample is Pure) CoElute->Conclusion_Artifact Artifact Conclusion_Impurity CONCLUSION: Real Chemical Impurity (Sample is Degraded) DifferentRT->Conclusion_Impurity Real

Caption: Logic flow for validating mass spectral data. Co-elution of parent and fragment ions indicates source-induced fragmentation, not sample impurity.

References

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Retrieved from [Link]

  • National Institutes of Health (NIH). (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Retrieved from [Link]

  • Veeprho. (2020).[3] Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[3] Retrieved from [Link]

Sources

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